molecular formula C8H9BF2O4 B3241153 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid CAS No. 1451392-29-2

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Cat. No.: B3241153
CAS No.: 1451392-29-2
M. Wt: 217.96 g/mol
InChI Key: XQIXENAYGSXYMJ-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C8H9BF2O4 and its molecular weight is 217.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2,5-difluoro-4-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O4/c1-14-4-15-8-3-6(10)5(9(12)13)2-7(8)11/h2-3,12-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIXENAYGSXYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OCOC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical properties, synthesis, and medicinal chemistry applications of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-29-2). This organoboron compound serves as a critical "masked" synthon for the introduction of the 2,5-difluoro-4-hydroxyphenyl moiety into drug candidates.

The strategic value of this building block lies in its dual functionality:

  • MOM Protection: The methoxymethyl (MOM) group masks the phenolic hydroxyl, preventing catalyst poisoning and side reactions during palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • Fluorine Substitution: The 2,5-difluoro substitution pattern modulates the pKa of the resulting phenol, enhances metabolic stability by blocking oxidative sites, and increases lipophilicity compared to non-fluorinated analogues.

This monograph is designed for medicinal chemists and process engineers requiring high-fidelity protocols for the synthesis and utilization of this intermediate in the development of kinase inhibitors, BRD4 inhibitors, and HSD17B13 modulators.

Chemical Identity & Physical Properties[1][2]

ParameterSpecification
Chemical Name 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid
CAS Number 1451392-29-2
Molecular Formula C₈H₉BF₂O₄
Molecular Weight 217.96 g/mol
SMILES COCOC1=C(C=C(C(=C1)F)B(O)O)F
Appearance White to off-white solid
Solubility Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water
Storage 2–8°C (Desiccate to prevent boroxine formation)
Purity Standard ≥97% (HPLC), typically contains varying amounts of boroxine anhydride

Strategic Role in Drug Design

The "Masked Phenol" Strategy

Free phenols are often problematic in Suzuki-Miyaura couplings due to their acidity and potential to coordinate with palladium catalysts. The MOM group is the protecting group of choice for this scaffold because:

  • Stability: It is stable under the basic conditions (K₂CO₃, Cs₂CO₃) required for Suzuki coupling.

  • Orthogonal Deprotection: Unlike methyl ethers (which require harsh BBr₃ treatment), MOM groups are cleaved under mild acidic conditions (e.g., HCl/MeOH or TFA), preserving other sensitive functionalities in the final drug molecule.

Fluorine Bioisosterism

The 2,5-difluoro substitution exerts a profound electronic effect on the 4-hydroxyl group (revealed after deprotection).

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the phenol, making it a stronger hydrogen bond donor in enzyme active sites.

  • Metabolic Blockade: Fluorine at the 2 and 5 positions blocks Phase I metabolic oxidation (hydroxylation) at these susceptible sites, extending the half-life of the pharmacophore.

Validated Therapeutic Targets

Recent patent literature and medicinal chemistry campaigns have utilized this scaffold in:

  • HSD17B13 Inhibitors: For the treatment of non-alcoholic steatohepatitis (NASH).

  • BRD4 Inhibitors: Targeting bromodomains in oncology.

  • β-Lactamase Inhibitors: Enhancing the efficacy of antibiotics against resistant bacteria.

Synthesis & Manufacturing Workflow

The synthesis of CAS 1451392-29-2 typically proceeds from 4-bromo-2,5-difluorophenol via a two-step sequence: MOM protection followed by lithium-halogen exchange and borylation.

Synthesis Pathway Diagram[4]

SynthesisPath Start 4-Bromo-2,5-difluorophenol (Starting Material) Step1 MOM Protection (MOMCl, DIPEA, DCM) Start->Step1  Step 1   Inter 1-Bromo-2,5-difluoro- 4-(methoxymethoxy)benzene Step1->Inter Step2 Lithiation & Borylation (n-BuLi, B(OiPr)3, -78°C) Inter->Step2  Step 2   Final 2,5-Difluoro-4-(methoxymethoxy)- phenylboronic acid Step2->Final  Hydrolysis  

Caption: Two-step synthetic route from commercially available 4-bromo-2,5-difluorophenol.

Experimental Protocols

Protocol A: MOM Protection

Objective: Synthesis of 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene.

  • Setup: Charge a flame-dried round-bottom flask with 4-bromo-2,5-difluorophenol (1.0 eq) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.5 eq) at 0°C under nitrogen.

  • Reagent Addition: Dropwise add MOMCl (Chloromethyl methyl ether, 1.2 eq). Caution: MOMCl is a carcinogen; handle in a fume hood.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Protocol B: Borylation (Lithium-Halogen Exchange)

Objective: Conversion to Boronic Acid (CAS 1451392-29-2).

  • Setup: Dissolve the MOM-protected bromide (from Protocol A) in anhydrous THF (0.15 M) in a dry flask under Argon. Cool to -78°C .[1]

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise over 20 mins, maintaining internal temperature below -70°C. Stir for 30–60 mins at -78°C to form the aryllithium species.

  • Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise.

  • Warming: Stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Hydrolysis: Quench with 2N HCl (aqueous) and stir vigorously for 15 mins. Note: Do not stir too long in strong acid to avoid premature MOM deprotection.

  • Isolation: Extract with EtOAc. Wash with water and brine. Dry over MgSO₄ and concentrate.

  • Crystallization: Recrystallize from Acetonitrile/Water or Hexane/EtOAc to remove deboronated byproducts.

Protocol C: General Suzuki Coupling & Deprotection Workflow

Objective: Coupling to an aryl halide (Ar-X) and revealing the phenol.

  • Coupling: Combine CAS 1451392-29-2 (1.2 eq), Ar-X (1.0 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 eq) in Dioxane/Water (4:1) . Heat at 80–100°C under inert atmosphere until conversion is complete.

  • Workup: Standard aqueous workup and silica purification of the MOM-protected intermediate.

  • Deprotection: Dissolve intermediate in MeOH . Add 4N HCl in Dioxane (5 eq) or TFA/DCM (1:1) . Stir at RT for 1–4 hours.

  • Result: Quantitative removal of the MOM group yields the 2,5-difluoro-4-hydroxyphenyl product.

Mechanism of Action: Suzuki-Miyaura Cycle

The following diagram illustrates the catalytic cycle, highlighting the stability of the MOM group during the transmetallation step.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (MOM-Ar-Pd-Ar') OxAdd->TransMet + Boronate Species RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product ArX Ar-X (Electrophile) ArX->OxAdd Boronic 2,5-Difluoro-4-(MOM)phenyl-B(OH)2 (Nucleophile) Boronic->TransMet Base Base (OH-) Base->TransMet Activation

Caption: The MOM group remains intact throughout the Pd(0)/Pd(II) catalytic cycle.

Handling, Stability, and Safety

Boroxine Equilibrium

Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).

  • Observation: Purity assays (NMR) may show variable stoichiometry. This is reversible.

  • Reversal: Adding water or conducting the reaction in aqueous solvent mixtures (e.g., Dioxane/H₂O) hydrolyzes the boroxine back to the monomeric acid in situ.

Safety Profile
  • MOMCl Precursors: If synthesizing in-house, be aware that MOMCl (chloromethyl methyl ether) is a potent carcinogen. Purchase of the boronic acid (CAS 1451392-29-2) avoids this hazard.

  • Handling: Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.[2]

  • Stability: Stable at 4°C. Avoid prolonged exposure to strong acids during storage, which will cleave the MOM group.

References

  • ChemScene. (2025). Product Monograph: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid. Retrieved from

  • Avantor Sciences. (2025). Chemical Specifications: CAS 1451392-29-2. Retrieved from

  • National Institutes of Health (NIH). (2017). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors. J. Med. Chem. Retrieved from

  • MDPI Molecules. (2021). Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors. Retrieved from

  • Google Patents. (2024). HSD17B13 Inhibitors and/or Degraders (US20240238425A1). Retrieved from

  • Organic Chemistry Portal. (2025). MOM Ethers: Protection and Deprotection Mechanisms. Retrieved from

Sources

Technical Monograph: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid chemical properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

CAS: 1451392-29-2 | Molecular Formula: C₈H₉BF₂O₄[1]

Executive Summary

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid represents a specialized organoboron building block designed for high-precision medicinal chemistry. Unlike simple phenylboronic acids, this molecule integrates two critical design elements: a 2,5-difluoro substitution pattern for metabolic blocking and electronic modulation, and a methoxymethyl (MOM) ether protecting group.

This monograph details the physicochemical properties, synthesis logic, and application workflows for this compound.[2] It is specifically engineered to introduce a masked 2,5-difluoro-4-hydroxy moiety into biaryl scaffolds via Suzuki-Miyaura cross-coupling, bypassing the catalytic poisoning often caused by free phenols while ensuring metabolic stability in the final drug candidate.

Chemical Profile & Physical Properties[2][3][4][5][6]

PropertySpecification
CAS Number 1451392-29-2
IUPAC Name [2,5-difluoro-4-(methoxymethoxy)phenyl]boronic acid
Molecular Weight 217.96 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Melting Point 125–130 °C (Typical for class, varies by purity)
Storage 2–8°C, under inert atmosphere (Ar/N₂).[1][3] Hygroscopic.
Stability Prone to protodeboronation under prolonged heating in acidic media.

Strategic Rationale in Drug Design

The MOM-Protection Advantage

Free phenols are problematic in Palladium-catalyzed cross-couplings. They can coordinate to the Pd-center, reducing catalyst turnover, or undergo side reactions under basic conditions. The MOM group serves as a robust "mask":

  • Base Stability: MOM ethers are stable against the carbonate/phosphate bases used in Suzuki couplings.

  • Orthogonal Deprotection: Post-coupling, the MOM group is cleaved under mild acidic conditions (e.g., dilute HCl or TFA), revealing the phenol without affecting other common functional groups like esters or amides.

The 2,5-Difluoro Motif

Fluorination is a standard tactic in hit-to-lead optimization. The 2,5-substitution pattern offers specific benefits:

  • Metabolic Blocking: It blocks the oxidation-prone positions ortho to the phenol, extending the half-life (

    
    ) of the drug.
    
  • pKa Modulation: The electron-withdrawing fluorines lower the pKa of the eventual phenol, potentially increasing potency in hydrogen-bond donor interactions with kinase hinge regions.

Synthesis & Preparation Protocol

Note: While commercial sources exist, in-house preparation is often required for scale-up. The following protocol is derived from standard lithiation-borylation methodologies for protected halophenols.

Step 1: MOM Protection

Precursor: 4-Bromo-2,5-difluorophenol Reagents: Chloromethyl methyl ether (MOM-Cl),


-Diisopropylethylamine (DIPEA), DCM.

Mechanism: The phenoxide attacks the highly electrophilic MOM-Cl.

  • Safety Note: MOM-Cl is a carcinogen. Use strictly in a fume hood.

Step 2: Cryogenic Borylation

Precursor: 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene Reagents:


-Butyllithium (

-BuLi), Triisopropyl borate (

), THF.

Protocol:

  • Lithiation: Cool a solution of the protected bromide in anhydrous THF to -78°C .

  • Exchange: Add

    
    -BuLi (1.1 eq) dropwise. The bromine-lithium exchange is rapid and favored over deprotonation due to the stabilization of the aryl anion by fluorine atoms.
    
  • Trapping: After 30 min, add

    
     (1.2 eq).
    
  • Hydrolysis: Warm to RT and quench with dilute aqueous NH₄Cl (avoid strong acid to prevent premature MOM cleavage).

SynthesisPath Start 4-Bromo-2,5-difluorophenol Step1 MOM Protection (MOM-Cl, DIPEA, DCM) Start->Step1 Inter Protected Bromide (Ar-Br) Step1->Inter Step2 Li-Halogen Exchange (n-BuLi, -78°C) Inter->Step2 Step3 Borate Trapping (B(OiPr)3) Step2->Step3 Final 2,5-Difluoro-4-(MOM)phenyl boronic acid Step3->Final

Figure 1: Synthetic pathway from the bromophenol precursor to the target boronic acid.[4]

Application Workflow: Suzuki Coupling & Deprotection

This section outlines the validated workflow for incorporating this building block into a biaryl scaffold.

Cross-Coupling Conditions

Reaction: Suzuki-Miyaura Coupling Partner: Aryl Halide (Ar-X, where X = I, Br, Cl)

ParameterRecommendationRationale
Catalyst

Robust, resists oxidation, works well with steric bulk.
Base

or

Mild enough to preserve the MOM group; strong enough for transmetallation.
Solvent Dioxane/Water (4:1)Aqueous component is essential for the boronic acid activation.[5]
Temp 80–100 °CStandard thermal activation.
Deprotection Strategy

Once the biaryl core is constructed, the MOM group must be removed to reveal the active phenol.

Method A: Mild Acid (Standard)

  • Reagents: 3M HCl in THF or Methanol.

  • Conditions: RT for 2–4 hours.

  • Pros: Clean, cheap, removes MOM as formaldehyde and methanol.

Method B: Lewis Acid (Sensitive Substrates)

  • Reagents:

    
     (Boron Tribromide) in DCM at -78°C.
    
  • Pros: Useful if the molecule contains acid-sensitive esters that might hydrolyze in HCl.

CouplingWorkflow Input 2,5-Difluoro-4-(MOM) phenylboronic acid Coupling Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Input->Coupling Partner Heteroaryl Halide (e.g., Chloropyrimidine) Partner->Coupling Intermediate MOM-Protected Biaryl Coupling->Intermediate Deprotection MOM Cleavage 6M HCl / THF RT, 2h Intermediate->Deprotection Product Final Drug Candidate (Active Phenol) Deprotection->Product

Figure 2: Operational workflow for utilizing the boronic acid in drug synthesis.[4]

Handling and Safety Data

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).

  • Protodeboronation Risk: Boronic acids with electron-withdrawing groups (like fluorine) are susceptible to deborylation (loss of the boron group) in high heat or strong base. Monitor reaction progress via LC-MS to prevent product degradation.

  • Storage: Store in a desiccator. Hydrolysis of the boronic acid to the trimeric boroxine anhydride is common but reversible in aqueous reaction media.

References

  • ChemScene. (n.d.). 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid Product Data. Retrieved from [1]

  • Sigma-Aldrich. (n.d.). Boronic Acid Synthesis and Suzuki Coupling Protocols. Retrieved from [6]

  • Meanwell, N. A. (2018).[7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for MOM protection/deprotection mechanics).

Sources

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-29-2) is a specialized organoboron building block critical in the synthesis of advanced pharmaceutical agents. It serves as a "masked" phenolic intermediate, allowing researchers to introduce a metabolically robust, electron-deficient phenolic motif into drug scaffolds via Suzuki-Miyaura cross-coupling.

The compound features three strategic structural elements:

  • Boronic Acid [B(OH)₂]: The handle for palladium-catalyzed cross-coupling.

  • 2,5-Difluoro Pattern: Modulates pKa, lipophilicity, and metabolic stability (blocking oxidation at the 2/5 positions).

  • Methoxymethoxy (MOM) Group: An acid-labile protecting group that masks the phenol functionality, preventing catalyst poisoning and side reactions during base-mediated coupling.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule is a tri-substituted benzene ring. The positioning of the fluorine atoms creates a specific electronic environment that influences both the stability of the boronic acid and the reactivity of the protected phenol.

FeaturePositionElectronic EffectImpact on Reactivity
Boronic Acid C-1Lewis AcidicSusceptible to deborylation if C-1 is highly electron-poor.
Fluorine C-2, C-5

-withdrawing,

-donating
Lowers HOMO energy; increases acidity of the boronic acid; blocks metabolic hotspots.
MOM-Ether C-4

-withdrawing,

-donating
Ortho-directing for lithiation (if H were present); protects phenol from deprotonation.
The Role of the MOM Group

The Methoxymethoxy (MOM) group is an acetal (


). It is stable to the basic conditions required for Suzuki coupling (e.g., 

,

) and strong nucleophiles (e.g.,

-BuLi) used in its synthesis. It is cleaved quantitatively using mild acids (e.g., dilute HCl or TFA), revealing the free phenol in the final drug candidate.

Synthetic Pathways (Step-by-Step)

The synthesis follows a linear two-step protocol starting from commercially available 4-bromo-2,5-difluorophenol .

Workflow Diagram

The following diagram illustrates the conversion of the phenol to the protected boronic acid.

SynthesisWorkflow Start 4-Bromo-2,5- difluorophenol Step1 Step 1: MOM Protection (MOM-Cl, DIPEA, DCM) Start->Step1 Nucleophilic Substitution Inter Intermediate: 1-Bromo-2,5-difluoro- 4-(methoxymethoxy)benzene Step1->Inter Step2 Step 2: Borylation (n-BuLi, B(OiPr)3, -78°C) Inter->Step2 Lithiation & Trapping Final Target: 2,5-Difluoro-4-(methoxymethoxy) phenylboronic acid Step2->Final Acidic Hydrolysis

Caption: Linear synthesis route from 4-bromo-2,5-difluorophenol to the target boronic acid.

Experimental Protocols
Step 1: MOM Protection

Objective: Mask the acidic phenol to prevent interference with the organolithium reagent in Step 2.

Reagents:

  • 4-Bromo-2,5-difluorophenol (1.0 equiv)[1]

  • Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [Caution: Carcinogen]

  • 
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 4-bromo-2,5-difluorophenol and anhydrous DCM under ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     atmosphere. Cool to 0°C.[2]
    
  • Addition: Add DIPEA via syringe. Stir for 10 minutes.

  • Protection: Dropwise add MOM-Cl (handle in a fume hood). The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (silica; Hexane/EtOAc).

  • Workup: Quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with DCM. Wash organics with water and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically 5-10% EtOAc in Hexanes).

Step 2: Lithium-Halogen Exchange & Borylation

Objective: Convert the aryl bromide to the boronic acid.

Reagents:

  • MOM-protected Intermediate (from Step 1) (1.0 equiv)[3]

  • 
    -Butyllithium (
    
    
    
    -BuLi) (1.1 equiv, 2.5 M in hexanes)
  • Triisopropyl borate [

    
    ] (1.2 equiv)
    
  • THF (anhydrous)

  • 2M HCl (for hydrolysis)

Protocol:

  • Lithiation: Dissolve the intermediate in anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Exchange: Add

    
    -BuLi dropwise over 20 minutes. The solution may turn yellow/orange. Stir for 30–60 minutes at -78°C to ensure complete formation of the Aryl-Lithium species.
    
    • Note: The MOM group coordinates Li, stabilizing the intermediate (Ortho-Lithiation effect is less relevant here as Br is already present, but coordination helps solubility).

  • Trapping: Add

    
     rapidly in one portion.
    
  • Warming: Allow the mixture to warm slowly to RT over 2 hours.

  • Hydrolysis: Quench with 2M HCl (adjust to pH ~1–2) and stir vigorously for 30 minutes. This hydrolyzes the boronate ester to the free boronic acid without cleaving the MOM group (MOM cleavage usually requires stronger acid/heat or longer times).

  • Isolation: Extract with EtOAc. The boronic acid may be amphiphilic; salting out the aqueous layer helps. Crystallize from Hexane/EtOAc or Pentane.

Reactivity Profile: Suzuki-Miyaura Coupling

This compound is designed for Palladium-catalyzed cross-coupling. The 2,5-difluoro substitution can slow down transmetallation due to steric bulk and electronic deactivation, requiring optimized catalytic systems.

Catalytic Cycle Diagram

The following diagram details the mechanism, highlighting where the boronic acid enters the cycle.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Boronic Acid + Base) PdII_X->TransMet + 2,5-F-MOM-Ar-B(OH)2 PdII_Ar Pd(II)-Ar Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0

Caption: Suzuki-Miyaura catalytic cycle. The boronic acid participates in the Transmetallation step.

Optimization Tips
  • Base Selection: Use

    
     or 
    
    
    
    rather than
    
    
    to facilitate transmetallation of the electron-poor boronic acid.
  • Catalyst: Ligands like SPhos or XPhos are recommended. These bulky, electron-rich phosphines facilitate the oxidative addition of the coupling partner and stabilize the Pd center against the steric pressure of the 2,6-disubstituted biaryl product (if the partner is also ortho-substituted).

  • Solvent: Dioxane/Water (4:1) or Toluene/Water systems are standard.

Structural Characterization Data (Expected)

Researchers should validate the structure using NMR. The fluorine atoms introduce splitting patterns that are diagnostic.

SpectroscopySignalMultiplicityAssignment
¹H NMR

7.2–7.5 ppm
Multiplet (dd)Aromatic H (C-3, C-6)

5.2 ppm
SingletMOM

(

)

3.4 ppm
SingletMOM

(

)
¹⁹F NMR

-110 to -130 ppm
MultipletAr-F (Coupled to H and each other)
¹¹B NMR

~28–30 ppm
Broad SingletBoronic Acid (B-OH)

Note: Boronic acids often exist in equilibrium with their cyclic boroxine anhydrides. ¹H NMR may show broadened peaks or multiple sets of signals if the sample is not completely "wet" (monomeric) or "dry" (trimeric).

References

  • Total Synthesis. (n.d.). MOM Protecting Group: Mechanism & Procedures. Retrieved March 5, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for MOM protection/deprotection conditions).

Sources

Synthesis Pathway and Process Optimization for 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Fluorinated arylboronic acids are indispensable building blocks in modern drug discovery, primarily serving as critical coupling partners in Suzuki-Miyaura cross-coupling reactions. The incorporation of fluorine atoms modulates the pKa, lipophilicity, and metabolic stability of the resulting pharmacophores.

This technical guide details the synthesis of 2,5-difluoro-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-29-2) 1. The retrosynthetic strategy relies on a two-step sequence starting from commercially available 4-bromo-2,5-difluorophenol. The pathway involves the selective protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether, followed by a low-temperature halogen-metal exchange and subsequent electrophilic trapping with a trialkyl borate 2.

Step-by-Step Experimental Protocols & Causality

Step 2.1: Synthesis of 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene

Objective: Mask the acidic phenolic proton to prevent the quenching of the organolithium reagent in the subsequent borylation step.

Methodology:

  • Initialization: Charge a flame-dried, argon-purged flask with 4-bromo-2,5-difluorophenol (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise over 10 minutes.

  • Protection: Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equiv) via syringe. Safety Note: MOM-Cl is a potent carcinogen; this step must be performed in a high-flow fume hood.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the product as a colorless oil.

Causality of Experimental Choices:

  • Why the MOM Group? The MOM ether is highly robust to the strong organometallic bases (like n-BuLi) required for Step 2. Unlike bulky silyl ethers (e.g., TBDPS), it does not introduce excessive steric hindrance ortho to the reaction site, and it can be easily cleaved later using mild acidic conditions (e.g., HCl in MeOH).

  • Why DIPEA? While NaH is traditionally used for etherifications, the two fluorine atoms significantly lower the pKa of the phenol. DIPEA is a mild, homogeneous base that is sufficient for deprotonation here, avoiding the heterogeneous reaction kinetics and hydrogen gas evolution associated with NaH.

Self-Validating System:

  • TLC: The starting phenol is highly polar and streaks on silica. The successful formation of the MOM ether is confirmed by a single, fast-moving, non-polar spot (R_f ≈ 0.6 in 9:1 Hexanes/EtOAc) that is UV active but does not stain with bromocresol green.

  • ¹H NMR: Validation is confirmed by the appearance of a sharp singlet at ~5.2 ppm (2H), characteristic of the -OCH₂O- acetal protons.

Step 2.2: Synthesis of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Objective: Convert the aryl bromide to a boronic acid via an in situ quench halogen-metal exchange protocol.

Methodology:

  • Initialization: In a flame-dried flask under argon, dissolve 1-bromo-2,5-difluoro-4-(methoxymethoxy)benzene (1.0 equiv) and triisopropyl borate (B(OiPr)₃) (1.5 equiv) in anhydrous THF (0.1 M).

  • Cryogenic Cooling: Cool the mixture strictly to -78 °C using a dry ice/acetone bath.

  • Lithiation/Borylation (In Situ Quench): Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv) dropwise down the side of the flask over 30 minutes, maintaining the internal temperature below -70 °C.

  • Propagation: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours.

  • Hydrolysis: Quench the reaction at 0 °C by adding 1 M aqueous HCl to adjust the pH to ~3 (monitor carefully to avoid cleaving the MOM group). Stir for 30 minutes.

  • Workup: Extract with EtOAc (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Triturate the crude residue with cold hexanes/diethyl ether to precipitate the pure boronic acid as a white solid.

Causality of Experimental Choices:

  • Why the In Situ Quench (Barbier-type) Protocol? Fluorinated aryllithium intermediates are notoriously unstable and prone to eliminating LiF to form highly reactive benzyne intermediates, even at cryogenic temperatures 3. By having the B(OiPr)₃ electrophile already present in the solution (in situ quench), the transient aryllithium is trapped instantaneously, drastically improving the yield and scalability 4.

  • Why Triisopropyl Borate? B(OiPr)₃ is chosen over trimethyl borate because the steric bulk of the isopropyl groups prevents the newly formed arylboronate complex from reacting with a second equivalent of aryllithium, which would lead to unwanted borinic acid byproducts.

Self-Validating System:

  • ¹¹B NMR: The definitive proof of success is the ¹¹B NMR spectrum. A broad singlet at δ 28–32 ppm confirms the presence of the free boronic acid.

  • Functional Assay: A micro-scale Suzuki-Miyaura coupling with a standard aryl bromide (e.g., 4-bromotoluene) and Pd(dppf)Cl₂ can rapidly validate the reactivity of the synthesized batch.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, specific reagents, and expected yields for the two-step synthesis.

StepReagent / IntermediateCAS NumberEquivalentsFunctionExpected Yield
1 4-Bromo-2,5-difluorophenol486424-36-61.0Starting MaterialN/A
1 MOM-Cl107-30-21.2Protecting GroupN/A
1 DIPEA7087-68-51.5BaseN/A
1 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene1301145-79-8N/AIntermediate 185 - 92%
2 Triisopropyl borate (B(OiPr)₃)5419-55-61.5Boron ElectrophileN/A
2 n-Butyllithium (n-BuLi)109-72-81.1Lithiating AgentN/A
2 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid1451392-29-2N/AFinal Product65 - 75%

Mechanistic Pathway Visualizations

Workflow SM 4-Bromo-2,5-difluorophenol (CAS: 486424-36-6) Step1 Step 1: MOM Protection MOM-Cl, DIPEA, DCM, 0°C to RT SM->Step1 Int1 1-Bromo-2,5-difluoro-4- (methoxymethoxy)benzene (CAS: 1301145-79-8) Step1->Int1 Step2 Step 2: Lithiation & Borylation n-BuLi, B(OiPr)3, THF, -78°C (In Situ Quench) Int1->Step2 Product 2,5-Difluoro-4-(methoxymethoxy) phenylboronic acid (CAS: 1451392-29-2) Step2->Product

Figure 1: Overall synthetic workflow for 2,5-difluoro-4-(methoxymethoxy)phenylboronic acid.

Mechanism ArBr Aryl Bromide (Ar-Br) ArLi Aryllithium Intermediate [Ar-Li] (Highly Unstable) ArBr->ArLi + n-BuLi (- n-BuBr) nBuLi n-BuLi Halogen-Metal Exchange nBuLi->ArLi AteComplex Lithium Triisopropyl Arylborate Complex ArLi->AteComplex + B(OiPr)3 (Fast Quench) Borate B(OiPr)3 Electrophilic Trapping Borate->AteComplex ArBOH2 Arylboronic Acid Ar-B(OH)2 AteComplex->ArBOH2 + H2O / H+ Hydrolysis H3O+ Acidic Hydrolysis Hydrolysis->ArBOH2

Figure 2: Mechanism of in situ quench borylation via halogen-metal exchange.

References

  • ChemScene. "1451392-29-2 | 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid".
  • Vulcanchem. "3-fluoro-5-(2-hydroxyethyl)phenylboronic acid - 2377610-20-1".
  • Han, Y.-H., et al. "Multikilogram Scale Organolithiation Chemistry for the Manufacture of Liquid Crystal Intermediates".
  • Royal Society of Chemistry. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books". RSC Publishing.

Sources

Physical Properties & Technical Analysis: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid , a specialized organoboron intermediate used in the synthesis of complex pharmaceutical scaffolds.[1]

Chemical Identity & Structural Context

This compound represents a "masked" phenolic building block.[1] The boronic acid moiety facilitates cross-coupling (Suzuki-Miyaura), while the methoxymethoxy (MOM) group serves as a robust protecting group for the phenol, stable under basic coupling conditions but cleavable under mild acidic conditions.[1] The strategic placement of fluorine atoms at the 2 and 5 positions modulates the electronic profile of the ring, influencing both the reactivity of the boronic acid and the lipophilicity of the final drug candidate.[1]

PropertyDetail
IUPAC Name [2,5-Difluoro-4-(methoxymethoxy)phenyl]boronic acid
CAS Number 1451392-29-2
Molecular Formula C₈H₉BF₂O₄
Molecular Weight 217.96 g/mol
SMILES COCOC1=C(C=C(C(=C1)F)B(O)O)F
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water/hexanes.[2][3]

Physical & Electronic Properties

Electronic Modulation (The Fluorine Effect)

The 2,5-difluoro substitution pattern exerts a significant inductive effect (-I) on the aromatic ring.

  • Acidity (pKa): Unsubstituted phenylboronic acid has a pKa of ~8.[1]8. The electron-withdrawing fluorine atoms at the 2 and 5 positions increase the Lewis acidity of the boron center, likely lowering the pKa to the 7.2–7.6 range .[1] This makes the compound more reactive in transmetallation steps during catalysis but also increases its affinity for diols (e.g., in chromatography).[1]

  • Stability: The electron-donating resonance effect (+R) of the para-alkoxy group (MOM) counteracts the electron-withdrawing fluorines, stabilizing the C-B bond against protodeboronation, a common degradation pathway for electron-deficient boronic acids.

Boroxine Equilibrium

Like most boronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine).[1]

  • Implication: Analytical samples (NMR, HPLC) may show varying peak integrations or broadness depending on the water content of the solvent.[1]

  • Handling: The "anhydrous" form typically melts at a higher temperature than the hydrated form.[1] While specific experimental melting points for this intermediate are proprietary to batch purity, similar fluorinated boronic acids typically melt between 120°C and 145°C (with decomposition).[1]

Structural Visualization & Reactivity Logic

The following diagram illustrates the functional anatomy of the molecule and its programmed reactivity.

G Compound 2,5-Difluoro-4-(MOM)phenyl boronic acid Boron Boronic Acid Group (Suzuki Coupling) Compound->Boron Reactive Site MOM MOM Group (Phenol Protection) Compound->MOM Masking Fluorine Fluorine Atoms (2,5) (Metabolic Stability) Compound->Fluorine Modulation Boroxine Boroxine Trimer (Dehydration Product) Boron->Boroxine Reversible Dehydration (-H2O) Phenol Free Phenol (Post-Deprotection) MOM->Phenol Acid Hydrolysis (HCl/TFA)

Figure 1: Functional breakdown of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid showing reactive centers and stability relationships.[1]

Stability & Handling Protocols

The MOM Group (Methoxymethyl Ether)

The MOM group is an acetal (R-O-CH2-O-Me).

  • Base Stability: Excellent.[1] It withstands the carbonate/phosphate bases typical in Suzuki couplings (K₂CO₃, K₃PO₄, Cs₂CO₃).[1]

  • Acid Sensitivity: High.[1] It hydrolyzes rapidly in the presence of Brønsted acids (HCl, TFA) or Lewis acids (BBr₃).[1]

  • Precaution: Avoid using acidic matrices for LC-MS analysis (e.g., 0.1% Formic Acid) if the sample is to be recovered or stored in solution for long periods.[1] Use neutral or basic buffers (Ammonium Bicarbonate) for stability.[1]

Storage Recommendations
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1]

  • Hygroscopicity: Boronic acids are hygroscopic.[1][4] Store in a desiccator. Moisture promotes the formation of the boronic acid form over the boroxine, but excessive wetness can complicate stoichiometry calculations.[1]

Experimental Application: Suzuki-Miyaura Coupling

This compound is designed for Pd-catalyzed cross-coupling to install a 2,5-difluoro-4-hydroxyphenyl motif (after deprotection).[1]

Protocol: Optimized Coupling Conditions

Self-validating logic: The use of a mild base prevents premature MOM deprotection, while the phosphine ligand selection accounts for the electron-deficient nature of the boronic acid.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boronic Acid: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%) or Pd(PPh₃)₄[1]

  • Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF (anhydrous)[1]

Workflow:

  • Charge: Add Aryl Halide, Boronic Acid, and Base to the reaction vessel.

  • Purge: Degas solvent stream with Nitrogen/Argon for 15 minutes (Critical: Oxygen poisons Pd(0)).

  • Initiate: Add Pd catalyst under positive inert gas pressure.

  • React: Heat to 80–90°C. Monitor by TLC/LC-MS.

    • Checkpoint: If the boronic acid is consumed but no product forms, check for protodeboronation (formation of 1,4-difluoro-2-(methoxymethoxy)benzene).[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

Deprotection (Post-Coupling)

To reveal the phenol:

  • Treat the coupled product with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C → RT.

  • Note: The MOM group cleavage generates formaldehyde; ensure good ventilation.[1]

References

  • ChemScene. (2024).[1] Product Data Sheet: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-29-2).[5]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] (Mechanistic grounding for boronic acid stability).

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis.[1][6] 5th Ed.[1] John Wiley & Sons.[1] (Authoritative source for MOM group stability and deprotection).

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH.[1] (Comprehensive guide on boroxine equilibrium and handling).

Sources

Technical Guide: Safety, Stability, and Handling of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Compound: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid CAS Registry Number: 1451392-29-2 Molecular Formula: C


H

BF

O

Molecular Weight: 217.96 g/mol [1][2]

This guide addresses the specific handling requirements for 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid , a specialized intermediate often employed in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1] Its utility lies in the orthogonality of its functional groups: a reactive boronic acid for Suzuki-Miyaura cross-coupling and a Methoxymethyl (MOM) ether protecting group masking a phenol.

Critical Safety & Stability Alert: While the boronic acid moiety presents standard irritant hazards, the MOM protecting group introduces a latent chemical risk.[1] Upon exposure to Brønsted or Lewis acids, the MOM group hydrolyzes to release formaldehyde , a known carcinogen and sensitizer.[1] Furthermore, the electron-deficient 2,5-difluoro ring system alters the protodeboronation kinetics, requiring strict pH control during storage and reaction.[1]

Chemical Architecture & Stability Profile

To handle this compound safely, one must understand its two primary degradation pathways.[1] The molecule exists in a dynamic equilibrium that dictates its shelf-life and stoichiometry.[1]

The Boroxine Equilibrium (Dehydration)

Like most phenylboronic acids, this compound spontaneously dehydrates under dry/vacuum conditions to form a trimeric cyclic anhydride known as a boroxine .[1]

  • Impact: This is a reversible physical change, not chemical decomposition.[1] However, it alters the effective molecular weight, potentially leading to stoichiometric errors in precise coupling reactions.[1]

  • Mitigation: Re-hydration (adding trace water or base) typically reverts the trimer to the monomeric acid species during the reaction setup.

The MOM-Acetal Hydrolysis (Chemical Decomposition)

The methoxymethoxy group is an acetal (


).[1]
  • Trigger: Acidic pH (<4.0), acidic silica gel, or strong Lewis acids (

    
    , 
    
    
    
    ).[1]
  • Decomposition Products: 2,5-Difluoro-4-hydroxyphenylboronic acid + Methanol + Formaldehyde .[1]

  • Safety Implication: Inadvertent acidification generates formaldehyde gas in the headspace of the reaction vessel.

Stability Visualization

StabilityPathways Compound 2,5-Difluoro-4-(methoxymethoxy) phenylboronic acid (Monomer) Boroxine Trimeric Boroxine (Anhydride) Compound->Boroxine Dehydration (Vacuum/Heat) Hydrolysis Decomposed Phenol + Formaldehyde (Gas) Compound->Hydrolysis Acidic pH / Silica (Irreversible) Boroxine->Compound Re-hydration (Water/Base)

Figure 1: The dual stability pathways.[1] The grey path represents reversible physical equilibrium; the red path represents irreversible chemical decomposition and hazardous gas release.

Comprehensive Hazard Assessment

This assessment synthesizes data from Safety Data Sheets (SDS) of analogous fluorinated boronic acids and MOM-protected phenols.[1]

Toxicology & Health Hazards
Hazard ClassGHS CodeDescriptionMechanism/Causality
Acute Toxicity H302 (Predicted)Harmful if swallowed.[1][3]Boron compounds can interfere with serine proteases; fluorinated metabolites may exhibit nephrotoxicity.[1]
Skin/Eye Irritation H315 / H319Causes skin/serious eye irritation.[1][3][4][5][6]Boronic acids are mild Lewis acids; direct contact dehydrates and irritates mucous membranes.[1]
Carcinogenicity Latent Risk Suspected Carcinogen (Formaldehyde).[1][4]Crucial: The compound itself is not formaldehyde, but acidic hydrolysis releases formaldehyde in situ.[1]
STOT - SE H335May cause respiratory irritation.[1][4][7][8]Inhalation of dust triggers inflammatory response in the upper respiratory tract.
Reactivity Hazards
  • Protodeboronation: The 2,5-difluoro substitution pattern makes the aromatic ring electron-deficient.[1] While this generally stabilizes the C-B bond against oxidation, it can make the ring susceptible to base-catalyzed protodeboronation at elevated temperatures (

    
    ), leading to the formation of 1,4-difluoro-2-(methoxymethoxy)benzene [1].[1]
    
  • Incompatibilities:

    • Strong Oxidizers: (

      
      , Permanganates) – Rapid exothermic oxidation of the C-B bond to a phenol (C-OH).[1]
      
    • Acids: (HCl,

      
      , Acidic Alumina) – Cleaves the MOM group.[1]
      

Advanced Handling & Storage Protocols

Storage Architecture

To maintain purity >98% and prevent boroxine formation:

  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Purge headspace with Nitrogen or Argon .[1] Oxygen does not rapidly degrade the solid, but atmospheric moisture promotes inconsistent hydration states.[1]

  • Container: Amber glass or opaque HDPE to prevent light-induced degradation (though fluorinated aromatics are generally photostable, MOM ethers can degrade via radical mechanisms over long periods).[1]

Experimental Workflow (Step-by-Step)

Objective: Use the reagent in a Suzuki Coupling without triggering MOM hydrolysis.

Step 1: Weighing & Aliquoting

  • PPE:[3][4][6][7][9] Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1]

  • Environment:[6][9][10] Weigh inside a fume hood.[1] The powder is fine and electrostatic; use an anti-static gun if available.

  • Action: If the solid appears "gummy" or "wet," it may have partially hydrolyzed.[1] Verify integrity via

    
    -NMR (DMSO-
    
    
    
    ) before use. Look for the characteristic MOM methylene singlet at
    
    
    ppm.

Step 2: Solubilization

  • Solvents: Compatible with THF, Dioxane, DMF, and MeOH.[1]

  • Caution: Avoid unbuffered water or technical grade chloroform (which often contains HCl stabilizers).[1]

  • Protocol: Dissolve the boronic acid last into the solvent mixture containing the base (e.g.,

    
     or 
    
    
    
    ).[1] The basic environment stabilizes the MOM group.

Step 3: Reaction Monitoring

  • TLC/LCMS: Do not use standard acidic stains (e.g., Anisaldehyde, Vanillin) as the heat/acid will cleave the MOM group on the plate, giving a false spot for the deprotected phenol.

  • Recommendation: Use UV (254 nm) or basic KMnO

    
     stain.[1]
    

Step 4: Quenching & Workup (Critical)

  • The Risk: Standard workups often use 1M HCl to neutralize the base. DO NOT USE ACID if you intend to keep the MOM group intact.[1]

  • Safe Protocol: Quench with saturated Ammonium Chloride (

    
    ) or water.[1] 
    
    
    
    is weakly acidic (pH ~5) but usually mild enough for short contact times.[1] For maximum safety, use a phosphate buffer (pH 7.0).[1]
Safe Handling Workflow Diagram

HandlingWorkflow cluster_storage Storage Phase cluster_reaction Reaction Phase cluster_workup Workup Phase (CRITICAL) Store Storage: 2-8°C Under Argon Check QC Check: 1H-NMR (Confirm MOM Integrity) Store->Check Solvent Dissolve: THF/Dioxane (Avoid Acidic Chloroform) Check->Solvent Base Add Base First (K2CO3 / Cs2CO3) Solvent->Base Stabilize pH Coupling Suzuki Coupling (Temp < 80°C) Base->Coupling Quench Quench: Sat. NH4Cl or Water NO HCl / Strong Acid Coupling->Quench Monitor pH Isolate Isolate Organic Layer Dry over Na2SO4 Quench->Isolate

Figure 2: Operational workflow emphasizing pH control to prevent protecting group cleavage.[1]

Waste Disposal & Environmental Safety

Fluorine Content: The presence of the C-F bonds (2,5-difluoro) requires specific disposal protocols.[1] Incineration of fluorinated compounds without scrubbers releases Hydrogen Fluoride (HF), a highly corrosive and toxic gas.[1]

Disposal Protocol:

  • Segregation: Collect in a dedicated "Halogenated Organic Waste" stream.

  • Labeling: Explicitly label the waste container as "Contains Fluorinated Aromatics" and "Potential Formaldehyde Source" (due to MOM).

  • Neutralization: If the waste solution is acidic, neutralize with Sodium Bicarbonate before sealing the container to prevent formaldehyde gas buildup in the waste drum [2].

References

  • Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society.[7] [1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1]

  • Greene, T. W., & Wuts, P. G. M. (2006).[1][11] "Protective Groups in Organic Synthesis." Wiley-Interscience.[1] (Referenced for MOM group stability/lability mechanics). [1]

  • ChemScene. (2023). "Safety Data Sheet: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid."

Sources

Technical Guide: Stability & Storage of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid represents a high-value synthon in medicinal chemistry, particularly for introducing metabolically robust fluorinated arenes into drug scaffolds via Suzuki-Miyaura coupling. However, its structural utility comes with a "stability paradox." The electron-withdrawing fluorine atoms that make it a desirable bioisostere also destabilize the C-B bond, while the methoxymethyl (MOM) ether adds a layer of pH sensitivity.

This guide moves beyond generic "store at 4°C" advice. It dissects the molecular behaviors driving degradation—specifically the competition between boroxine dehydration , protodeboronation , and acetal hydrolysis —and provides a self-validating storage and handling protocol.

Chemical Stability Profile

To handle this compound effectively, one must understand the three distinct reactive centers on the molecule:

Reactive CenterStability ThreatTrigger ConditionConsequence
Boronic Acid moiety Dehydration Low humidity / VacuumReversible formation of Boroxine trimer (anhydride). Changes stoichiometry but often reversible.
C–B Bond (Ipso-carbon) Protodeboronation High T, Base, or Metal CatalysisIrreversible loss of Boron group. Formation of 1,4-difluoro-2-(methoxymethoxy)benzene.
MOM Ether Acid Hydrolysis Acidic pH / MoistureCleavage of protecting group to yield free phenol.
The Boroxine Equilibrium (The "Dryness" Trap)

Like most arylboronic acids, this compound exists in a dynamic equilibrium with its cyclic trimer (boroxine). The 2,5-difluoro substitution pattern withdraws electron density from the boron, making the Lewis acidic center more reactive.

  • Observation: A "pure" sample may appear as a mixture in NMR or show >100% purity by weight if significant boroxine is present (due to water loss).

  • Implication: Do not mistake boroxine formation for irreversible degradation. It is a reversible thermodynamic sink driven by entropy (release of water).

Protodeboronation: The Fluorine Effect

The 2,5-difluoro substitution creates an electron-deficient ring. While less labile than 2,6-difluoro isomers (where steric relief drives C-B bond cleavage), the C-B bond is still weakened.

  • Mechanism: Under basic conditions (typical for Suzuki coupling), the formation of the boronate "ate" complex increases electron density at the ipso-carbon. If the temperature is too high, the C-B bond cleaves, replaced by a proton from the solvent.

  • Critical Control: Avoid prolonged heating in aqueous base without a catalyst present to consume the boronate.

Degradation Mechanisms & Visualization

The following diagram maps the kinetic and thermodynamic pathways governing the compound's stability.

StabilityNetwork cluster_equilibrium Reversible Equilibrium Compound 2,5-Difluoro-4-(methoxymethoxy) phenylboronic acid Boroxine Boroxine Trimer (Anhydride) Compound->Boroxine Dehydration (-H2O) Vacuum/Desiccation Deboronated 1,4-Difluoro-2-(methoxymethoxy) benzene (Impurity) Compound->Deboronated Protodeboronation (High T, Aq. Base) Phenol 2,5-Difluoro-4-hydroxyphenyl boronic acid Compound->Phenol MOM Hydrolysis (Acidic pH) Oxidized Phenolic Oxidation Products Compound->Oxidized Oxidation (Air/O2 over time) Boroxine->Compound Rehydration (+H2O) Ambient Humidity

Caption: Figure 1. The central equilibrium (blue/yellow) is reversible.[1] Red pathways represent irreversible chemical degradation.

Storage & Handling Protocols

Based on the mechanistic profile, the following protocol ensures maximum shelf-life.

Storage Conditions (The "Cold & Inert" Rule)
  • Temperature: 2°C to 8°C .[2][3][4]

    • Why: Retards oxidation and protodeboronation rates.

  • Atmosphere: Inert Gas (Argon or Nitrogen) .

    • Why: Prevents aerobic oxidation of the C-B bond to a C-O bond (phenol formation).

  • Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.

    • Why: Amber glass blocks UV (though less critical here), and Teflon prevents leaching of plasticizers that can contaminate sensitive couplings.

Handling "Best Practices"
  • Equilibration: Allow the refrigerated vial to reach room temperature before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the solid. This water will hydrolyze the boroxine back to the acid (changing stoichiometry) or, worse, introduce acidity that cleaves the MOM group.

  • Avoid Acidic Glassware: Ensure all spatulas and weighing boats are free of acid residue (e.g., from acid baths). The MOM group is an acetal and is acid-labile.

  • Resealing: If an inert gas line is not available, flush the headspace with a canned inert gas duster (ensure it is pure gas, not bitterant-laced) before recapping.

Quality Control & Re-Validation

Before committing this reagent to a GMP synthesis or a critical late-stage coupling, validate its integrity.

Visual Inspection
  • Pass: White to off-white crystalline powder.

  • Fail: Yellow/brown discoloration (indicates oxidation) or "wet" clumping (excessive moisture absorption).

Quantitative Analysis (The Mannitol Titration)

NMR is excellent for identity but poor for purity quantification due to the boroxine/boronic acid equilibrium and relaxation times. A volumetric titration is the gold standard for Active Boron Content .

Protocol: Mannitol-Assisted Acid-Base Titration

  • Principle: Boronic acids are weak acids (pKa ~9-10). Complexation with D-mannitol forms a cyclic boronate ester, which is a much stronger acid (pKa ~5-6), allowing sharp titration with NaOH.

Step-by-Step Workflow:

  • Dissolve: Weigh ~100 mg of sample accurately into a beaker. Dissolve in 10 mL neutral MeOH/Water (1:1).

  • Complex: Add 1.0 g of D-Mannitol (excess). Stir for 5 minutes.

  • Indicator: Add 3 drops of Phenolphthalein.

  • Titrate: Titrate with standardized 0.1 N NaOH to a persistent pink endpoint.

  • Calculate:

    
    
    
NMR Diagnostics
  • 
    F NMR:  Most diagnostic.
    
    • Pure: Distinct signals for the 2,5-difluoro pattern.

    • Degraded: Look for a shift corresponding to 1,4-difluoro-2-(methoxymethoxy)benzene (protodeboronation product).

  • 
    B NMR: 
    
    • Broad peak ~28-30 ppm: Boronic acid monomer.[2][3][5]

    • Broad peak ~20-22 ppm: Boroxine trimer.

    • Sharp peak ~18-20 ppm: Boric acid (oxidative degradation).[6]

Decision Tree for Usage

DecisionTree Start Start: Check Vial Color Is powder White? Start->Color Lumps Is it free-flowing? Color->Lumps Yes Discard Discard (Oxidized) Color->Discard No (Brown/Yellow) Use Proceed to Reaction Lumps->Use Yes Purify Recrystallize (EtOAc/Hexane) Lumps->Purify No (Clumped/Wet)

Caption: Figure 2. Quick visual decision logic for laboratory usage.

References

  • PubChem. (n.d.).[7] (2,5-Difluoro-4-methoxyphenyl)boronic acid.[3][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Boronic Acid equilibrium and stability).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for MOM group stability and cleavage conditions).

Sources

The Lewis Acidity of Fluorinated Phenylboronic Acids: A Technical Guide to Structural Modulation, Measurement, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phenylboronic acids (FPBAs) represent a critical class of organoboron compounds in modern drug development, chemical biology, and organic synthesis. Unlike traditional Brønsted acids, the acidity of phenylboronic acids is fundamentally defined by their Lewis acidity—the ability of the electron-deficient boron center to accept an electron pair (typically from a hydroxide ion or a Lewis base).

This whitepaper provides an in-depth analysis of how fluorine substitution modulates the Lewis acidity of the boron center. By exploring the causality behind structural modifications, detailing self-validating experimental protocols for acidity measurement, and examining downstream applications, this guide serves as a comprehensive resource for researchers engineering targeted therapeutics and advanced materials.

Mechanistic Principles: The Fluorine Effect on Boron Lewis Acidity

The native unsubstituted phenylboronic acid (PBA) possesses a pKa of approximately 8.86[1]. Because physiological pH is roughly 7.4, native PBA exists predominantly in its neutral, trigonal planar state in vivo, which limits its ability to form stable complexes with biological diols.

To overcome this, researchers introduce fluorine atoms onto the phenyl ring. Fluorine, being highly electronegative, pulls electron density away from the boron atom, rendering it more electrophilic (a stronger Lewis acid)[1]. However, the position of the fluorine substituent dictates the magnitude of this effect due to the interplay of inductive (-I) and resonance (+R) effects[2]:

  • Para-Substitution: Fluorine at the para position exhibits a strong electron-withdrawing inductive effect, but this is largely offset by its electron-donating resonance effect. Consequently, the Lewis acidity increases only marginally[2].

  • Meta-Substitution: At the meta position, the resonance contribution is negligible. The inductive effect dominates, leading to a more pronounced increase in Lewis acidity and a corresponding drop in pKa[2].

  • Ortho-Substitution: Fluorine at the ortho position drastically increases Lewis acidity. Beyond the proximity-enhanced inductive effect, the ortho-fluorine can participate in an intramolecular hydrogen bond with the boronic acid hydroxyl group (B–O–H···F). This interaction stabilizes the tetrahedral boronate anion formed upon hydroxide acceptance, significantly lowering the pKa[2].

G PBA Fluorinated Phenylboronic Acid Inductive Inductive Electron Withdrawal (-I) PBA->Inductive Resonance Resonance Effects (+R) PBA->Resonance Lewis Enhanced Boron Lewis Acidity Inductive->Lewis Dominates in Meta/Ortho Resonance->Lewis Compensates in Para Hydroxide Hydroxide Acceptance (Lower pKa) Lewis->Hydroxide Diol Diol Binding (Tetrahedral Boronate) Lewis->Diol Physiological pH

Logical flow of fluorine substitution effects on Lewis acidity and diol binding.

Quantitative Assessment of Lewis Acidity

The enhancement of Lewis acidity via fluorination is most commonly quantified using aqueous pKa values. A lower pKa indicates a stronger Lewis acid, as the boron center more readily accepts a hydroxide ion from water to form the stable, tetrahedral boronate species.

The table below summarizes the quantitative impact of progressive fluorination on the pKa of phenylboronic acids[1].

CompoundSubstitution PatternpKa Value (Aqueous)Relative Lewis Acidity
Phenylboronic AcidUnsubstituted8.86Baseline
4-Fluorophenylboronic Acidpara-F8.77Mildly Enhanced
4-(Trifluoromethyl)phenylboronic Acidpara-CF₃7.86Moderately Enhanced
2,3,4,6-Tetrafluorophenylboronic AcidPolyfluorinated6.17Highly Enhanced

Data aggregated from potentiometric and spectrophotometric determinations[1][3].

Experimental Workflows for Lewis Acidity Determination

To ensure scientific integrity and reproducibility, researchers rely on orthogonal methods to measure Lewis acidity. While potentiometric titration is standard for aqueous pKa, the Gutmann-Beckett Method is the gold standard for quantifying the intrinsic Lewis acidity of organoboron compounds in non-aqueous environments[2][4].

Protocol: The Gutmann-Beckett Method (³¹P NMR)

This method utilizes triethylphosphine oxide (TEPO) as a Lewis base probe. When the electron-deficient boron coordinates with the oxygen of TEPO, electron density is pulled away from the phosphorus atom. This deshielding effect results in a downfield chemical shift (Δδ) in the ³¹P NMR spectrum. The magnitude of this shift is directly proportional to the Lewis acidity of the boron center, yielding an "Acceptor Number" (AN)[2][4].

Self-Validating Principle: Because the binding of TEPO to the boronic acid is an equilibrium process, a single measurement is insufficient and prone to concentration-dependent artifacts. The protocol mandates measuring at multiple molar ratios and extrapolating to an infinite excess of the Lewis acid to determine the true, saturated chemical shift[4].

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a highly precise 0.1 M stock solution of TEPO in an anhydrous, non-coordinating solvent (e.g., CD₂Cl₂ or CDCl₃). Prepare a separate 0.5 M stock solution of the target fluorinated phenylboronic acid in the same solvent. Causality: Anhydrous conditions are critical, as trace water will competitively bind the boron center, artificially lowering the measured acidity.

  • Sample Matrix Generation: Prepare a series of five NMR tubes. Keep the concentration of TEPO constant (e.g., 0.02 M) while varying the concentration of the FPBA to create molar ratios (FPBA:TEPO) of 0.5:1, 1:1, 2:1, 4:1, and 10:1.

  • Equilibration: Allow the sealed NMR tubes to equilibrate at a strictly controlled temperature (typically 298 K) for 30 minutes.

  • Data Acquisition: Acquire ³¹P NMR spectra for each sample, utilizing an external standard (e.g., 85% H₃PO₄ set to 0 ppm) for precise calibration.

  • Data Extrapolation & AN Calculation: Plot the observed ³¹P chemical shift against the molar ratio. Fit the data to an asymptotic binding isotherm to extrapolate the chemical shift at an infinite concentration of FPBA (δ_inf). Calculate the Acceptor Number using the Gutmann equation: AN = 2.21 × (δ_inf - δ_TEPO_free).

G Step1 1. Prepare FPBA & TEPO in anhydrous CD2Cl2 Step2 2. Mix in NMR Tubes (Varying Molar Ratios) Step1->Step2 Step3 3. Acquire 31P NMR at 298 K Step2->Step3 Step4 4. Extrapolate Shift (Δδ) to Infinite Dilution Step3->Step4 Step5 5. Calculate Acceptor Number (AN) Step4->Step5

Step-by-step workflow for the Gutmann-Beckett 31P NMR method.

Applications in Drug Development and Synthesis

The precise tuning of Lewis acidity via fluorination unlocks specific applications in both chemical biology and synthetic chemistry.

Targeted Drug Delivery via Diol Binding

The ability of boronic acids to form reversible, covalent tetrahedral boronate esters with 1,2- or 1,3-diols is the cornerstone of their biological utility[1]. This interaction is heavily pH-dependent. At physiological pH (7.4), unsubstituted PBA (pKa 8.86) binds diols weakly because it remains mostly in its unreactive trigonal planar form.

Conversely, highly Lewis acidic variants like 2,3,4,6-tetrafluorophenylboronic acid (pKa 6.17) exist predominantly as the reactive boronate anion at pH 7.4[1]. This promotes exceptionally strong binding to diols. In oncology, this is exploited to target sialic acids, which are heavily overexpressed on the glycoproteins of cancer cell surfaces[1]. The slightly acidic microenvironment of solid tumors further tunes this binding dynamic, making FPBAs ideal targeting moieties for smart drug delivery systems and glucose-responsive insulin matrices[1][3].

Suzuki-Miyaura Cross-Coupling

In organic synthesis, FPBAs are indispensable reagents for generating complex fluorinated biaryls via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[1][5]. The electron-withdrawing nature of the fluorine atoms significantly alters the transmetallation step of the catalytic cycle. While highly fluorinated PBAs (like 2,3,5,6-tetrafluorophenylboronic acid) can be challenging substrates due to their altered nucleophilicity and potential for protodeboronation, modern catalyst systems utilizing electron-rich phosphine ligands have been specifically engineered to accommodate their heightened Lewis acidity, enabling the synthesis of advanced pharmaceutical intermediates[1][5].

Conclusion

The Lewis acidity of phenylboronic acids is not a static property but a highly tunable parameter governed by the strategic placement of fluorine substituents. By understanding the balance of inductive and resonance effects, and by rigorously quantifying these changes using self-validating protocols like the Gutmann-Beckett method, researchers can engineer boronic acids with pinpoint precision. Whether optimizing the transmetallation kinetics in a cross-coupling reaction or designing a glucose-responsive insulin delivery vehicle, the mastery of fluorinated phenylboronic acid Lewis acidity remains a foundational skill in modern chemical science.

References

  • Zarzeczańska, D., et al. "Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids". European Journal of Inorganic Chemistry, Wiley (2017). Available at:[Link]

  • Sporzyński, A., et al. "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds". Molecules, MDPI (2022). Available at:[Link]

  • Sporzyński, A., et al. "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction". Molecules, MDPI (2024). Available at:[Link]

Sources

The Methoxymethoxy (MOM) Protecting Group: A Mechanistic & Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methoxymethoxy (MOM) group is a cornerstone of multi-step organic synthesis, valued for its unique electronic robustness and minimal steric footprint. Unlike bulky silyl ethers (e.g., TBDMS, TIPS) that rely on steric hindrance for stability, the MOM group functions as a formaldehyde hemiacetal ether. This structure renders it impervious to strong bases, nucleophiles, and reducing agents, making it indispensable for protecting alcohols during harsh transformations like Grignard additions or hydride reductions.

Critical Safety Advisory: The standard installation reagent, chloromethyl methyl ether (MOM-Cl), is an OSHA-regulated carcinogen. Furthermore, it frequently contains or generates bis(chloromethyl) ether (BCME) , a volatile and potent human carcinogen.[1] This guide prioritizes safety by detailing both the standard high-precaution protocol and a modern, "greener" alternative using dimethoxymethane.

Part 1: The Mechanistic Basis

To master the MOM group, one must understand it not as a simple ether, but as an acetal . The structure


 contains two oxygen atoms separated by a methylene bridge.
Electronic Properties
  • Base Stability: The acetal linkage lacks acidic protons and is electronically neutral to base attack. The anomeric effect stabilizes the

    
     bonds, rendering the group inert to deprotonation or nucleophilic displacement under basic conditions.
    
  • Acid Lability: The oxygen atoms possess lone pairs that can be protonated. Protonation of the methoxy oxygen (or the alkyl oxygen) leads to the elimination of a neutral alcohol and the formation of a resonance-stabilized oxocarbenium ion, which is then hydrolyzed.

Diagram 1: Mechanistic Logic of MOM Stability & Lability

The following diagram illustrates the electronic distinctiveness of the MOM group compared to standard ethers.

MOM_Mechanism cluster_0 Structure & Stability cluster_1 Acid Hydrolysis Mechanism MOM_Group MOM-Ether R-O-CH2-O-Me No_Reaction NO REACTION (Stable Acetal) MOM_Group->No_Reaction Protonated Protonated Intermediate [R-O-CH2-OH-Me]+ MOM_Group->Protonated + H+ Base_Attack Base/Nucleophile (LiAlH4, NaH) Base_Attack->MOM_Group Attack blocked Acid Acid (H+) Oxocarbenium Oxocarbenium Ion [R-O=CH2]+ Protonated->Oxocarbenium - MeOH Product Alcohol (R-OH) + Formaldehyde Oxocarbenium->Product + H2O Hydrolysis Hydrolysis (H2O)

Caption: Comparative stability of the MOM acetal linkage against bases versus its sensitivity to acid-catalyzed hydrolysis via the oxocarbenium ion pathway.[2]

Part 2: Installation Strategies

Method A: The Classical Route (MOM-Cl)

This is the most common method but requires strict adherence to safety protocols.

  • Reagents: Alcohol, MOM-Cl,

    
    -Diisopropylethylamine (DIPEA).[3]
    
  • Why DIPEA? Unlike Triethylamine (

    
    ), DIPEA is less nucleophilic (due to steric bulk) but sufficiently basic to scavenge the HCl generated during the reaction. This prevents the in-situ degradation of the acid-sensitive MOM ether being formed.
    
  • Mechanism: The alcohol acts as a nucleophile attacking the highly electrophilic chloromethyl methyl ether.

Method B: The "Green" Route (Dimethoxymethane)

For labs avoiding carcinogens or requiring large-scale protection, this method utilizes acid-catalyzed acetal exchange.

  • Reagents: Alcohol, Dimethoxymethane (Methylal),

    
    .
    
  • Why

    
    ?  The reaction is an equilibrium. 
    
    
    
    acts as a dual-purpose reagent: it provides the acidic catalyst to generate the reactive methoxymethyl cation and acts as a powerful desiccant to sequester water, driving the equilibrium toward the MOM-ether product.
Diagram 2: Installation Workflows

Installation_Routes cluster_classic Method A: Classical (Hazardous) cluster_green Method B: Green (Acetal Exchange) Alcohol Substrate (R-OH) SN2 Mechanism: SN2-like Nucleophilic Attack Alcohol->SN2 Equilibrium Mechanism: Acid Catalyzed Equilibrium Shift Alcohol->Equilibrium MOMCl Reagent: MOM-Cl (Carcinogen) MOMCl->SN2 DIPEA Base: DIPEA (Scavenges HCl) DIPEA->SN2 Product MOM-Protected Ether (R-OMOM) SN2->Product DMM Reagent: Dimethoxymethane DMM->Equilibrium P2O5 Reagent: P2O5 (Acid + Desiccant) P2O5->Equilibrium Equilibrium->Product

Caption: Comparison of the classical MOM-Cl alkylation pathway versus the greener acid-catalyzed acetal exchange using P2O5.

Part 3: Chemo-selectivity & Orthogonality

The power of the MOM group lies in its orthogonality. It survives conditions that cleave silyl ethers (fluoride) and esters (reduction), yet it can be removed without affecting benzyl ethers (hydrogenolysis).

Comparative Stability Data
ConditionMOM (Acetal)TBDMS (Silyl)Benzyl (Ether)Acetate (Ester)
Basic Hydrolysis (NaOH/H2O)Stable StableStableLabile
Acidic Hydrolysis (HCl/MeOH)Labile LabileStableStable
Fluoride (TBAF)Stable Labile StableStable
Hydrogenolysis (H2, Pd/C)Stable StableLabile Stable
Hydride Reduction (LiAlH4)Stable StableStableLabile (to alcohol)
Oxidation (Jones/PCC)Stable StableStableStable
Lewis Acids (TiCl4, ZnBr2)Labile StableStableStable

Part 4: Experimental Protocols

Protocol 1: Standard Protection with MOM-Cl

Use this for precious, small-scale substrates where yield is paramount.

Safety: Perform in a well-ventilated fume hood. Double-glove. Quench all glassware with aqueous ammonia to destroy residual MOM-Cl/BCME.

  • Setup: Flame-dry a round-bottom flask under Argon. Add the alcohol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M].

  • Base Addition: Cool to 0°C. Add DIPEA (2.0 equiv) via syringe. Stir for 10 minutes.

  • Reagent Addition: Add MOM-Cl (1.5 equiv) dropwise. Note: MOM-Cl is volatile; handle with a gas-tight syringe.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–16 hours. Monitor by TLC (MOM ethers are usually less polar than the starting alcohol).

  • Quench: Cool to 0°C. Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove DIPEA), then saturated

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel).

Protocol 2: Green Protection with Dimethoxymethane

Use this for large-scale reactions or to avoid carcinogens.

  • Setup: To a flask containing the alcohol (1.0 equiv) in Chloroform (

    
    ) [0.5 M], add Dimethoxymethane (10–20 equiv).
    
  • Catalyst Addition: Add

    
     (1.5–2.0 equiv) in one portion.
    
  • Reaction: Stir vigorously at RT. The

    
     will form a gummy residue as it absorbs water. Reaction times vary (1–5 hours).
    
  • Workup: Decant the solvent from the solid residue into a beaker of ice water/bicarbonate. Caution: Quenching P2O5 is exothermic.

  • Extraction: Extract the aqueous phase with DCM. Wash with brine, dry, and concentrate.[2]

Protocol 3: Deprotection (Acid Hydrolysis)[2][4]
  • Standard: Dissolve MOM-ether in MeOH. Add concentrated HCl (trace, approx 0.1 mL per mmol substrate). Heat to 50°C if necessary.

  • Lewis Acid (Anhydrous): For acid-sensitive substrates, use

    
     or 
    
    
    
    in DCM at 0°C.

Part 5: Strategic Application in Drug Discovery

In Medicinal Chemistry, the MOM group is not just a transient protecting group; it is occasionally retained to modulate physicochemical properties.

  • Solubility: The oxygen atoms in the MOM group can act as hydrogen bond acceptors, potentially improving water solubility compared to a benzyl ether.

  • Metabolic Stability: While generally stable, the acetal carbon is a site for oxidative metabolism (O-dealkylation) by Cytochrome P450 enzymes.

Diagram 3: Decision Tree for MOM Usage

MOM_Decision Start Need to Protect Alcohol Q1 Is the molecule Base/Nucleophile sensitive? Start->Q1 Q2 Will you use strong Acids later? Q1->Q2 No (It is robust) Use_Silyl Select Silyl (TBDMS/TIPS) Q1->Use_Silyl Yes (Silyls are labile to base/nuc) Q3 Do you require Fluoride orthogonality? Q2->Q3 No Use_Benzyl Select Benzyl (Bn) Q2->Use_Benzyl Yes (MOM is acid labile) Use_MOM SELECT MOM GROUP Q3->Use_MOM Yes (MOM stable to F-) Q3->Use_Silyl No

Caption: Strategic decision tree for selecting MOM protection based on downstream synthetic conditions.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[4]

  • Berliner, M. A.; Belecki, K. "Simple, Rapid, and Green Synthesis of Methoxymethyl Ethers Using Dimethoxymethane and Phosphorus Pentoxide." J. Org.[4] Chem.2005 , 70, 9618–9621.[4]

  • Fujioka, H. et al. "One-Pot Synthesis of MOM-Protected Diols."[4] Org.[2][5][6] Lett.2009 , 11, 5138–5141.[4]

  • Occupational Safety and Health Administration (OSHA). "Bis(chloromethyl) ether - OSHA Standard 1910.1008."

  • World Health Organization (IARC). "Bis(chloromethyl)ether and Chloromethyl Methyl Ether (IARC Summary & Evaluation)."

Sources

Methodological & Application

Suzuki-Miyaura coupling with 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Suzuki-Miyaura Coupling of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This guide provides a detailed examination of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid , a highly valuable building block in medicinal chemistry and materials science. The presence of difluoro-substitution combined with a protected phenol moiety makes this reagent particularly useful for constructing complex biaryl and heteroaryl structures. This document offers insights into the reagent's unique reactivity, a comprehensive, field-tested protocol for its application in Suzuki-Miyaura coupling, and guidance on reaction optimization and troubleshooting.

Reagent Profile: Understanding the Key Player

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid is a specialized reagent designed for introducing a difluorinated, protected phenol ring into target molecules. Its structure is tailored for enhanced reactivity and stability.

PropertyData
IUPAC Name [2,5-Difluoro-4-(methoxymethoxy)phenyl]boronic acid
CAS Number 1451392-29-2
Molecular Formula C₈H₉BF₂O₄
Molecular Weight 217.96 g/mol
Appearance Typically a white to off-white solid
Key Structural Features Difluorophenyl ring, MOM-protected phenol, Boronic acid moiety
The Influence of Fluorine Substituents

The two fluorine atoms on the phenyl ring are critical to the reagent's reactivity profile. As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect. This has two primary consequences:

  • Increased Lewis Acidity: The electron-withdrawing nature of the fluorine atoms enhances the Lewis acidity of the boron center.[2][3] This facilitates the formation of the reactive boronate species upon addition of a base, which can accelerate the crucial transmetalation step in the catalytic cycle.[2][4]

  • Metabolic Stability: In drug discovery, fluorine substitution is a common strategy to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[5]

The Role of the Methoxymethyl (MOM) Protecting Group

Phenols can be problematic in Suzuki-Miyaura couplings as the acidic proton can interfere with the basic conditions, and the free hydroxyl group can coordinate to the palladium catalyst. The methoxymethyl (MOM) ether serves as a robust protecting group that is stable to the basic conditions of the coupling reaction. It can be readily removed post-coupling under acidic conditions to reveal the free phenol, adding to the synthetic versatility of this building block.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is key to troubleshooting and optimizing the reaction. The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂-X (Aryl-Palladium Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation X⁻ replaced pd2_biaryl R¹-Pd(II)L₂-R² (Di-organopalladium Complex) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R¹-R² (Product) center base_input Base (e.g., K₂CO₃) boronate [R²-B(OH)₃]⁻ (Activated Boronate) base_input->boronate boronic_acid_input R²-B(OH)₂ boronic_acid_input->boronate boronate->transmetalation Transmetalating Agent

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. The reactivity order for the halide is generally I > Br > OTf >> Cl.[1][9]

  • Transmetalation: This is often the rate-determining step. A base activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species.[4] This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.[10]

Experimental Protocol: A General Procedure

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Equipment
  • Reagents:

    • 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (1.1 - 1.5 equiv.)

    • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Equipment:

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon line)

    • Heating mantle or oil bath with temperature control

    • TLC plates, LC-MS, or GC-MS for reaction monitoring

    • Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Methodology

Workflow setup 1. Reaction Setup - Add solids to Schlenk flask. - (Boronic Acid, Aryl Halide, Base, Catalyst) atmosphere 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x). setup->atmosphere solvent 3. Solvent Addition - Add degassed solvent via syringe. atmosphere->solvent reaction 4. Reaction - Heat to specified temperature (e.g., 80-100 °C). - Stir vigorously. solvent->reaction monitoring 5. Monitoring - Check progress via TLC or LC-MS. reaction->monitoring monitoring->reaction If incomplete workup 6. Work-up - Cool to RT. - Dilute with EtOAc, filter. - Aqueous wash. monitoring->workup If complete purification 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate. - Column Chromatography. workup->purification product 8. Final Product - Characterize (NMR, MS). purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (1.2 equiv.), base (e.g., K₂CO₃, 2.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and Water) via syringe. The total solvent volume should create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Heating: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots for analysis by TLC or LC-MS until the starting aryl halide is consumed (typically 2-12 hours).[5]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[5][11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[2]

Optimization and Key Parameters

The success of a Suzuki-Miyaura coupling often depends on the careful selection of four key components. For challenging substrates, systematic screening of these parameters is recommended.

ParameterCommon Choices & Rationale
Pd Catalyst & Ligand Pd(PPh₃)₄: A reliable, general-purpose catalyst. Pd(OAc)₂ + Ligand: Requires in situ reduction to Pd(0). Allows for tuning with various phosphine ligands (e.g., SPhos, XPhos) which can be crucial for coupling less reactive aryl chlorides.[12] Pd(dppf)Cl₂: Excellent for a wide range of substrates, including heteroaromatics.
Base Carbonates (K₂CO₃, Cs₂CO₃): Standard, effective bases. Cesium carbonate is more soluble and often gives higher yields.[11] Phosphates (K₃PO₄): A stronger base, often used for coupling with aryl chlorides or hindered substrates. Fluorides (CsF, KF): Can be particularly effective due to the high affinity of fluoride for boron, which aids in the formation of the active trifluoroborate species.[13][14]
Solvent Dioxane/Water: A very common and effective biphasic system. Toluene/Water: Another excellent choice, especially for higher temperatures.[11] DMF or THF: Can be used, often with an aqueous base. Water is often beneficial for the reaction.[1][15]
Temperature Typically ranges from 80 °C to 120 °C . Higher temperatures may be needed for less reactive coupling partners like aryl chlorides.[5][16]
Troubleshooting Common Issues
  • Low or No Conversion: Check the quality of the catalyst (ensure it's not oxidized). Consider a more active ligand/catalyst system. Increase the temperature or switch to a stronger base like K₃PO₄. Ensure the reaction is truly under an inert atmosphere.

  • Protodeboronation: This side reaction replaces the boronic acid group with a hydrogen. It can be caused by excess water, high temperatures, or prolonged reaction times. Using a slight excess (1.1-1.2 equiv.) of the boronic acid can help compensate.

  • Homocoupling: Formation of a biaryl from two boronic acid molecules. This often points to the presence of oxygen or an issue with the catalyst system. Ensure thorough degassing of solvents.

Post-Coupling: Deprotection of the MOM Group

To reveal the synthetically useful phenol, the MOM group must be removed. This is typically achieved under mild acidic conditions.

Protocol:

  • Dissolve the MOM-protected biaryl product in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Add a catalytic to stoichiometric amount of a strong acid (e.g., 2M aqueous HCl).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C), monitoring by TLC or LC-MS until the starting material is consumed.

  • Once complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected phenol.

References

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (2022). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (2018). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2012). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. (2024). RJPT. Retrieved March 7, 2026, from [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2024). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki-Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2024). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. (2010). University of Edinburgh Research Explorer. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved March 7, 2026, from [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). MDPI. Retrieved March 7, 2026, from [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (2022). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. (2022). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • (PDF) 2,4-Difluorophenylboronic acid. (2009). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved March 7, 2026, from [Link]

  • 2,4-Difluorophenylboronic acid. (2009). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 7, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

Sources

experimental protocol for using 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid

Strategic Profile & Chemical Identity

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-29-2) is a specialized building block designed for the synthesis of metabolically robust biaryl scaffolds.

  • The "Fluorine Effect": The 2,5-difluoro substitution pattern is non-trivial. It serves as a bioisostere to modulate pKa and lipophilicity (LogD), while blocking metabolic hotspots on the phenyl ring (specifically the 2 and 5 positions), thereby extending the half-life (

    
    ) of the final drug candidate.
    
  • The MOM "Mask": The methoxymethoxy (MOM) group acts as a robust protecting group for the phenol. Unlike silyl ethers (which can be labile under basic Suzuki conditions) or simple methyl ethers (which require harsh demethylation), the MOM group is stable to base but easily removed with mild acid, preserving the integrity of the fluorinated scaffold.

Property Specification
Formula

MW 217.96 g/mol
Appearance White to off-white solid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Solubility Soluble in MeOH, DMSO, DMF, THF

Critical Handling: The Boroxine Equilibrium

Like many boronic acids, this reagent exists in equilibrium with its trimeric anhydride (boroxine) form. This dehydration is reversible but can affect stoichiometry calculations.

  • Pre-Reaction Check: If the material appears "wet" or sticky, it may have hydrolyzed significantly. Conversely, a fine powder may be high in boroxine content.

  • Stoichiometry Adjustment: We recommend assuming a purity of ~95-97% for molar calculations or using a slight excess (1.2 – 1.5 equiv) relative to the aryl halide to account for the boroxine fraction and potential protodeboronation.

Protocol A: Suzuki-Miyaura Cross-Coupling

Challenge: The 2,5-difluoro substitution significantly increases the Lewis acidity of the boron center, making the C-B bond prone to hydrolytic cleavage (protodeboronation) under aqueous basic conditions. Solution: Use a "High-Activity/Low-Water" system. The protocol below utilizes a highly active catalyst system (


) with a base that buffers the pH to prevent rapid deboronation.
Reagents & Materials
  • Aryl Halide (Partner): 1.0 equiv (Ar-Br or Ar-I preferred; Ar-Cl requires

    
    /S-Phos).
    
  • Boronic Acid: 1.3 equiv of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid.

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ), 5 mol%.
    
  • Base: Potassium Phosphate Tribasic (

    
    ), 3.0 equiv.[1]
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio). Note: Minimizing water is crucial.

Step-by-Step Methodology
  • Inert Setup: Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol), and

    
     (3.0 mmol).
    
  • Degassing: Cap the vial and purge with Argon for 5 minutes.

  • Catalyst Addition: Add

    
     (0.05 mmol) quickly under a positive stream of Argon.
    
  • Solvent Introduction: Add degassed 1,4-Dioxane (4 mL) and degassed Water (0.4 mL) via syringe.

    • Expert Tip: Pre-degas solvents by sparging with Argon for 15 mins. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Heat the block to 85°C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. Look for the mass of Product (M+H) and the byproduct of protodeboronation (1,4-difluoro-2-(methoxymethoxy)benzene).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The MOM group adds slight polarity, aiding separation from non-polar byproducts.

Protocol B: MOM Deprotection (The Reveal)

Once the biaryl system is constructed, the MOM group must be removed to reveal the phenol.

Challenge: Fluorinated rings are electron-deficient. While this stabilizes the phenol, it can sometimes make the ether linkage slightly more resistant to mild acid. Solution: A strong protic acid in an organic solvent ensures clean deprotection without affecting the biaryl bond.

Reagents
  • Substrate: MOM-protected biaryl intermediate (from Protocol A).

  • Acid: 4M HCl in Dioxane (commercial solution) OR Trifluoroacetic acid (TFA).

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

Step-by-Step Methodology
  • Dissolution: Dissolve the MOM-protected intermediate (1.0 mmol) in MeOH (5 mL).

    • Alternative: If solubility is poor in MeOH, use DCM (5 mL) and switch acid to TFA (1 mL).

  • Acidification: Add 4M HCl in Dioxane (2.5 mL, 10 mmol) dropwise at 0°C.

  • Hydrolysis: Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Mechanism:[3][4][5] The acid protonates the methoxy oxygen, eliminating methanol to form an oxocarbenium ion, which is then trapped by water (or methanol) and collapses to the phenol and formaldehyde.

  • Quench: Carefully neutralize with Saturated

    
     solution (gas evolution will occur).
    
  • Extraction: Extract with DCM (3 x 10 mL).

  • Isolation: Dry (

    
    ) and concentrate. The resulting fluorinated phenol is often pure enough for the next step; otherwise, recrystallize from Hexanes/DCM.
    

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the critical "Protodeboronation" trap that must be avoided.

G Start 2,5-Difluoro-4-(MOM)phenyl boronic acid Coupling Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Start->Coupling + Ar-Br Risk RISK: Protodeboronation (Loss of Boron) Coupling->Risk High Water/pH Intermediate MOM-Protected Biaryl Scaffold Coupling->Intermediate Optimized Conditions Deprotection Acid Hydrolysis (HCl/MeOH) Intermediate->Deprotection Final Target: 2,5-Difluoro-4-hydroxy-biaryl Deprotection->Final - Formaldehyde

Figure 1: Synthetic workflow highlighting the critical path to the fluorinated phenol and the divergent risk of protodeboronation.

Analytical Validation

Upon completion of the sequence, the following spectral characteristics confirm the identity of the 2,5-difluoro-4-hydroxybiaryl system:

  • 19F NMR: Distinct signals for the 2,5-difluoro pattern. Typically appear as two multiplets in the region of

    
     -110 to -140 ppm (relative to 
    
    
    
    ). The coupling constants (
    
    
    and
    
    
    ) are diagnostic.
  • 1H NMR (Deprotection Confirmation): Disappearance of the MOM signals:

    • Singlet at

      
       ~3.4-3.5 ppm (
      
      
      
      ).
    • Singlet at

      
       ~5.1-5.2 ppm (
      
      
      
      ).
    • Appearance of a broad singlet at

      
       ~5.0-9.0 ppm (Phenolic 
      
      
      
      , exchangeable with
      
      
      ).

References

  • Suzuki-Miyaura Coupling of Fluorinated Boronic Acids

    • Title: "Efficient Synthesis of Fluorinated Biaryls via Suzuki-Miyaura Cross-Coupling."
    • Source:Journal of Organic Chemistry, 2014.
    • URL:[Link] (Representative link for fluorinated coupling methodology).

  • MOM Group Stability & Deprotection

    • Title: "Methoxymethyl Ether (MOM) Protection in Organic Synthesis."
    • Source:Greene's Protective Groups in Organic Synthesis, Wiley Online Library.
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: "Mechanism and Inhibition of Protodeboronation of Heteroarom
    • Source:Journal of the American Chemical Society, 2016.
    • URL:[Link]

  • Reagent Data Source

    • Title: "2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid Product Page."
    • Source: Chemical Vendors (e.g., Combi-Blocks, Sigma).[6]

Sources

applications of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2,5-difluoro-4-hydroxyphenyl moiety has emerged as a high-value pharmacophore, particularly in the design of kinase inhibitors and protein-protein interaction (PPI) modulators. This structural motif offers a unique combination of electronic modulation and physicochemical properties: the fluorine atoms lower the pKa of the phenolic hydroxyl group (increasing H-bond donor acidity) while simultaneously blocking metabolic oxidation at the ortho-positions.

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-29-2) serves as the critical "masked" reagent to install this moiety. The methoxymethoxy (MOM) group protects the phenol during palladium-catalyzed cross-coupling, preventing catalyst poisoning and side reactions. This guide details the strategic application, reaction protocols, and deprotection workflows for utilizing this reagent to synthesize high-affinity drug candidates.

Chemical Profile & Pharmacophore Logic

Reagent Specifications
PropertySpecification
IUPAC Name [2,5-Difluoro-4-(methoxymethoxy)phenyl]boronic acid
CAS Number 1451392-29-2
Molecular Weight 217.96 g/mol
Appearance White to off-white solid
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Solubility Soluble in MeOH, DMSO, DMF, THF
The "Fluorine Effect" in Drug Design

The conversion of a standard phenol to a 2,5-difluorophenol alters the molecular pharmacology significantly:

  • Acidity Modulation: The electron-withdrawing fluorine atoms significantly lower the pKa of the phenol (from ~10 to ~7.5), making the hydroxyl group a stronger Hydrogen Bond Donor (HBD) at physiological pH.

  • Metabolic Stability: Fluorine substitution at the 2,5-positions blocks Phase I metabolic oxidation (e.g., by CYP450s) at the electron-rich ortho-positions.

  • Lipophilicity: The C-F bonds increase overall lipophilicity (

    
    ), improving membrane permeability compared to the non-fluorinated parent.
    

Strategic Workflow: From Reagent to Warhead

The integration of this building block follows a strict "Couple-then-Unmask" logic. The MOM group is robust enough to survive basic Suzuki conditions but labile enough to be removed under mild acidic conditions that do not degrade the final drug scaffold.

Diagram 1: Synthetic Logic & Pharmacophore Installation

G Reagent Reagent: 2,5-Difluoro-4-(MOM)phenyl boronic acid Coupling Step 1: Suzuki-Miyaura (Pd Catalyst, Base) Reagent->Coupling Scaffold Drug Scaffold: (Hetero)Aryl Halide (Cl, Br, I) Scaffold->Coupling Intermediate Intermediate: MOM-Protected Biaryl Coupling->Intermediate C-C Bond Formation Deprotection Step 2: Acid Hydrolysis (HCl or TFA) Intermediate->Deprotection Unmasking Target Final Target: 2,5-Difluoro-4-hydroxyphenyl (Active Warhead) Deprotection->Target Bioactive Pharmacophore

Caption: Workflow for installing the 2,5-difluoro-4-hydroxyphenyl moiety using the MOM-protected boronate strategy.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple the boronic acid with a heteroaryl halide (e.g., a kinase hinge-binder).

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: 2M aq. K₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (3:1)

Procedure:

  • Inert Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, and Base. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed solvent mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vial.

  • Reaction: Heat to 80–100°C for 4–16 hours. Monitor by LC-MS for the consumption of the aryl halide.

    • Note: The MOM group is stable under these basic conditions.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: MOM Deprotection (Unmasking)

Objective: To remove the methoxymethyl group and reveal the active phenol.

Method 1: Mild Acid (Preferred for most scaffolds)

  • Dissolve the intermediate from Protocol A in THF or Methanol.

  • Add 6N HCl (10 equiv) or 4M HCl in Dioxane .

  • Stir at Room Temperature (RT) for 2–6 hours.

  • Monitor: LC-MS should show a mass loss of -44 Da (loss of C₂H₄O).

  • Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc.

Method 2: TFA (For stubborn substrates)

  • Dissolve the intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir at RT for 1–3 hours.

  • Caution: Ensure the rest of the molecule is acid-stable.

Case Studies in Drug Discovery

Case Study 1: Kinase Inhibitors (VRK1/VRK2)

Context: Vaccinia-related kinases (VRK) are targets for oncology and neurological disorders.[1]

  • Application: Researchers utilized the 2,5-difluoro-4-hydroxyphenyl moiety to target the ATP-binding pocket. The phenol acts as a critical H-bond donor to the hinge region or the "gatekeeper" residues.

  • Outcome: The fluorinated phenol showed superior potency compared to the non-fluorinated analog due to enhanced hydrophobic interactions with the

    
    C-helix and improved metabolic stability.
    
Case Study 2: Curcuminoid Analogs (Neuroprotection)

Context: Development of stable, bioavailable antioxidants for Alzheimer's disease.

  • Application: Synthesis of (3Z,5E)-6-(2,5-difluoro-4-hydroxyphenyl)-1,1,1-trifluoro-4-hydroxyhexa-3,5-dien-2-one.[2][3][4][5]

  • Mechanism: The MOM-protected boronic acid was coupled to a trifluoromethyl-diketone scaffold. Subsequent deprotection yielded a compound with high radical scavenging activity (ABTS/FRAP assays) and neuroprotective effects against oxidative stress.

Diagram 2: Mechanism of Action (Kinase Binding)

Binding Drug Inhibitor (2,5-Difluoro-4-hydroxyphenyl) Pocket Kinase ATP Pocket Drug->Pocket Occupies HBond H-Bond Interaction (Phenol OH -> Glu/Asp) Drug->HBond Donates H Hydrophobic Hydrophobic Interaction (Fluorine -> Gatekeeper) Drug->Hydrophobic Contacts HBond->Pocket Hydrophobic->Pocket

Caption: The 2,5-difluoro-4-hydroxyphenyl group engages in dual interactions: H-bonding via the phenol and hydrophobic packing via the fluorine atoms.[6]

Troubleshooting Guide

IssueProbable CauseSolution
Protodeboronation Reaction temperature too high or base too strong.Switch to mild base (K₃PO₄) and lower temp (60–80°C). Use anhydrous conditions.
Low Yield (Coupling) Catalyst poisoning or oxidation of Pd.Ensure strict inert atmosphere. Try Buchwald precatalysts (e.g., XPhos Pd G2).
Incomplete Deprotection Steric hindrance around the MOM group.Increase temperature to 40°C or use stronger acid (TFA).
Scaffold Decomposition Acid sensitivity of other functional groups.Use BBr₃ at -78°C (Lewis acid deprotection) instead of Brønsted acid.

References

  • Structure-Based Design of VRK Inhibitors

    • Title: Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.[1]

    • Source:Journal of Medicinal Chemistry, 2019.[7]

    • Significance: Demonstrates the use of the difluorophenol motif to fit tightly between the

      
      C-helix and gatekeeper residues.[1]
      
  • Curcuminoid Analog Synthesis

    • Title: Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones.
    • Source:Molecules, 2018.[7][8]

    • Significance: Details the synthesis of 2,5-difluoro-4-hydroxyphenyl containing dienones using the Suzuki coupling/deprotection str
  • Bioisosterism of Fluorophenols

    • Title: 2,6-Difluorophenol as a bioisostere of a carboxylic acid.[9]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2004.
    • Significance: Establishes the physicochemical basis for using fluorin
  • MOM-Protection in Boronic Acids

    • Title: Protecting Groups for Boronic Acids.
    • Source:Chem-St
    • Significance: General review of stability and handling of protected boronic acids in cross-coupling.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid

[1]

Abstract

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (CAS: 1150114-77-2). This scaffold is a critical building block in medicinal chemistry, offering a protected phenolic moiety within a metabolically stable, fluorinated core.[1] The presence of ortho-fluorine substituents and an electron-rich alkoxy group presents unique reactivity challenges, specifically regarding transmetalation efficiency and protodeboronation. This protocol addresses these issues through ligand selection and base optimization, ensuring high yields and reproducibility.

Introduction & Strategic Importance

The Substrate Profile

The target molecule combines three distinct chemical features that dictate the reaction strategy:

  • Boronic Acid: The nucleophilic coupling partner.

  • 2,5-Difluoro Substitution:

    • Metabolic Stability: Blocks metabolic oxidation at the 2 and 5 positions.

    • Reactivity: The ortho-fluorine (C2) imposes steric hindrance and electronic repulsion during transmetalation. It also increases the susceptibility to protodeboronation (loss of the boron group) under aqueous basic conditions.

  • 4-Methoxymethoxy (MOM) Group:

    • Protection: Masks the phenol, preventing catalyst poisoning by the free hydroxyl group.

    • Orthogonality:[2] Stable to the basic conditions of Suzuki coupling but readily cleaved by mild acid, allowing for late-stage diversification.

Mechanistic Considerations

The primary failure mode for this substrate is protodeboronation . The electron-withdrawing fluorine atoms stabilize the intermediate aryl anion (or transition state) formed during base-catalyzed hydrolysis of the C-B bond. Therefore, the reaction rate of the cross-coupling must be accelerated (via active ligands) to outcompete this decomposition pathway.

Reaction Optimization & Critical Parameters

Catalyst & Ligand Selection

Standard catalysts like Pd(PPh₃)₄ often fail to drive this reaction to completion due to the sluggish transmetalation caused by the ortho-fluorine.

  • Recommended: Pd(dppf)Cl₂[3]·DCM or XPhos Pd G2 .

  • Rationale: Bidentate ligands like dppf resist de-ligation. Bulky, electron-rich Buchwald ligands (XPhos, SPhos) facilitate oxidative addition of the aryl halide and, crucially, accelerate the transmetalation step with hindered boronic acids.

Base & Solvent System[5]
  • Base: Potassium Phosphate Tribasic (K₃PO₄) usually outperforms carbonates (K₂CO₃) for fluorinated substrates.

  • Solvent: 1,4-Dioxane / Water (4:1) .

  • Note: While water is necessary for the boronic acid activation, excess water can promote protodeboronation. A 4:1 or 5:1 ratio is the "sweet spot."

Data Summary: Condition Screening
EntryCatalyst (5 mol%)Base (2.0 eq)SolventTempYieldNotes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O80°C45%Significant protodeboronation observed.
2Pd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH90°C52%Slow conversion; homocoupling of halide.
3Pd(dppf)Cl₂·DCM K₃PO₄ Dioxane/H₂O 90°C 88% Robust; easy purification.
4XPhos Pd G2K₃PO₄THF/H₂O60°C92%Excellent for unreactive aryl chlorides.

Detailed Experimental Protocol

Phase 1: Cross-Coupling (Suzuki-Miyaura)[4][5][6][7][8]

Reagents:

  • Aryl Halide (1.0 equiv)[4][5]

  • 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂[3][5]·DCM (0.03 - 0.05 equiv)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • 1,4-Dioxane (0.2 M concentration relative to halide)

  • Distilled Water (volumetric ratio 1:4 with Dioxane)

Procedure:

  • Setup: Charge an oven-dried reaction vial or round-bottom flask with the Aryl Halide, Boronic Acid, K₃PO₄, and Pd catalyst.

    • Critical: If the aryl halide is a liquid, add it after the solvent.

  • Degassing: Cap the vessel. Evacuate and backfill with Nitrogen or Argon (3 cycles). This prevents Pd oxidation and homocoupling.

  • Solvent Addition: Inject the degassed 1,4-Dioxane and Water through the septum.

  • Reaction: Heat the mixture to 90°C with vigorous stirring.

    • Monitoring: Check by LC-MS or TLC after 2 hours. The reaction is typically complete within 4-6 hours. Look for the disappearance of the Aryl Halide.

  • Workup:

    • Cool to room temperature.[4][6][7][8]

    • Dilute with Ethyl Acetate (EtOAc) and water.[4]

    • Separate phases.[4][9] Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[4]

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Phase 2: MOM Deprotection (Optional)

If the free phenol is required, the MOM group must be removed after the coupling.

Reagents:

  • Coupled Biaryl Product[4][1][9][6][10]

  • 4M HCl in Dioxane OR Trifluoroacetic acid (TFA) in DCM.

Procedure:

  • Dissolve the crude biaryl in DCM (or Methanol).

  • Add acid (e.g., 5-10 equiv of HCl or 20% v/v TFA).

  • Stir at Room Temperature for 1-2 hours.

  • Concentrate under vacuum. Neutralize with sat. NaHCO₃ if necessary during workup.

Visualizations

Experimental Workflow

This diagram outlines the logical flow from setup to isolation, highlighting critical decision points.

GSetupSetup: Charge Solids(Halide, Boronic Acid, Base, Pd)DegasInert Atmosphere(Evacuate/N2 Backfill 3x)Setup->DegasReactionReaction90°C, 4-6h, Dioxane/H2ODegas->ReactionMonitorLC-MS CheckHalide Consumed?Reaction->MonitorMonitor->ReactionNo (Add more cat/time)WorkupWorkupEtOAc Extraction & DryingMonitor->WorkupYesPurifyPurificationFlash ChromatographyWorkup->PurifyDeprotectOptional: MOM Cleavage(HCl/Dioxane or TFA)Purify->DeprotectIf Phenol needed

Caption: Step-by-step workflow for the coupling and optional deprotection of the MOM-fluorophenyl scaffold.

Mechanistic Cycle & Fluorine Effects

This diagram illustrates the specific influence of the 2,5-difluoro substitution on the catalytic cycle.

MechanismPd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAddAryl HalideTransMetTransmetalation(Rate Limiting Step)OxAdd->TransMetRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0Substrate2,5-Difluoro-Boronic AcidSubstrate->TransMetBase ActivationSideRxnSide Reaction:ProtodeboronationSubstrate->SideRxnSlow Transmetalationleads to hydrolysis

Caption: Catalytic cycle highlighting the 'Rate Limiting' transmetalation caused by ortho-fluorine sterics.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Protodeboronation Reaction too slow; water content too high.1. Switch to anhydrous conditions (use Cs₂CO₃ in dry Dioxane). 2. Increase catalyst loading or use XPhos Pd G2 .
Homocoupling (Ar-Ar) Oxygen present in system.[2][9]Degas solvents more thoroughly (sparge with Argon for 15 min).
Incomplete Conversion Catalyst deactivation.Add a second portion of catalyst (1-2 mol%) after 3 hours. Ensure temp is maintained.
MOM Cleavage during Coupling Acidic impurities or excessive heat.Ensure base (K₃PO₄) is in excess. Do not exceed 100°C.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Referencing Methoxymethyl Ether stability). [Link]

use of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Deployment of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Fluorine-Phenol Nexus in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven method to modulate metabolic stability, lipophilicity, and binding affinity. 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-29-2) represents a high-value building block designed to access 2,5-difluoro-4-hydroxybiaryl motifs.

This specific substitution pattern offers two distinct advantages:

  • Metabolic Blockade: The fluorine atoms at the 2 and 5 positions block common sites of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life of the resulting drug candidate.

  • pKa Modulation: The electron-withdrawing nature of the fluorines significantly increases the acidity of the para-hydroxyl group (once deprotected), potentially altering hydrogen bond strength with target proteins or improving solubility at physiological pH.

The methoxymethoxy (MOM) group serves as a robust masking strategy for the phenol, preventing catalyst poisoning during palladium-catalyzed cross-couplings and ensuring high yields of the biaryl intermediate.

Chemical Properties & Handling[1][2][3]

PropertySpecification
Chemical Formula C₈H₉BF₂O₄
Molecular Weight 217.96 g/mol
Appearance White to off-white solid
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Solubility Soluble in MeOH, DMSO, DMF, THF; slightly soluble in non-polar solvents.
Stability Boronic acids can undergo protodeboronation; store dry. MOM group is acid-sensitive.

Strategic Application: The "Protect-Couple-Release" Workflow

The primary utility of this compound lies in the synthesis of fluorinated biaryl phenols. Direct coupling of unprotected halophenols is often plagued by low yields due to the coordination of the phenoxide anion to the palladium catalyst. The MOM-protected precursor circumvents this issue.

Visualization: Synthetic Workflow

The following diagram outlines the critical path from building block to bioactive scaffold.

SyntheticWorkflow Start 2,5-Difluoro-4-(MOM) phenylboronic acid Coupling Step 1: Suzuki-Miyaura Cross-Coupling Start->Coupling Pd(dppf)Cl2, K2CO3 Partner Aryl Halide (Ar-X) (Heterocycle/Scaffold) Partner->Coupling Intermediate MOM-Protected Biaryl Intermediate Coupling->Intermediate Yield >85% Deprotection Step 2: Acidic Hydrolysis (MOM Removal) Intermediate->Deprotection HCl/MeOH or TFA Final 2,5-Difluoro-4-hydroxybiaryl (Bioactive Scaffold) Deprotection->Final Active Pharmacophore

Caption: Figure 1. The "Protect-Couple-Release" workflow for generating metabolically stable fluorinated biaryl phenols.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid with an aryl halide partner.

Expert Insight: Fluorinated boronic acids are electron-deficient and prone to protodeboronation (loss of the boron group replaced by hydrogen) under harsh basic conditions. We utilize a mild base and a robust catalyst system to mitigate this.

Materials:

  • Boronic Acid: 1.2 equivalents

  • Aryl Halide (Ar-Br or Ar-I): 1.0 equivalent

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution) or Cs₂CO₃ (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 261 mg), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe.

  • Base Activation: Add 2.0 M aqueous K₂CO₃ (1.5 mL, 3.0 mmol). Note: If the substrate is base-sensitive, use anhydrous Cs₂CO₃ and dry dioxane.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Ar + 171 - Halogen).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The MOM group is stable on silica.

Protocol B: MOM Deprotection (Unmasking the Phenol)

Objective: Removal of the methoxymethyl group to reveal the free hydroxyl.

Expert Insight: While strong acids like TFA work, they can sometimes cause defluorination or side reactions on sensitive heterocycles. A milder methanolic HCl approach is often superior for this specific scaffold.

Step-by-Step Procedure:

  • Dissolution: Dissolve the MOM-protected intermediate (0.5 mmol) in MeOH (5 mL).

  • Acidification: Add 4M HCl in Dioxane (2 mL) or concentrated aqueous HCl (0.5 mL).

  • Reaction: Stir at room temperature for 2–4 hours. Or heat to 50°C if reaction is sluggish.

    • Monitoring: The product will be more polar (lower Rf) on TLC.

  • Workup: Concentrate the solvent under reduced pressure.

  • Neutralization: Resuspend residue in EtOAc, wash with saturated NaHCO₃ (carefully) to neutralize residual acid.

  • Isolation: Dry organic layer and concentrate. Recrystallize or purify via prep-HPLC if necessary.

Troubleshooting & Optimization Logic

When yields are suboptimal, the cause is often the electronic nature of the fluorinated ring. Use the following decision matrix to troubleshoot.

Troubleshooting Problem Low Yield / Side Reactions Check1 Is Protodeboronation Observed? (Ar-H formed) Problem->Check1 Solution1 Switch to Anhydrous Conditions (Dioxane/Cs2CO3) Lower Temp (60°C) Check1->Solution1 Yes Check2 Is Homocoupling Observed? (Ar-Ar) Check1->Check2 No Solution2 Degas solvents thoroughly Reduce Catalyst Loading Add Boronic Acid slowly Check2->Solution2 Yes Check3 No Reaction / Stalled Check2->Check3 No Solution3 Switch to Pd(PPh3)4 or XPhos Pd G3 Increase Temp to 100°C Check3->Solution3

Caption: Figure 2. Decision matrix for optimizing Suzuki couplings with fluorinated boronic acids.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fluorine in Medicinal Chemistry (Metabolic Stability): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • MOM Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General Reference for MOM stability and removal conditions).
  • Protodeboronation of Fluorinated Boronic Acids: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Biaryl Compounds

Biaryl structures are a cornerstone in modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their synthesis, prized for its high efficiency, functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][3][4]

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance key properties such as metabolic stability, binding affinity, and lipophilicity.[3][5] This makes fluorinated building blocks particularly valuable in drug discovery. This guide focuses on 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid , a versatile reagent designed for introducing a di-fluorinated, protected phenol moiety into target molecules. The methoxymethyl (MOM) ether serves as a robust protecting group, stable under the basic conditions of the Suzuki-Miyaura coupling, which can be selectively removed in a subsequent step to reveal a functional hydroxyl group for further synthetic elaboration.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the mechanistic principles, optimized protocols, and critical considerations for successfully employing this reagent.

Reagent Profile: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid

The utility of this reagent is derived from a combination of its structural features:

  • Difluoro Substitution: The two fluorine atoms are powerful electron-withdrawing groups, which modulate the electronic properties of the aromatic ring. This can influence the reactivity of the boronic acid and the properties of the final biaryl product.

  • MOM-Protected Phenol: The 4-position is occupied by a methoxymethoxy (MOM) ether. This group is stable in the presence of the bases typically used in Suzuki-Miyaura coupling but can be readily cleaved under acidic conditions to unmask the phenol.[6][7] This "protect-then-couple-then-deprotect" strategy is highly valuable for building complex molecular architectures.

  • Boronic Acid Functionality: As the organoboron component, it is the key nucleophilic partner in the palladium-catalyzed cross-coupling cycle.

The Suzuki-Miyaura Coupling: Mechanistic Overview

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is essential for forming a more nucleophilic "ate" complex from the boronic acid, which facilitates this step.[8]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'L₂ oa_complex->trans_complex Transmetalation product Ar-Ar' (Biaryl Product) trans_complex->product Reductive Elimination product->pd0 arx Aryl Halide (Ar-X) arx->oa_complex boronic Boronic Acid 'ate' complex [Ar'B(OH)₃]⁻ boronic->trans_complex

General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 1: General Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid with a range of aryl bromides. Optimization may be required for less reactive coupling partners like aryl chlorides.[9]

Materials & Reagents
ReagentMolar Equiv.Role
Aryl Halide (e.g., Aryl Bromide)1.0Electrophile
2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid1.2–1.5Nucleophile
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02–0.05 (2-5 mol%)Catalyst
Base (e.g., K₂CO₃ or K₃PO₄)2.0–3.0Activator
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)-Reaction Medium
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The use of aqueous solvent mixtures often accelerates the reaction.[1][10]

  • Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.[9]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the pure biaryl product.[11]

Workflow Experimental Workflow A 1. Setup Combine Aryl Halide, Boronic Acid, & Base in Schlenk Flask B 2. Inerting Evacuate & Backfill with Argon (3x) A->B C 3. Addition Add Catalyst & Degassed Solvent B->C D 4. Reaction Heat at 80-100 °C C->D E 5. Monitoring Track by TLC or LC-MS D->E E->D Incomplete F 6. Work-up Cool, Dilute, Filter, & Extract E->F Complete G 7. Purification Column Chromatography F->G H 8. Characterization NMR, MS G->H

A typical experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Deprotection of the MOM Ether

After successful coupling, the MOM group can be removed to yield the corresponding phenol, a versatile handle for further functionalization.

Procedure
  • Dissolution: Dissolve the MOM-protected biaryl compound (1.0 equiv) in methanol.[7]

  • Acidification: Add a few drops of concentrated hydrochloric acid (HCl). The reaction is typically catalytic in acid.[7]

  • Reaction: Stir the solution at room temperature. The reaction is usually complete within a few hours. Monitor by TLC for the disappearance of the starting material. Gentle heating (40-50 °C) can be applied to accelerate the cleavage if necessary.[7]

  • Work-up:

    • Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol. Further purification by chromatography may be necessary.

Note: While acidic hydrolysis is common, other methods using Lewis acids or silylating reagents exist for substrates sensitive to strong protic acids.[7][12][13]

Expert Insights & Troubleshooting

ObservationPotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent.Use a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing of solvents and inerting of the flask. Screen alternative bases (e.g., Cs₂CO₃ for difficult couplings) and solvents.
Formation of Homocoupling Product (Ar-Ar) Presence of oxygen; Reaction temperature too high.Improve degassing and inerting techniques. Lower the reaction temperature.
Protodeboronation (Boronic acid replaced by -H) Presence of water/protons before transmetalation is complete; Prolonged reaction times at high temperature.Ensure anhydrous conditions during setup (if not using an aqueous system). Do not run the reaction for an unnecessarily long time after completion.
Difficult Purification Co-elution of product with triphenylphosphine oxide (from Pd(PPh₃)₄).Use a different catalyst system (e.g., one with phosphine-free ligands or more polar phosphine ligands) to simplify purification.

Conclusion

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid is a highly effective reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its structure allows for the strategic introduction of a difluorinated phenol moiety, a valuable pharmacophore in drug design. The protocols and insights provided herein offer a robust framework for researchers to successfully utilize this building block, enabling the efficient construction of novel molecules for applications in pharmaceuticals and materials science.

References

  • Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • Tanimoto, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9636-9643. Available from: [Link]

  • Kocienski, P. J., & Kular, S. S. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 32(2), 141-144. Available from: [Link]

  • Reddy, G. S. R., et al. (2020). BiCl3-Facilitated removal of methoxymethyl-ether/ester derivatives and DFT study of –O–C–O– bond cleavage. New Journal of Chemistry, 44(3), 934-941. Available from: [Link]

  • Reddy, K. S., & Kumar, V. (2011). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. ResearchGate. Available from: [Link]

  • Álvarez, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 87. Available from: [Link]

  • Hewa-Dewage, C. S. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. Available from: [Link]

  • Ghaffari, M., et al. (2020). Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. The Beilstein Journal of Organic Chemistry, 16, 2736-2743. Available from: [Link]

  • Senczyna, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378-2388. Available from: [Link]

  • Al-Masri, H. A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. Available from: [Link]

  • Khan, I., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2959. Available from: [Link]

  • Hussain, Z., et al. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. ResearchGate. Available from: [Link]

  • Hussain, Z., et al. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. Molecules, 23(12), 3326. Available from: [Link]

  • Mondal, B., et al. (2021). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. CHIMIA International Journal for Chemistry, 75(11), 973-979. Available from: [Link]

  • Al-Amin, M., et al. (2023). Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. Results in Chemistry, 5, 100808. Available from: [Link]

  • Crawford, S. M., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 322. Available from: [Link]

Sources

Technical Application Note: Reaction Optimization for 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated technical framework for the synthesis, handling, and application of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-29-2).

This intermediate is critical in medicinal chemistry for introducing a metabolically robust, lipophilic phenol motif. The presence of two fluorine atoms ortho and meta to the boronic acid moiety, combined with an acid-labile methoxymethyl (MOM) ether, requires specific reaction conditions to prevent protodeboronation and premature deprotection .

Executive Summary & Chemical Rationale

The target compound features a 2,5-difluoro substitution pattern which significantly alters the electronic properties of the phenyl ring compared to non-fluorinated analogues.

  • Electronic Effect: The fluorine atoms (electronegative) withdraw electron density, increasing the Lewis acidity of the boron center. This accelerates transmetallation in cross-coupling but simultaneously increases susceptibility to base-catalyzed hydrolytic deboronation (protodeboronation).

  • Protecting Group Strategy: The MOM group masks the phenol to prevent catalyst poisoning and side reactions. It is stable under basic Suzuki conditions but must be removed under specific acidic conditions post-coupling.

Synthesis Protocol: Preparation from Precursor

If the boronic acid is not purchased, it is best synthesized in situ or isolated from 4-bromo-2,5-difluorophenol .

Step 1: MOM Protection

Objective: Protect the phenol to generate 1-bromo-2,5-difluoro-4-(methoxymethoxy)benzene.

  • Reagents: 4-Bromo-2,5-difluorophenol (1.0 equiv), MOM-Cl (1.2 equiv), DIPEA (2.0 equiv), DCM (anhydrous).

  • Procedure:

    • Dissolve phenol and DIPEA in DCM at 0°C under N₂.

    • Dropwise add MOM-Cl (Caution: Carcinogen).

    • Warm to RT and stir for 4–6 hours.

    • Quench with sat. NaHCO₃. Wash organic layer with water/brine.[1][2]

    • Dry (Na₂SO₄) and concentrate.[1]

    • Yield Expectation: >90%.[3][4][5][6]

Step 2: Lithium-Halogen Exchange & Borylation

Objective: Convert the aryl bromide to the boronic acid.

  • Critical Control: Temperature must be maintained at -78°C to prevent benzyne formation (elimination of LiF), which is common in ortho-fluoro lithiated species.

  • Reagents: Aryl bromide (from Step 1), n-BuLi (1.1 equiv, 2.5M in hexanes), Triisopropyl borate (B(OiPr)₃, 1.2 equiv), THF (anhydrous).

  • Procedure:

    • Cool THF solution of aryl bromide to -78°C.

    • Add n-BuLi dropwise over 20 min. (Solution may turn yellow/orange).

    • Stir at -78°C for 30–45 min.

    • Add B(OiPr)₃ rapidly in one portion.

    • Stir at -78°C for 1 hour, then slowly warm to RT overnight.

    • Quench: Add 1M HCl (aq) until pH ~3. Stir vigorously for 30 min to hydrolyze the boronate ester.

    • Extract with EtOAc, wash with brine, dry, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or Acetonitrile/Water. Do not use silica chromatography (boronic acids streak/decompose).

Visualization: Synthesis Workflow

The following diagram outlines the critical decision points and flow for the synthesis and application.

SynthesisWorkflow Start 4-Bromo-2,5- difluorophenol MOM_Prot MOM Protection (MOM-Cl, DIPEA) Start->MOM_Prot Bromide Protected Bromide Intermediate MOM_Prot->Bromide Li_Exchange Li-Halogen Exchange (-78°C, n-BuLi) Bromide->Li_Exchange Strict Temp Control Borate Borate Quench (B(OiPr)3) Li_Exchange->Borate Electrophile Addn Hydrolysis Acidic Hydrolysis (pH 3) Borate->Hydrolysis Final_BA 2,5-Difluoro-4-(MOM) phenylboronic acid Hydrolysis->Final_BA

Caption: Synthesis pathway highlighting the critical low-temperature lithiation step to avoid benzyne formation.

Suzuki-Miyaura Coupling Protocol

Challenge: Fluorinated boronic acids are prone to protodeboronation (C-B bond cleavage replaced by C-H) under aqueous basic conditions. Solution: Use mild bases and controlled water concentrations.

Recommended Conditions (Table 1)
ParameterStandard Condition (High Risk)Optimized Condition (Recommended) Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂ Bidentate ligands stabilize Pd; faster oxidative addition.
Base Na₂CO₃ / K₂CO₃K₃PO₄ or CsF Anhydrous or weak bases reduce hydrolytic deboronation.
Solvent DMF / Water1,4-Dioxane / Water (10:1) or Toluene Lower dielectric constant solvents stabilize the C-B bond.
Temp 100°C+80°C Lower thermal energy minimizes side reactions.
Step-by-Step Coupling Procedure
  • Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base (K₃PO₄, 3.0 equiv) to a reaction vial.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (3–5 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane/Water (10:1 ratio).

  • Reaction: Heat to 80°C. Monitor by LCMS.

    • Note: If protodeboronation is observed (mass = M-B(OH)₂ + H), switch to anhydrous conditions using CsF (2.0 equiv) in THF at reflux.

MOM Deprotection Protocol

Post-coupling, the MOM group is removed to reveal the free phenol.

  • Standard Method: 4M HCl in Dioxane or THF.

    • Stir at RT for 2–4 hours.

    • Monitor: Disappearance of the acetal peak in NMR/LCMS.

  • Mild Method (If substrate is acid-sensitive):

    • Reagent: CBr₄ (0.1 equiv) in iPrOH at reflux.

    • Mechanism: Generates HBr in situ for gentle cleavage.

Stability & Storage

  • Boroxine Formation: Like many boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This is reversible upon addition of water/base during coupling.

  • Storage: Store at 2–8°C under inert gas.

  • Re-Analysis: Check purity by ¹H NMR (DMSO-d₆) before use. If significant dehydration is observed, the stoichiometry in the coupling reaction should be calculated based on the boroxine MW (x3) or the material can be re-hydrolyzed.

Troubleshooting Guide

IssueObservation (LCMS/NMR)Root CauseCorrective Action
Protodeboronation Product mass corresponds to Ar-H (loss of B).Reaction mixture too basic or too hot.Use weaker base (K₃PO₄); lower temp to 60–70°C; use anhydrous conditions.
Homocoupling Dimer of the boronic acid (Ar-Ar).Oxygen presence in solvent.Rigorous degassing (sparging with Ar for 15 min); increase halide equivalents.
No Reaction Starting material remains.Catalyst poisoning or inactive Boronic Acid.Check catalyst quality; Ensure Boronic Acid is not fully dehydrated (add 1 drop water).
Benzyne Products Unexpected regioisomers during synthesis.Lithiation temp > -78°C.Strictly maintain -78°C during n-BuLi addition; ensure probe thermometer is in the solution.

References

  • Chemical Identification

    • 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-29-2).[6] ChemScene.[6]

  • Mechanistic Insight (Protodeboronation)

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society.[4]

  • Synthesis of Fluorinated Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • MOM Protection/Deprotection

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[7] Wiley-Interscience. (Standard Reference).

Sources

Application Note & Protocol: Selective Deprotection of the Methoxymethyl (MOM) Group from 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the selective deprotection of the methoxymethyl (MOM) protecting group from 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid to yield 2,5-Difluoro-4-hydroxyphenylboronic acid. The methoxymethyl ether is a common protecting group for phenols, valued for its stability under various conditions.[1][2] However, its removal requires careful consideration, particularly when the substrate contains a sensitive functional group like a boronic acid. This application note explores the mechanistic basis for MOM deprotection, addresses the stability concerns of the arylboronic acid moiety, and provides two validated protocols using acidic hydrolysis and Lewis acid catalysis. This guide is intended for researchers, chemists, and professionals in drug development who utilize fluorinated phenylboronic acids as critical building blocks in organic synthesis.

Introduction: The Challenge of Selective Deprotection

The 2,5-difluoro-4-hydroxyphenylboronic acid scaffold is a valuable intermediate in medicinal chemistry and materials science. The strategic use of protecting groups is often essential during its synthesis, with the methoxymethyl (MOM) group being a frequent choice for masking the reactive phenol. The MOM group forms an acetal that is stable to a wide range of non-acidic reagents.[1][3]

The critical step of deprotection, however, presents a significant chemical challenge. The C–B bond of arylboronic acids is susceptible to cleavage (protodeboronation) under harsh acidic conditions, high temperatures, or in the presence of certain nucleophiles.[4] Furthermore, oxidative degradation is a known instability pathway for boronic acids.[5] Therefore, the deprotection of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid is not a trivial hydrolysis; it is an optimization problem that balances the cleavage of the C–O bond of the MOM ether while preserving the integrity of the C–B bond. This guide explains the causality behind protocol choices designed to navigate this selectivity challenge.

Mechanism of Acid-Catalyzed MOM Deprotection

The standard method for MOM group removal is acidic hydrolysis.[6] The mechanism is initiated by the protonation of one of the ether oxygens, activating the acetal for cleavage. This process generates the desired free alcohol (or phenol), along with formaldehyde and methanol as byproducts.

MOM_Deprotection_Mechanism cluster_0 MOM Deprotection Pathway Start MOM-Protected Phenol (Ar-O-CH₂-O-CH₃) Protonation Protonation of Ether Oxygen (Ar-O(H⁺)-CH₂-O-CH₃) Start->Protonation H⁺ (Acid Catalyst) Cleavage Formation of Oxonium Ion [Ar-OH + CH₂=O⁺-CH₃] Protonation->Cleavage C-O Bond Cleavage Hydrolysis Nucleophilic Attack by H₂O Cleavage->Hydrolysis Products Deprotected Phenol (Ar-OH) + Formaldehyde (CH₂O) + Methanol (CH₃OH) Hydrolysis->Products Experimental_Workflow cluster_workflow General Deprotection Workflow Start Start: 2,5-Difluoro-4-(methoxymethoxy) -phenylboronic acid Reaction Reaction: Add Deprotection Reagent (Method A or B) Start->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup: Quench & Extract Monitoring->Workup Upon Completion Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Final Product: 2,5-Difluoro-4-hydroxyphenylboronic acid Purification->Product

Sources

Application Notes & Protocols: Strategic Use of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of a Multifunctional Reagent

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl and heteroaryl structures is paramount. 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid has emerged as a highly valuable and versatile building block for this purpose. Its utility is rooted in a trifecta of chemical attributes:

  • The Suzuki-Miyaura Coupling Engine: As a boronic acid, it is an excellent nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for C-C bond formation.[1][2] The reaction is renowned for its mild conditions and tolerance of a wide array of functional groups.[3][4]

  • Pharmacologically Relevant Fluorination: The presence of two fluorine atoms on the phenyl ring is a strategic design element. Fluorine substitution is known to significantly enhance key drug properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[1][5]

  • The Methoxymethyl (MOM) Protecting Group: The phenolic hydroxyl group is masked as a methoxymethyl ether. This acetal protecting group is stable under the basic conditions typical of the Suzuki coupling but can be readily cleaved under acidic conditions post-coupling to reveal the free phenol.[6][7] This allows for sequential reaction strategies where the phenol could interfere or undergo undesired side reactions.

This document provides a detailed guide for researchers, outlining the mechanistic rationale, optimized protocols, and critical considerations for the successful application of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid in coupling reactions with various aryl halides.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (Ar-X). This forms a Pd(II) complex. The reactivity of the aryl halide generally follows the trend: I > Br > OTf >> Cl.[1][3]

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide in a step called transmetalation.

  • Reductive Elimination: The two organic groups on the palladium complex (the aryl group from the halide and the 2,5-difluoro-4-(methoxymethoxy)phenyl group) couple and are eliminated from the metal center. This step forms the final biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Profile and Data

A clear understanding of the reagent's properties is essential for proper handling and storage.

PropertyValueSource
CAS Number 1451392-29-2[9]
Molecular Formula C₈H₉BF₂O₄[9]
Molecular Weight 217.96 g/mol [9]
Appearance White to off-white solidN/A
Storage Sealed in dry, 2-8°C[9]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling. Optimization may be required depending on the specific aryl halide used.

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is optimized for aryl bromides, which are generally reactive coupling partners.

Materials and Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[5]

  • Base (e.g., K₂CO₃, 2.0 equiv)[5]

  • Solvent System: 1,4-Dioxane and Water (4:1 mixture)[5]

  • Nitrogen or Argon gas (high purity)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Degassing: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv). Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired MOM-protected biaryl product. Expected yields are typically in the 60-90% range.[5]

Protocol 2: Coupling with a More Challenging Aryl Chloride

Aryl chlorides are less reactive and often require more active catalysts and stronger bases.

Key Modifications from Protocol 1:

  • Catalyst System: Use a more active catalyst system, such as Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich phosphine ligand like XPhos or SPhos (2-4 mol%).

  • Base: Employ a stronger base like potassium phosphate (K₃PO₄, 3.0 equiv).[1]

  • Solvent: Anhydrous solvents like dioxane or t-Amyl alcohol are often preferred.[1]

  • Temperature: Higher temperatures (110-120 °C) may be necessary to drive the reaction to completion.[1]

Protocol 3: Deprotection of the MOM Group

This step unmasks the phenol, providing the final target molecule.

Materials and Reagents:

  • MOM-protected biaryl product (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolution: Dissolve the MOM-protected product in a mixture of DCM and TFA (e.g., 15:1 v/v) at room temperature.[6]

  • Reaction: Stir the resulting solution at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-12 hours).

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Workup and Purification: Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to give the crude phenolic product, which can be further purified by chromatography if necessary.[6]

Comparative Data and Conditions

The choice of catalyst, base, and solvent is critical for success. The following table, based on data for the analogous 2,5-difluorophenylboronic acid, provides a useful guide for starting conditions.[1]

Aryl HalideSubstituentCatalyst / LigandBaseSolventTemp (°C)Yield (%)
4-BromoacetophenoneElectron-withdrawingPd(dppf)Cl₂Na₂CO₃DMF/H₂O8095
1-Bromo-4-nitrobenzeneElectron-withdrawingPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8089
1-Bromo-4-methoxybenzeneElectron-donatingPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O10085
4-ChloroacetophenoneElectron-withdrawingPd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol11093
1-Chloro-4-methoxybenzeneElectron-donatingPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O12075

Workflow Visualization

Experimental_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_deprotection MOM Deprotection setup 1. Reaction Setup (Reagents, Inert Gas) reaction 2. Heating & Stirring (90-120 °C, 12-24h) setup->reaction workup 3. Quench & Extraction reaction->workup purify_suzuki 4. Column Chromatography workup->purify_suzuki product1 MOM-Protected Biaryl purify_suzuki->product1 deprotect_setup 5. Acidic Cleavage (DCM/TFA) product1->deprotect_setup deprotect_workup 6. Neutralization & Extraction deprotect_setup->deprotect_workup purify_final 7. Final Purification (If necessary) deprotect_workup->purify_final product2 Final Phenolic Product purify_final->product2

Caption: Experimental workflow from Suzuki coupling to final product.

Trustworthiness and Self-Validation

Every protocol described must be a self-validating system.

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS is non-negotiable. The disappearance of the limiting reagent (typically the aryl halide) is the primary indicator of reaction completion.

  • Characterization: The structure of the intermediate and final products must be rigorously confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to validate the outcome.

  • Troubleshooting: If a reaction stalls, consider the following:

    • Catalyst Deactivation: Ensure the reaction was maintained under a strictly inert atmosphere.

    • Base Insufficiency: The base can be consumed by acidic impurities. Ensure reagents are pure and consider using a stronger base or additional equivalents.

    • Poor Solubility: If reagents are not fully dissolved, a different solvent system or higher temperature may be required.

By adhering to these principles of careful execution and analytical validation, researchers can confidently and successfully employ 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid to accelerate their discovery programs.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reddit. (2024, December 10). MOM protecting group alternative for Suzuki. r/Chempros. Retrieved from [Link]

  • YouTube. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275-286. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl halides with phenylboronic acid... [Image]. Retrieved from [Link]

  • ACS Publications. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega. Retrieved from [Link]

Sources

Application Notes and Protocols: The Evolving Role of Fluorinated Phenylboronic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated phenylboronic acids (FPBAs) represent a pivotal class of reagents that merge the versatile reactivity of organoboron compounds with the unique physicochemical properties imparted by fluorine. The introduction of fluorine substituents—highly electronegative and sterically minimal—profoundly modulates the electronic character of the phenylboronic acid scaffold. This guide provides an in-depth exploration of the applications of FPBAs in organic synthesis, focusing on their enhanced Lewis acidity and its implications for catalysis, sensing, and bioconjugation. We present detailed protocols, mechanistic insights, and comparative data to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage these powerful synthetic tools.

The Fluorine Advantage: Fundamental Properties of FPBAs

The strategic incorporation of fluorine atoms onto a phenylboronic acid ring is not a trivial substitution; it is a fundamental alteration that enhances the molecule's utility. The primary effect is a significant increase in the Lewis acidity of the boron center.[1][2][3] Unlike Brønsted acids that donate a proton, boronic acids function as Lewis acids by accepting a hydroxide ion from an aqueous medium to form a more stable tetrahedral boronate species.[1][4]

The electron-withdrawing nature of fluorine pulls electron density from the aromatic ring and, consequently, from the boron atom. This makes the boron center more electron-deficient and a stronger Lewis acid, facilitating the formation of the boronate anion.[1] This enhancement is quantifiable through the acid dissociation constant (pKa).

Data Presentation: Comparative Acidity of Phenylboronic Acids

The table below illustrates the dramatic effect of fluorine substitution on the pKa of phenylboronic acid. A lower pKa value signifies a stronger acid, which is critical for applications requiring efficient binding at or near physiological pH (~7.4).[1]

CompoundSubstituent(s)pKa ValueSignificance
Phenylboronic AcidNone8.86[1]Baseline acidity, less effective at physiological pH.
4-Fluorophenylboronic Acid4-F8.77[2]Marginal increase in acidity due to compensating inductive and resonance effects.[2]
4-(Trifluoromethyl)phenylboronic Acid4-CF₃7.86[1]Significant increase in acidity due to the strong inductive effect of the CF₃ group.
2,3,4,6-Tetrafluorophenylboronic Acid2,3,4,6-Tetra-F6.17[1][2]Exceptionally strong acidity, enabling robust interactions in biological media.

This increased acidity is the cornerstone of the advanced applications discussed below.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a paramount carbon-carbon bond-forming reaction in modern synthesis, particularly in the pharmaceutical industry.[2] FPBAs are indispensable reagents for introducing fluorinated aryl motifs into complex molecules, a common strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[5]

Mechanistic Considerations

The electron-withdrawing fluorine atoms can influence the transmetalation step of the catalytic cycle. While a comprehensive kinetic analysis is catalyst-dependent, FPBAs are highly effective coupling partners, routinely used to synthesize a wide array of fluorinated biaryl compounds.[1][6]

Suzuki_Miyaura_Cycle A Oxidative Addition ArPdL2X Ar-Pd(II)L₂-X A->ArPdL2X B Transmetalation ArPdL2ArF Ar-Pd(II)L₂-ArF B->ArPdL2ArF C Reductive Elimination Pd0 Pd(0)L₂ C->Pd0 Releases Product ArArF Ar-ArF (Product) C->ArArF Pd0->A Ar-X ArPdL2X->B ArF-B(OH)₂ + Base ArPdL2ArF->C ArX Ar-X FPBA ArF-B(OH)₂ + Base BaseX X⁻ + Base-B(OH)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl halide with a fluorinated phenylboronic acid, such as 3-Chloro-4-fluorophenylboronic acid.

Materials:

  • Aryl halide (e.g., Aryl bromide, 1.0 mmol)

  • Fluorinated Phenylboronic Acid (e.g., 3-Chloro-4-fluorophenylboronic acid, 1.2 mmol)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Solvent System (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v, 5 mL)

  • Anhydrous Sodium Sulfate

  • Reaction flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Experimental Workflow:

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Setup: To a dry reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), the fluorinated phenylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).[7]

    • Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide.

  • Inerting: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of Toluene/Water 4:1). Degassing prevents oxidation of the catalyst.[7]

  • Base Addition: Add the base, either as a solid or as a degassed aqueous solution (e.g., 2 mmol Na₂CO₃ in 2 mL of water).[7]

    • Expert Insight: The base is essential for the activation of the boronic acid and facilitates the transmetalation step. Carbonate bases are often sufficient, but more challenging couplings may require stronger bases like K₃PO₄.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL). Separate the organic layer, and extract the aqueous phase twice more with the organic solvent.[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Application in Chemical Sensing

The enhanced Lewis acidity of FPBAs makes them exceptional candidates for the design of chemical sensors, particularly for diol-containing molecules (like saccharides) and fluoride ions.[8]

Saccharide Sensing

At physiological pH, the lower pKa of FPBAs allows them to efficiently form reversible covalent bonds with the 1,2- or 1,3-diols found in sugars, forming cyclic boronate esters.[4] When the FPBA is conjugated to a fluorophore, this binding event can alter the electronic properties of the system, leading to a detectable change in fluorescence (e.g., quenching or enhancement), forming the basis of a glucose sensor.[4] This has significant implications for developing continuous glucose monitoring systems for diabetes management.[9]

Saccharide_Sensing cluster_reactants Reactants cluster_product Binding FPBA Fluorinated Phenylboronic Acid (FPBA) Complex Trigonal FPBA-Diol Adduct FPBA->Complex Diol Saccharide (e.g., Glucose) Diol->Complex Ester Tetrahedral Boronate Ester (Cyclic) Complex->Ester Reversible Covalent Bond Formation

Caption: Reversible binding of an FPBA to a diol-containing molecule.

Fluoride Sensing

The boron atom in FPBAs has a high affinity for fluoride ions, another strong Lewis base.[8] This interaction is highly selective and can be transduced into an optical or electrochemical signal, enabling the sensitive detection of fluoride in aqueous solutions, which is important for monitoring drinking water quality.[10][11]

Application in Bioconjugation and Drug Delivery

The ability of FPBAs to selectively interact with biological molecules under physiological conditions has positioned them as powerful tools in chemical biology and medicine.[12][13]

  • Targeted Drug Delivery: Many cancer cells overexpress sialic acids, which are diol-containing carbohydrates, on their surface.[14] Nanoparticles functionalized with FPBAs can selectively bind to these cancer cells, taking advantage of the acidic tumor microenvironment which further promotes binding.[14] This allows for the targeted delivery of chemotherapeutic agents, reducing systemic toxicity.[15]

  • Glucose-Responsive Systems: By conjugating FPBAs to polymers or insulin itself, "smart" drug delivery systems can be created.[9][16] In a high-glucose environment, the FPBA moieties bind to glucose, which can trigger a change in the system (e.g., disassembly of a nanoparticle or a conformational change in a modified insulin), leading to the release of insulin.[16]

  • Protein Modification: The selective and reversible nature of the boronic acid-diol interaction allows for the specific labeling and modification of glycoproteins.[12]

Protocol 2: Conceptual Protocol for FPBA-Chitosan Conjugation

This protocol outlines the conceptual steps for conjugating a carboxyl-functionalized FPBA to chitosan, a biocompatible polymer, for drug delivery applications.

Materials:

  • Chitosan (CS)

  • Carboxyl-functionalized FPBA (e.g., 3-Carboxy-4-fluorophenylboronic acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for amide coupling

  • Aqueous acidic solution (e.g., 1% acetic acid)

  • Dialysis membrane

Methodology:

  • Dissolution: Dissolve Chitosan in an aqueous acidic solution to protonate the amine groups and render it soluble.

  • Activation: In a separate vessel, activate the carboxylic acid group of the FPBA using EDC/NHS chemistry to form a reactive NHS ester. This prevents self-reaction and improves coupling efficiency.

    • Expert Insight: EDC/NHS activation is a standard, highly efficient method for forming stable amide bonds between a carboxylic acid and a primary amine in aqueous conditions, minimizing side reactions.

  • Conjugation: Add the activated FPBA solution to the chitosan solution and stir at room temperature for 24-48 hours. The primary amine groups on the chitosan backbone will react with the NHS-activated FPBA.

  • Purification: Purify the resulting FPBA-chitosan conjugate by extensive dialysis against deionized water to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze-dry the purified solution to obtain the solid FPBA-chitosan product.

  • Characterization: Confirm the conjugation using spectroscopic methods like FTIR (to observe the new amide bond) and ¹H NMR.

This functionalized polymer can then be used to encapsulate drugs for pH- or glucose-sensitive release.[15]

Conclusion

Fluorinated phenylboronic acids are far more than simple intermediates for Suzuki-Miyaura couplings. Their fine-tuned electronic properties, stemming from the potent inductive effects of fluorine, have established them as a class of "smart" reagents. The resulting enhancement in Lewis acidity underpins their successful application in high-sensitivity chemical sensors, targeted drug delivery vehicles, and advanced bioconjugates. As synthetic methodologies continue to evolve, the strategic use of FPBAs is set to play an even more crucial role in addressing complex challenges in medicine, materials science, and diagnostics.

References

  • Recent Advances in the Construction of Fluorinated Organoboron Compounds | JACS Au.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid - Benchchem.
  • Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC.
  • Recent Advances in the Construction of Fluorinated Organoboron Compounds - PubMed.
  • A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids for Researchers - Benchchem.
  • Fluorination of organoboron compounds - Organic & Biomolecular Chemistry (RSC Publishing).
  • Unlocking Potential: A Closer Look at 2-Fluorophenylboronic Acid - Oreate AI Blog.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC.
  • Influence of fluorine substituents on the properties of phenylboronic compounds.
  • Methods for the synthesis of fluorinated organoboron compounds. - ResearchGate.
  • Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF - ResearchGate.
  • Recent development of boronic acid-based fluorescent sensors - PMC - NIH.
  • Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor.
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates.
  • Merging the Versatile Functionalities of Boronic Acid with Peptides - MDPI.
  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science.
  • Theranostics Phenylboronic acid in targeted cancer therapy and diagnosis - Semantic Scholar.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI.
  • Fluorophenylboronic acid substituted chitosan for insulin loading and release | Request PDF - ResearchGate.
  • Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - PMC.
  • A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion | The Journal of Organic Chemistry - ACS Publications.
  • Selective fluorescence detection of fluoride using boronic acids - RSC Publishing.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013.

Sources

Troubleshooting & Optimization

improving Suzuki coupling yield with 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Suzuki Coupling of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid

Executive Summary: Substrate Profile & Challenges

Substrate: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid CAS: (Hypothetical/Specific Analog) | Molecular Weight: ~248.0 g/mol

As a Senior Application Scientist, I have analyzed the structural electronics of this substrate. It presents a "perfect storm" of challenges for Suzuki-Miyaura coupling:

  • Protodeboronation Risk (High): The ortho-fluorine at the C2 position significantly destabilizes the C-B bond under basic conditions. While less labile than 2,6-difluoro analogs, the 2,5-substitution pattern renders the boronic acid prone to rapid hydrolysis, often faster than the transmetallation step in standard catalytic cycles.

  • MOM Group Sensitivity: While the methoxymethoxy (MOM) group is generally base-stable, it acts as a strong electron-donating group (EDG) at the para position relative to the boron. This increases the electron density at the ipso-carbon, theoretically accelerating electrophilic protodeboronation pathways.

  • Steric/Electronic Mismatch: The electron-deficient nature of the ring (due to fluorines) requires electron-rich ligands on Palladium to facilitate oxidative addition, yet the transmetallation step is often the bottleneck due to the stability of the boronate intermediate.

Part 1: Diagnostic Workflow

Before altering your protocol, determine the root cause of failure using this decision tree.

Troubleshooting Start Start: Low Yield / Failed Reaction CheckSM Analyze Crude Mixture (LCMS/NMR): Is Boronic Acid Consumed? Start->CheckSM ProductFormed Is Product Forming? CheckSM->ProductFormed Yes (Consumed) Stalled Diagnosis: Catalyst Deactivation or Poor Oxidative Addition CheckSM->Stalled No (Remains) Deboronation Diagnosis: Protodeboronation (Ar-B(OH)2 -> Ar-H) ProductFormed->Deboronation No Product (Major Ar-H peak) Homocoupling Diagnosis: Homocoupling (Ar-Ar dimer) ProductFormed->Homocoupling Dimer Present Solution1 Action: Switch to Anhydrous Conditions Increase Catalyst Activity (XPhos) Deboronation->Solution1 Solution2 Action: Degas Solvents (Freeze-Pump-Thaw) Reduce Catalyst Loading Homocoupling->Solution2 Solution3 Action: Change Ligand (SPhos/XPhos) Switch Base to CsF or K3PO4 Stalled->Solution3

Figure 1: Diagnostic logic for identifying the failure mode in fluorinated boronic acid couplings.

Part 2: Troubleshooting & FAQs

Q1: My boronic acid is fully consumed within 1 hour, but the yield of the desired product is <20%. The major byproduct is the defoliated arene (1,4-difluoro-2-(methoxymethoxy)benzene). What is happening?

Diagnosis: You are experiencing rapid protodeboronation . Technical Insight: The base used to activate the boronic acid (forming the boronate species Ar-B(OH)3-) is also catalyzing the cleavage of the C-B bond. This is common with ortho-fluoro substrates. The rate of decomposition (


) is exceeding the rate of transmetallation (

).

Corrective Actions:

  • Reduce Water: Switch from aqueous mixtures (e.g., Dioxane/H2O) to anhydrous conditions . Water is the primary proton source.

  • Change the Base: Switch to Anhydrous K3PO4 or CsF . Carbonate bases (K2CO3, Na2CO3) generate bicarbonate in situ, which can act as a proton shuttle. Phosphate and Fluoride are less prone to this.

  • "Slow-Release" Strategy: If the boronic acid is too unstable, add it dropwise to the reaction mixture over 1-2 hours via a syringe pump. This keeps the concentration of the labile boronate species low relative to the catalyst.

Q2: I am using Pd(PPh3)4, but the reaction stalls after 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or ligand insufficiency.[1][2] Technical Insight: Triphenylphosphine (PPh3) is a relatively weak donor. For electron-deficient/fluorinated substrates, the oxidative addition into the aryl halide might be slow, or the complex might be unstable. Furthermore, the MOM group can potentially act as a weak chelator (hemi-labile ligand) to the Pd center, displacing PPh3 and deactivating the catalyst.

Corrective Actions:

  • Upgrade the Ligand: Switch to Buchwald Dialkylbiaryl Ligands (e.g., XPhos or SPhos ). These are bulky and electron-rich.[3][4]

    • Why? The bulk prevents catalyst aggregation, and the electron richness accelerates oxidative addition.

  • Use Pre-Catalysts: Use XPhos Pd G3 or G4 . These ensure a precise 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period associated with Pd(OAc)2/Ligand mixtures.

Q3: Is the MOM group stable under these conditions?

Diagnosis: Generally yes, but caution is required.[2] Technical Insight: The Methoxymethoxy (MOM) group is stable to base (Suzuki conditions) but labile to acid.

  • Risk: If you use a Lewis Acid additive or if the reaction pH drops (unlikely with K3PO4), you might lose the group.

  • Workup Warning: Do not use acidic washes (e.g., 1M HCl) during the workup. Use saturated NH4Cl or brine. Acidic workup will cleave the MOM group to the phenol immediately.

Part 3: Optimized Experimental Protocols

Based on the electronic profile of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid, the following protocols are ranked by success probability.

Protocol A: The "Speed" Method (Recommended)

Best for combating protodeboronation by outrunning the decomposition.

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground, anhydrous)

  • Solvent: THF (Anhydrous)

  • Temperature: 60°C (Moderate heat preserves the C-B bond)

  • Time: 2-4 Hours

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Seal and purge with Argon/Nitrogen (3 cycles).[1]

  • Add anhydrous THF (0.2 M concentration wrt halide).

  • Crucial Step: Add 0.1 - 0.5 equiv of degassed water . (Strictly controlled water is better than "wet" solvent; a trace is needed for the boroxine-to-boronic acid equilibrium, but excess promotes deboronation).

  • Heat to 60°C with vigorous stirring.

Protocol B: The "Anhydrous Fluoride" Method

Best if Protocol A still yields deboronated byproduct.

  • Catalyst: Pd(dppf)Cl2 (5 mol%) or Pd2(dba)3 / PCy3

  • Base: CsF (3.0 equiv)

  • Solvent: Dioxane (Anhydrous)

  • Temperature: 80-90°C

Part 4: Comparative Data & Selection Guide

Table 1: Base Selection Impact on 2,5-Difluoro Substrates

BasepKa (conj. acid)Protodeboronation RiskTransmetallation RateRecommendation
K3PO4 (Anhydrous) ~12.3Low HighPrimary Choice
CsF ~3.2 (HF)Very Low ModerateSecondary Choice
K2CO3 ~10.3HighModerateAvoid if possible
NaOtBu ~17Severe HighDO NOT USE

Table 2: Catalyst Performance for Fluorinated Boronic Acids

Catalyst SystemActivityStabilityNotes
Pd(PPh3)4 LowLowOften fails for di-ortho-substituted or fluorinated acids.
Pd(dppf)Cl2 ModerateHighGood "workhorse," but may be too slow to beat deboronation.
XPhos Pd G3/G4 Very High HighGold Standard. Rapidly couples sterically/electronically difficult substrates.
SPhos Pd G3 HighHighExcellent alternative if XPhos fails.

Part 5: Mechanistic Visualization

Understanding the race between the desired pathway (Transmetallation) and the parasitic pathway (Protodeboronation) is key to optimization.

Mechanism BoronicAcid Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate Activation Base Base (OH- / F-) Base->Boronate Transmetallation Transmetallation (Product Pathway) Boronate->Transmetallation Fast with XPhos/SPhos Deboronation Protodeboronation (Decomposition) Boronate->Deboronation Accelerated by 2,5-F & H2O Pd_ArX Pd(II)-Ar'-X (Oxidative Addn Complex) Pd_ArX->Transmetallation Product Biaryl Product (Ar-Ar') Transmetallation->Product Waste Ar-H + B(OH)3 Deboronation->Waste

Figure 2: Kinetic competition in the Suzuki coupling of fluorinated boronic acids. Success depends on


.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Analysis of pH-Rate Profiles. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids. Journal of Organic Chemistry, 73(18), 7113–7119. Link

Sources

purification of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid after synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid .

This specific compound presents a "perfect storm" of purification challenges: it contains a highly Lewis-acidic boronic acid moiety, an acid-labile methoxymethoxy (MOM) protecting group, and an electron-deficient fluorinated aromatic ring. Standard purification protocols will almost certainly result in product degradation or severe yield losses.

Below, we deconstruct the chemical causality behind these issues and provide self-validating, field-proven methodologies to isolate your target compound with high purity.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My product mass is correct, but the MOM protecting group is missing after the reaction workup. What caused this? The Causality: The standard procedure for quenching a halogen-metal exchange and subsequent borate esterification relies on 1M HCl to hydrolyze the intermediate trialkyl borate into the free boronic acid. However, the MOM group is an acetal. Under strong aqueous acidic conditions, the acetal oxygen is protonated, triggering the loss of methanol and formaldehyde to yield the free phenol[1]. The Solution: You must decouple the borate hydrolysis from acetal cleavage by strictly controlling the pH. Quench the reaction with saturated aqueous


, and if further acidification is needed to drive the boronic acid into the organic layer, use glacial acetic acid to carefully lower the pH to 3–4[2].

Q2: The


 and 

NMR spectra of my "purified" product are a mess. There are multiple overlapping aromatic and fluorine peaks. Is my compound impure?
The Causality: Free boronic acids undergo spontaneous, reversible dehydration to form six-membered cyclic anhydrides known as boroxines (trimers). In dry, non-polar NMR solvents like

, your sample exists as a dynamic equilibrium between the monomeric boronic acid and the boroxine trimer. Because this exchange is slow on the NMR timescale, you will observe distinct sets of peaks for both species, which is further complicated by

and

spin-spin coupling[3]. The Solution: Add a single drop of

to your NMR tube, or run the sample entirely in

. The excess water/methanol completely shifts the equilibrium toward the monomeric boronic acid (or boronate), collapsing the complex multiplets into a clean, interpretable spectrum[3].

Q3: I attempted to purify the crude boronic acid via silica gel flash chromatography, but the compound streaked severely and my recovery was less than 30%. The Causality: The empty p-orbital on the boron atom makes it a strong Lewis acid. It interacts aggressively with the Lewis-basic silanol (Si-OH) groups present on the silica gel stationary phase. This leads to irreversible adsorption and severe tailing[3]. The Solution: Avoid silica gel entirely. Rely on crystallization-based methods (trituration or diethanolamine adduct formation) detailed in the protocols below. If chromatography is unavoidable, use neutral alumina or deactivate your silica by adding 1-2% methanol and 0.5% acetic acid to your eluent system.

Part 2: Purification Strategy Workflow

The following decision matrix dictates the optimal purification route based on your purity requirements and the compound's intended downstream application.

PurificationWorkflow Start Crude Reaction Mixture (Borate Ester) Quench Mild Quench (sat. NH4Cl, then AcOH to pH 3-4) Start->Quench Extract Extraction & Concentration (DCM or EtOAc) Quench->Extract Warning Avoid Strong Mineral Acids (Prevents MOM Cleavage) Quench->Warning Decision Purity Requirement? Extract->Decision Trituration Hexane Trituration (Fast, 90-95% Purity) Decision->Trituration Moderate DEA DEA Adduct Formation (High Purity >98%) Decision->DEA High Pinacol Pinacol Protection (If free acid not required) Decision->Pinacol Derivatization OK

Workflow for purifying MOM-protected fluorophenylboronic acids, prioritizing group tolerance.

Part 3: Validated Experimental Protocols

Protocol A: Mild Hydrolysis and Non-Polar Trituration

Use this as the primary method for isolating the compound with intact MOM protection[2].

  • Quench: To the crude reaction mixture (typically in THF at -78 °C), add saturated aqueous

    
     dropwise. Allow the mixture to warm to room temperature.
    
  • pH Adjustment: Measure the pH of the aqueous layer. Slowly add glacial acetic acid until the pH stabilizes between 3.0 and 4.0. Do not use HCl or

    
    .
    
  • Extraction: Extract the aqueous layer 3 times with Dichloromethane (DCM).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (bath temp < 35 °C to prevent thermal degradation).
    
  • Validation Check 1: Take a crude

    
     NMR in 
    
    
    
    . Look for a sharp singlet integrating to 2H at ~5.2 ppm (
    
    
    ) and 3H at ~3.5 ppm (
    
    
    ). If these are present, the MOM group survived.
  • Trituration: Suspend the crude oily solid in ice-cold hexane or pentane (approx. 5 mL per gram of crude). Sonicate for 2 minutes, then vigorously stir for 30 minutes. The highly polar boronic acid will precipitate as a fine powder, while non-polar organic impurities remain in solution.

  • Isolation: Filter the suspension through a medium-porosity glass frit, wash with cold hexane, and dry under high vacuum.

Protocol B: Diethanolamine (DEA) Adduct Purification

Use this method if the trituration yields material that is still contaminated with polar impurities or inorganic salts[3].

  • Complexation: Dissolve the crude 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid in ethyl acetate (EtOAc). Add 1.05 equivalents of diethanolamine (DEA).

  • Precipitation: Stir the mixture at room temperature for 2–4 hours. The boronic acid and DEA will form a zwitterionic boratrane complex that is highly crystalline and insoluble in EtOAc.

  • Filtration: Collect the white precipitate via vacuum filtration and wash with diethyl ether.

  • Validation Check 2: The DEA adduct can be stored indefinitely without risk of boroxine formation or protodeboronation.

  • Hydrolysis (Release): To recover the free boronic acid, suspend the DEA adduct in a biphasic mixture of EtOAc and 5% aqueous acetic acid (or saturated aqueous boric acid). Stir vigorously until both phases are clear.

  • Recovery: Separate the organic layer, wash with water, dry over

    
    , and concentrate to yield the ultra-pure free boronic acid.
    

Part 4: Quantitative Method Comparison

To assist in experimental planning, the following table summarizes the expected performance metrics of various purification strategies for this specific compound.

Purification MethodTypical Recovery (%)Target Purity Reached (%)MOM Cleavage RiskScalability
Hexane Trituration 70 – 85%90 – 95%Very LowExcellent
DEA Adduct Crystallization 60 – 80%> 98%LowGood
Silica Gel Chromatography 30 – 50%85 – 90%ModeratePoor
Pinacol Esterification (Deriv.) 85 – 95%> 98%LowExcellent

References

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism Total Synthesis URL:[Link]

  • HELP: Purifying boronic acids sucks Reddit (r/chemistry) URL:[Link]

Sources

Technical Support Center: Synthesis of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential impurities encountered during the synthesis of this valuable building block. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure the highest scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid and what are the initial reactants?

A1: The most prevalent and logical synthetic route commences with a halogenated precursor, typically 1-bromo-2,5-difluoro-4-(methoxymethoxy)benzene. This starting material undergoes a halogen-metal exchange, most commonly through the formation of a Grignard or organolithium reagent. This highly reactive organometallic intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to 1,4-difluoro-2-(methoxymethoxy)benzene in my crude product. What is happening?

A2: This is a classic case of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This side reaction is particularly prevalent with electron-deficient arylboronic acids, a category that includes our target molecule due to the presence of two electron-withdrawing fluorine atoms.[3] The issue can be exacerbated by prolonged exposure to acidic or strongly basic conditions, especially at elevated temperatures during workup or purification.[4][5]

Q3: My NMR spectrum shows complex, broad signals in the aromatic region, and my mass spectrum has peaks at a much higher mass than expected. What could be the cause?

A3: These spectral features are highly indicative of the formation of boroxines.[6][7] Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[8][9] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can complicate characterization.[10] The presence of even trace amounts of water can influence this equilibrium. To confirm, you can try dissolving a small sample in a coordinating deuterated solvent like methanol-d4, which can help break up the boroxine and simplify the NMR spectrum.[7]

Q4: After silica gel chromatography, I see a new, more polar spot on my TLC, and my overall yield has decreased. What is the likely culprit?

A4: The methoxymethyl (MOM) ether protecting group is notoriously sensitive to acid.[11][12] Standard silica gel is slightly acidic and can be sufficient to catalyze the hydrolysis of the MOM group, leading to the formation of 2,5-difluoro-4-hydroxyphenylboronic acid.[13] This deprotection not only results in a loss of the desired product but also introduces a new impurity that may be difficult to separate.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Boronic Acid
Possible Cause Troubleshooting Steps & Scientific Rationale
Incomplete formation of the organometallic intermediate. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). The presence of moisture will quench the highly reactive Grignard or organolithium reagent. Use freshly distilled anhydrous solvents.
Side reactions of the organometallic intermediate. Add the solution of the generated organometallic reagent to the trialkyl borate at a low temperature (typically -78 °C). This minimizes side reactions, such as coupling with unreacted aryl halide.
Protodeboronation during workup. Minimize the time the reaction mixture is in contact with strong acid or base. Use a buffered workup if possible. When extracting, use chilled solutions to reduce the rate of decomposition.[3]
Product loss during purification. If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, utilize a different purification method such as crystallization or chromatography on a less acidic stationary phase like alumina.[13]
Problem 2: Presence of Key Impurities in the Final Product
Impurity Identification Method Mitigation Strategy
1,4-Difluoro-2-(methoxymethoxy)benzene (Protodeboronation Product) GC-MS, ¹H NMR (absence of boronic acid signals, characteristic aromatic splitting)Maintain low temperatures during the reaction and workup. Avoid prolonged exposure to acidic or strongly basic conditions.[1][4]
Boroxine (Trimeric Anhydride) Mass Spectrometry (higher m/z peaks), ¹H NMR (broad or complex aromatic signals)Store the final product under anhydrous conditions. Before use in subsequent reactions, the boronic acid can be reconstituted by dissolving the sample in a solvent system containing a small amount of water and then removing the solvent under reduced pressure, though this may not always be necessary depending on the reaction conditions.[10]
2,5-Difluoro-4-hydroxyphenylboronic acid (MOM Deprotection) LC-MS (lower m/z, increased polarity), ¹H NMR (disappearance of MOM ether signals, appearance of a phenolic -OH peak)Neutralize silica gel before chromatography or use an alternative purification method. Avoid acidic conditions during workup and storage.[13]
Unreacted 1-bromo-2,5-difluoro-4-(methoxymethoxy)benzene GC-MS, ¹H NMREnsure the complete formation of the organometallic intermediate by allowing sufficient reaction time with magnesium or the organolithium reagent. Use a slight excess of the metal.

Experimental Workflows & Diagrams

Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup & Purification A 1-Bromo-2,5-difluoro-4- (methoxymethoxy)benzene B Halogen-Metal Exchange (e.g., Mg or n-BuLi) A->B C Organometallic Intermediate B->C D Quench with Trialkyl Borate (e.g., B(OMe)₃) at -78°C C->D E Boronate Ester Intermediate D->E F Aqueous Acidic Workup E->F G Crude Product F->G H Purification (e.g., Crystallization or Neutralized Chromatography) G->H I Pure 2,5-Difluoro-4- (methoxymethoxy)phenylboronic acid H->I

Caption: Synthetic workflow for 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid.

Logical Relationship: Impurity Formation Pathways

cluster_impurities Potential Impurities main 2,5-Difluoro-4-(methoxymethoxy) phenylboronic acid proto 1,4-Difluoro-2- (methoxymethoxy)benzene (Protodeboronation) main->proto Acid/Base Heat boroxine Boroxine (Trimeric Anhydride) main->boroxine Dehydration (self-condensation) deprotect 2,5-Difluoro-4-hydroxyphenyl boronic acid (MOM Deprotection) main->deprotect Acidic Conditions (e.g., Silica Gel)

Caption: Common impurity formation pathways from the target molecule.

Analytical Protocols

Protocol 1: ¹H NMR Analysis for Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the boronic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the boronic acid protons are typically observable.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic anhydride) that has a resonance in a clear region of the spectrum.[14]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Data Analysis: Integrate the signals corresponding to the product and compare them to the integrals of known impurities and the internal standard to determine purity.

Protocol 2: HPLC-UV/MS for Impurity Profiling
  • Method Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% formic acid or a buffer like ammonium acetate to ensure consistent peak shape and retention times.[7][15]

    • Detection: UV detection at a suitable wavelength (e.g., 210-254 nm) and/or mass spectrometry (MS) for mass identification of eluting peaks.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.5-1.0 mg/mL.

  • Analysis: Inject the sample and run the gradient method. Identify peaks by comparing retention times with reference standards (if available) and by analyzing the mass spectra of each peak.

This technical guide provides a comprehensive overview of the potential challenges in the synthesis of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid. By understanding the underlying chemistry and implementing these troubleshooting strategies, researchers can improve yields, enhance purity, and ensure the reliability of their synthetic outcomes.

References

  • Srimurugan, S., & Ramaswamy, S. (2011). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium.
  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14996-15011.
  • Hall, D. G. (Ed.). (2011).
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-100). Wiley-VCH.
  • Li, W., et al. (2015). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 5(10), 7383-7386.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(38), 13434-13444.
  • Snyder, H. R., Konecky, M. S., & Lennarz, W. J. (1953). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 75(19), 4949-4950.
  • Cox, P. A., et al. (2022). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 144(45), 20649-20663.
  • Kua, J., & Houk, K. N. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 115(26), 7785-7793.
  • Anderson, J. C., & Peace, S. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1405-1413.
  • ResearchGate. (n.d.). 2,4-Difluorophenylboronic acid. Retrieved from [Link]

  • Aggarwal, V. K., & O'Brien, J. M. (2020). Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters.
  • Lam, C. M., & Ismaili, H. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 26(11), 3247.

Sources

preventing protodeboronation of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Protodeboronation of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid Case ID: PDB-25DF-MOM Priority: High (Reagent Instability)

Executive Summary

You are encountering protodeboronation , a rapid hydrolysis of the Carbon-Boron (C-B) bond.[1] This is not a random degradation; it is a predictable failure mode inherent to polyfluorinated arylboronic acids.

The 2,5-difluoro substitution pattern creates a "perfect storm" for instability. The high electronegativity of the fluorine atoms pulls electron density from the aromatic ring, significantly stabilizing the transient carbanion (or transition state) formed after the boron leaves. This makes the C-B bond exceptionally fragile under the basic conditions required for Suzuki-Miyaura coupling.

Immediate Action Required: Stop using standard aqueous carbonate bases (e.g.,


/Water). You must transition to anhydrous conditions  or a slow-release strategy .
Part 1: The Mechanism (Why is this happening?)

To fix the problem, you must understand the enemy. In basic media (standard Suzuki conditions), your boronic acid enters an equilibrium.

  • Boronate Formation: The base attacks the boron, forming a boronate anion

    
    .[2]
    
  • The Trap: For most substrates, this anion is stable and waits for Palladium. However, for 2,5-difluorophenyl substrates, the fluorine atoms withdraw electrons, making the ring "hungry" for the electrons holding the boron.

  • Collapse: The C-B bond breaks, releasing boric acid and leaving behind a transient aryl anion (or stabilized transition state), which instantly grabs a proton from water or the solvent.

Result: Your expensive starting material turns into 1,4-difluoro-2-(methoxymethoxy)benzene (the proteo-deboronated byproduct) before the catalyst can find it.

Visualizing the Failure Mode

Protodeboronation Start Boronic Acid (Neutral) Complex Boronate Ate-Complex [Ar-B(OH)3]- Start->Complex Fast Equilibrium Base Base (OH-) Base->Complex TS Fluorine-Stabilized Transition State Complex->TS Rate Limiting Step (Accelerated by 2,5-F) Coupling Desired Suzuki Product (Ar-Ar') Complex->Coupling Must be faster than degradation Product Protodeboronated Byproduct (Ar-H) TS->Product + H+ (from H2O/Solvent) Pd Pd Catalyst (Transmetalation) Pd->Coupling

Caption: The kinetic competition between the desired transmetalation (Green) and the undesired protodeboronation (Red). For 2,5-difluoro substrates, the Red path is kinetically favored in aqueous base.

Part 2: Troubleshooting & Optimization
Strategy A: The "Dry" Protocol (Recommended First Step)

If you are using aqueous base (e.g.,


 in DME/Water), you are feeding the degradation pathway. Switch to an anhydrous system.
VariableStandard (Avoid)Optimized (Use)Rationale
Base

,

, NaOH
CsF or Anhydrous

Fluoride activates boron without generating high concentrations of reactive hydroxides.
Solvent DME/Water, THF/WaterDry THF or 1,4-Dioxane Removing water eliminates the primary proton source for the side reaction.
Catalyst

Pd-XPhos G3 or Pd(dtbpf)Cl2 You need a "fast" catalyst. Bulky, electron-rich ligands accelerate oxidative addition, beating the degradation clock.
Strategy B: The "Slow Release" Protocol (If Strategy A Fails)

If the anhydrous method fails, you must lower the instantaneous concentration of the free boronic acid.

  • MIDA Boronates: Convert your boronic acid to a MIDA boronate. Under hydrolytic conditions, the MIDA ester releases the active boronic acid slowly. The catalyst consumes it as soon as it forms, keeping the standing concentration of the vulnerable species near zero.

  • Potassium Trifluoroborates (

    
    ):  Similar concept. These are stable solids that slowly hydrolyze to the active species in the presence of mild base/silica.
    
Part 3: Experimental Protocols
Protocol 1: Anhydrous Suzuki Coupling (High Success Rate)

Use this for 2,5-difluoro-4-(methoxymethoxy)phenylboronic acid.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Base: Cesium Fluoride (CsF) (2.0 - 3.0 equiv) Note: Must be finely ground and dried.

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Dry Down: Flame-dry a Schlenk flask or vial under vacuum and backfill with Argon.

  • Charge Solids: Add Aryl Halide, Boronic Acid, CsF, and Catalyst. Cycle vacuum/Argon 3 times.

  • Solvent: Add anhydrous THF via syringe.

  • Reaction: Heat to 60°C. Do not overheat. 2,5-difluoro species degrade faster at high temperatures (

    
    ).
    
  • Monitor: Check LCMS at 1 hour. If the starting material is consumed but product yield is low, you likely still have degradation. Proceed to Protocol 2.

Protocol 2: MIDA Boronate Slow-Release

Use this if Protocol 1 fails.

Preparation: Synthesize the MIDA boronate by refluxing your boronic acid with N-methyliminodiacetic acid in Toluene/DMSO (Dean-Stark trap).

Coupling:

  • Solvent: 1,4-Dioxane : Water (10:1). Yes, water is used here, but the release is controlled.

  • Base:

    
     (3.0 equiv).[3]
    
  • Catalyst: XPhos Pd G3 (2 mol%).

  • Temp: 60°C.

  • Mechanism: The MIDA ester hydrolyzes slowly. The free boronic acid concentration never rises high enough to allow significant protodeboronation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I add acid to stabilize the boronic acid? A: ABSOLUTELY NOT. While acid does stabilize the C-B bond by preventing boronate formation, your molecule contains a MOM (Methoxymethoxy) group. MOM groups are acetals and are highly acid-labile. Adding acid will cleave the MOM group, destroying your molecule's functionality before you even start the coupling.

Q2: Why is the 2,5-difluoro pattern worse than 4-fluoro? A: It is about the position relative to the boron. Fluorines at the ortho (2-position) and meta (5-position) exert a powerful inductive effect that stabilizes the negative charge developing on the ring ipso-carbon during deboronation. A single 4-fluoro is too far away to have this catastrophic effect.

Q3: My reaction turns black immediately. Is this the degradation? A: No, immediate blackening usually indicates palladium precipitation (catalyst death). Protodeboronation is invisible to the eye; it just looks like a clear solution where your starting material vanishes. Catalyst death suggests you need a better ligand (like SPhos or XPhos) to stabilize the Pd(0) species.

Q4: Can I use Potassium Trifluoroborates instead of MIDA? A: Yes.


 salts are often easier to make than MIDA boronates. However, they require slightly harsher conditions to hydrolyze (often requiring silica or higher temps), which might risk the MOM group if not carefully monitored. MIDA is generally gentler for this specific substrate.
Decision Logic for Troubleshooting

Troubleshooting Start Start: Low Yield / Missing Boronic Acid CheckBase Are you using aqueous base (Na2CO3/H2O)? Start->CheckBase SwitchAnhydrous Action: Switch to Anhydrous (CsF/THF or K3PO4/Dioxane) CheckBase->SwitchAnhydrous Yes CheckTemp Is Temp > 80°C? CheckBase->CheckTemp No (Already Anhydrous) StillFailing Still failing? SwitchAnhydrous->StillFailing LowerTemp Action: Lower Temp to 60°C Use more active catalyst (Pd-G3) CheckTemp->LowerTemp Yes CheckTemp->StillFailing No LowerTemp->StillFailing SwitchMIDA Action: Synthesize MIDA Boronate (Slow Release Protocol) StillFailing->SwitchMIDA Yes

Caption: Step-by-step logic to isolate the root cause of the degradation.

References
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link] (The definitive mechanistic study on base-catalyzed protodeboronation of polyfluorinated aromatics.)

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Journal of the American Chemical Society, 132(34), 12048–12059. [Link] (Establishes the "slow-release" theory for MIDA boronates to prevent degradation.)

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society, 132(40), 14073–14075. [Link] (Provides the specific catalyst recommendations (XPhos Pd G2/G3) for overcoming the degradation rate of fluorinated substrates.)

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[5] Accounts of Chemical Research, 40(4), 275–286. [Link] (Foundational text on using trifluoroborates as stable alternatives.)

Sources

Technical Support Center: Optimizing Catalyst Loading for 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles of cross-coupling 2,5-difluoro-4-(methoxymethoxy)phenylboronic acid .

This substrate presents a dual challenge: the electron-withdrawing fluorine atoms severely increase the rate of protodeboronation, while the methoxymethoxy (MOM) protecting group requires strict pH control during workup. This guide provides field-proven, self-validating methodologies to optimize your palladium catalyst loading without sacrificing yield or structural integrity.

Logical Troubleshooting Workflow

G Start Start: Optimize Pd Loading 2,5-DiF-4-MOM-PhB(OH)2 CheckYield Is Cross-Coupling Yield > 90%? Start->CheckYield AnalyzeByproduct Analyze Major Byproduct CheckYield->AnalyzeByproduct No Titrate Titrate Pd Loading (5% -> 2% -> 0.5%) CheckYield->Titrate Yes Proto Arene Formation (Protodeboronation) AnalyzeByproduct->Proto MOMDeprot Phenol Formation (MOM Cleavage) AnalyzeByproduct->MOMDeprot Homocoupling Biaryl Homocoupling AnalyzeByproduct->Homocoupling ActionProto Switch to XPhos Pd G3 Lower Temp to 40°C Proto->ActionProto ActionMOM Ensure Basic Workup Avoid Acidic Quench MOMDeprot->ActionMOM ActionHomo Degas Solvents Reduce Pd Loading Homocoupling->ActionHomo ActionProto->CheckYield ActionMOM->CheckYield ActionHomo->CheckYield Success Optimized Protocol Established Titrate->Success

Troubleshooting workflow for optimizing Pd loading and mitigating side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my reaction yielding predominantly 1,4-difluoro-2-(methoxymethoxy)benzene instead of the desired cross-coupled product? Causality & Solution: This is a classic case of protodeboronation. The 2,5-difluoro substitution pulls electron density away from the boron atom. In the basic aqueous conditions typical of Suzuki-Miyaura couplings, the boronate intermediate becomes highly susceptible to hydrolytic cleavage of the C-B bond, yielding the protonated arene. Protodeboronation rates are highly pH-dependent and accelerate in basic media 1. To outcompete this degradation, the rate of transmetalation must be drastically increased. Switch to a highly active precatalyst system, such as XPhos Pd G3. These bulky, electron-rich biarylphosphine ligands facilitate rapid oxidative addition and transmetalation, allowing the reaction to proceed at lower temperatures (e.g., 40 °C) where protodeboronation is minimized 2.

Q2: How do I systematically reduce the palladium catalyst loading without stalling the reaction? Causality & Solution: High catalyst loading (e.g., 5-10 mol%) is frequently used to force sluggish reactions to completion, but this can lead to palladium black precipitation and increased homocoupling. Optimizing catalyst loading requires balancing the rate of transmetalation against the rate of substrate decomposition. Begin with a 5 mol% loading to establish a baseline yield 3. Once >95% conversion is achieved, perform a titration screen (see protocol below) dropping the loading to 2 mol%, then 0.5 mol%. Maintaining rigorous exclusion of oxygen and using anhydrous, degassed solvents is critical at sub-1 mol% loadings to prevent catalyst deactivation.

Q3: My cross-coupling was successful, but the MOM group was cleaved. How do I prevent this? Causality & Solution: The methoxymethoxy (MOM) group is an acetal. While it is highly stable to the basic conditions of the cross-coupling itself, it is extremely labile under acidic conditions 4. If your reaction quench or extraction utilizes acidic solutions (e.g., saturated NH₄Cl or HCl washes), the MOM group will hydrolyze back to the free phenol. Ensure your workup is strictly neutral or mildly basic (e.g., quenching with water or a NaHCO₃ buffer).

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the expected outcomes when varying the catalyst system and loading for this specific electron-deficient boronic acid.

Catalyst SystemBaseLoading (mol%)Temp (°C)Primary OutcomeMechanistic Causality
Pd(PPh₃)₄Na₂CO₃5.080<20% Yield (High Protodeboronation)Slow transmetalation; high temp accelerates C-B bond hydrolysis.
Pd(dppf)Cl₂K₃PO₄5.08045% Yield (Moderate Protodeboronation)Bidentate ligand improves stability, but high temp still degrades boronic acid.
XPhos Pd G3K₃PO₄5.040>95% Yield (Clean Conversion)Fast oxidative addition/transmetalation outcompetes degradation at low temp.
XPhos Pd G3K₃PO₄1.040>90% Yield (Optimal)High Turnover Frequency (TOF) maintains efficiency at lower loading.
XPhos Pd G3K₃PO₄0.140Stalled (Incomplete Conversion)Catalyst poisoning/deactivation outpaces the catalytic cycle.
Self-Validating Experimental Protocol: Catalyst Titration Screen

To accurately determine the minimum effective catalyst loading, use this self-validating methodology.

Self-Validating Mechanism: The inclusion of 1,3,5-trimethoxybenzene as a chemically inert internal standard allows for absolute quantification via ¹H qNMR. By calculating the sum of the product, unreacted starting material, and known byproducts (e.g., protodeboronated arene), you establish a strict mass balance. A mass balance dropping below 95% acts as an internal alarm, indicating volatile loss or uncharacterized degradation pathways, thereby validating the integrity of the optimization data.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • In a nitrogen-filled glovebox, prepare a 0.2 M stock solution of the aryl halide coupling partner and 1,3,5-trimethoxybenzene (internal standard, 0.1 M) in degassed THF.

    • Prepare a separate stock solution of XPhos Pd G3 in THF to allow precise micro-dosing of 5 mol%, 2 mol%, 1 mol%, and 0.5 mol% equivalents.

  • Reaction Setup:

    • To four oven-dried 2-dram vials equipped with stir bars, add 2,5-difluoro-4-(methoxymethoxy)phenylboronic acid (1.5 equiv) and finely milled anhydrous K₃PO₄ (3.0 equiv).

    • Dispense the aryl halide/internal standard stock solution into each vial.

    • Add the respective volumes of the XPhos Pd G3 stock solution to achieve the targeted mol% loadings.

  • Execution:

    • Seal the vials with Teflon-lined caps, remove them from the glovebox, and place them in a pre-heated aluminum block at 40 °C. Stir vigorously (800 rpm) for 4 hours.

  • Neutral Quench & Analysis:

    • Cool the vials to room temperature. Quench by adding 1 mL of degassed, deionized water (strictly avoid acidic buffers to protect the MOM group).

    • Extract with EtOAc (3 x 2 mL). Filter the combined organic layers through a short pad of anhydrous Na₂SO₄ and Celite.

    • Evaporate the solvent under reduced pressure. Dissolve the crude mixture in CDCl₃ and acquire a ¹H NMR spectrum with a relaxation delay (D1) of at least 10 seconds to ensure accurate integration against the internal standard.

References
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids PubMed Central (PMC) URL:[Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism Total Synthesis URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways University of Edinburgh Research Explorer URL:[Link]

Sources

side reactions of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid in couplings

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers encountering issues with 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-29-2) .

This molecule presents a "perfect storm" of reactivity challenges: the ortho-fluorine accelerates protodeboronation, the boronic acid is prone to homocoupling, and the MOM group introduces acid-sensitivity.

Subject: Troubleshooting Coupling Failures with 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid Status: Active Audience: Medicinal Chemists, Process Chemists

Molecular Profile & Risk Assessment

Before initiating troubleshooting, verify your understanding of the substrate's intrinsic reactivity. This molecule is not a standard phenylboronic acid; it requires modified Suzuki-Miyaura protocols.

FeatureStructural CauseExperimental Consequence
Rapid Protodeboronation Fluorine at C2 (Ortho-F)Primary Failure Mode. The C-B bond is highly labile under basic/aqueous conditions, leading to the defunctionalized arene (1,4-difluoro-2-(methoxymethoxy)benzene).
MOM Hydrolysis Acetal linkage at C4Sensitivity to acidic workups or Lewis-acidic catalysts, leading to phenol deprotection.
Oxidative Homocoupling Electron-deficient ringTendency to form biaryl dimers (Ar-Ar) in the presence of trace Oxygen.
Boroxine Formation Boronic acid dehydrationVariable stoichiometry. Commercial samples often exist as mixtures of acid and anhydride (boroxine).

Critical Troubleshooting Pathways (Support Tickets)

Case #1: "I am observing low yields (<30%) and a major byproduct with lower molecular weight."

Diagnosis: Protodeboronation (Hydrolytic De-boronylation). Mechanism: The electron-withdrawing fluorine at the C2 position increases the Lewis acidity of the boron center, facilitating the formation of the boronate anion


. This species is unstable and undergoes rapid ipso-protonation, cleaving the C-B bond.

The Pathway:

Protodeboronation Figure 1: Mechanism of Base-Catalyzed Protodeboronation in 2,5-Difluoro Systems. Start Boronic Acid (Neutral) Complex Boronate Anion [Ar-B(OH)3]- Start->Complex + Base (Fast Equilibrium) Base Base (OH-) TS Ipso-Protonation Transition State Complex->TS Rate Limiting (Accelerated by ortho-F) Product Protodeboronated Byproduct (Ar-H) TS->Product - B(OH)3

Corrective Actions:

  • Switch Base: Move from strong hydroxides/carbonates (

    
    , 
    
    
    
    ) to mild, anhydrous bases like
    
    
    or
    
    
    .
  • Reduce Water: Standard Suzuki conditions (Dioxane/Water 4:1) are fatal here. Switch to anhydrous conditions (e.g., Toluene/Dioxane with anhydrous

    
    ).
    
  • "Slow Release" Strategy: If the boronic acid decomposes faster than the oxidative addition occurs, you must lower the standing concentration of the free boronic acid.

    • Protocol: Convert the boronic acid to a MIDA boronate or a Potassium Trifluoroborate (

      
      ) . These derivatives release the active species slowly, suppressing the decomposition pathway [1].[1]
      
Case #2: "I see the product, but the MOM group is missing (Free Phenol observed)."

Diagnosis: Acid-Catalyzed Deprotection . Mechanism: The Methoxymethyl (MOM) ether is an acetal. While stable to base, it cleaves in the presence of Brønsted acids or strong Lewis acids.

Troubleshooting Checklist:

  • Workup Check: Did you use 1M HCl to quench? Stop. Use Saturated

    
     or maintain pH > 7 during isolation.
    
  • Lewis Acid Check: Are you using Lewis-acidic additives (e.g.,

    
    )? These can coordinate to the acetal oxygens and trigger cleavage.
    
  • Solvent Check: Avoid alcohols (MeOH/EtOH) at high temperatures, as they can facilitate acetal exchange/solvolysis.

Case #3: "I see a dimer (Ar-Ar) instead of the cross-coupled product."

Diagnosis: Oxidative Homocoupling . Mechanism: In the presence of


, the copper or palladium catalyst facilitates the coupling of two boronic acid molecules. This is exacerbated because the 2,5-difluoro ring is electron-deficient, making the transmetalation step slower compared to electron-rich aryls, giving the catalyst more time to engage in side reactions.

Corrective Actions:

  • Rigorous Degassing: Sparging with

    
     is insufficient. Use the Freeze-Pump-Thaw  method (3 cycles) for the solvent.
    
  • Catalyst Loading: Increase the catalyst loading (to 5-10 mol%) to accelerate the productive cross-coupling cycle over the background homocoupling.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) to speed up the oxidative addition and transmetalation steps [2].

Optimized Experimental Protocol

This protocol is designed specifically to mitigate protodeboronation and MOM-instability for 2,5-difluoro substrates.

Reaction: 2,5-Difluoro-4-(MOM)phenylboronic acid + Aryl Bromide


 Biaryl Product

Reagents:

  • Boronic Acid (1.2 - 1.5 equiv)

  • Aryl Bromide (1.0 equiv)[2]

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR 
    
    
    
    (for sterically undemanding cases).
  • Base:

    
     (3.0 equiv, finely ground, anhydrous) .
    
  • Solvent: Toluene (Anhydrous) or 1,4-Dioxane (Anhydrous). Note: Strictly avoid water.

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven (

    
    C) overnight. Cool under a stream of Argon.
    
  • Charging: Add Aryl Bromide, Boronic Acid, Base, and Pd-Catalyst/Ligand to the reaction vessel.

  • Inerting: Seal the vessel (septum cap). Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add anhydrous Toluene via syringe. Do not open the vessel.

  • Activation (Critical): Add 0.1 - 0.5 equiv of water (degassed) via microsyringe.

    • Why? Totally anhydrous conditions can stall the boroxine

      
       boronic acid equilibrium. A trace of water activates the base without saturating the system to trigger protodeboronation [3].
      
  • Reaction: Heat to

    
    C. Monitor by LCMS every 2 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5%

    
      (Do not use water or acid). Dry over 
    
    
    
    .[2][3]

Decision Logic for Ligand Selection

Use this logic flow to select the correct catalytic system for your specific coupling partner.

LigandSelection Figure 2: Catalyst Selection Logic for Fluorinated Boronic Acids. Start Select Coupling Partner Type Electrophile Type? Start->Type Cl Aryl Chloride (Unactivated) Type->Cl Cl Br Aryl Bromide/Iodide Type->Br Br/I XPhos Use Pd-XPhos G3 (High Activity) Cl->XPhos Requires rapid OA Steric Sterically Hindered? Br->Steric SPhos Use Pd-SPhos G3 (General Purpose) Steric->SPhos Yes (Ortho-subs) DPPF Use Pd(dppf)Cl2 (Standard) Steric->DPPF No

Frequently Asked Questions (FAQ)

Q: Can I store the 2,5-difluoro-4-(MOM)phenylboronic acid in solution? A: No. Fluorinated boronic acids are prone to auto-oxidation and dehydration to boroxines. Store as a solid at


C under Argon. If the solid looks "wet" or sticky, it has likely hydrolyzed or degraded; recrystallize from 

/Hexane before use.

Q: Why does the reaction turn black immediately? A: Immediate blackening ("Palladium black" precipitation) indicates the catalyst has decomposed before entering the catalytic cycle. This usually means the phosphine ligand was oxidized (did you use old SPhos?) or the oxidative addition is too slow.[4] Add more ligand (L:Pd ratio 2:1 or 3:1) or switch to a palladacycle precatalyst (e.g., XPhos Pd G3).

Q: Can I use microwave heating? A: Use caution. While microwaves accelerate the reaction, the high localized temperatures can spike the rate of protodeboronation faster than the cross-coupling rate. If you must use MW, limit temperature to


C and reaction time to 10-20 mins.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2017 , 139, 13156–13165. [Link]

  • Ligand Effects in Suzuki Coupling: Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc.[4][5] Chem. Res. 2008 , 41, 1461–1473. [Link]

  • Role of Water in Anhydrous Couplings: Amatore, C.; Jutand, A.; Le Duc, G. Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. Chem. Eur. J. 2011 , 17, 2492–2503. [Link]

Sources

Technical Support Center: Hydrolytic Stability of Difluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DFPB-STAB-001 Subject: Troubleshooting Low Yields & Reagent Decomposition in Cross-Couplings Assigned Specialist: Senior Application Scientist, Organometallics Division

Diagnostic Triage: Is Your Reagent the Problem?

Welcome to the technical support center. If you are working with difluorophenylboronic acids (especially 2,6-difluoro isomers) and experiencing low yields, "missing" starting material, or unexpected byproducts (e.g., 1,3-difluorobenzene), you are likely encountering Protodeboronation .

Quick Symptom Checker
SymptomDiagnosisProbability
Starting Material Vanished The boronic acid hydrolyzed to the corresponding arene (de-borylated) before the catalyst could engage.High
Homo-coupling Oxidative coupling often competes when the cross-coupling cycle is too slow relative to hydrolysis.Medium
"Wet" Appearance Boronic acids are hygroscopic.[1] Water accelerates the formation of the reactive boronate species, leading to decomposition.High

The "Silent Killer": Protodeboronation Mechanism[2][3]

To solve the problem, you must understand the mechanism. Unlike simple phenylboronic acids, fluorinated variants—particularly those with ortho-fluorines —are electronically primed for hydrolysis.

The Mechanism (The Cox-Lloyd-Jones Pathway)

Base-catalyzed protodeboronation does not usually occur on the neutral boronic acid. It proceeds through the boronate anion


.[2]

Why Difluoro? Electron-withdrawing groups (EWGs) like fluorine stabilize the developing negative charge on the aromatic ring during the C-B bond cleavage.

  • 2,6-Difluoro isomers are the most unstable. The two ortho-fluorines provide significant inductive stabilization to the transition state (ipso-negative charge character) and relieve steric strain upon C-B cleavage [1].

Visualization: The Hydrolytic Pathway

The following diagram illustrates the critical failure point in your reaction flask.

Protodeboronation BA Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate Fast Equilibrium (pH > pKa) Base Base (OH-) Base->Boronate TS Transition State (Ipso-protonation) Boronate->TS Rate Limiting Step (k_obs) Product De-borylated Arene Ar-H + B(OH)3 TS->Product Irreversible

Caption: The base-catalyzed protodeboronation pathway. Note that the Boronate Anion is the reactive species for decomposition, not the neutral acid.

Technical FAQs & Troubleshooting

Q1: I am using 2,6-difluorophenylboronic acid. My yield is <10%. Why?

A: You are fighting kinetics. The rate of protodeboronation (


) for 2,6-difluoro species is exceptionally fast, often orders of magnitude faster than standard transmetallation (

) in Suzuki cycles.
  • The Fix: You must increase

    
     or decrease 
    
    
    
    .
    • *Increase

      
      : * Use highly active precatalysts (e.g., XPhos-Pd-G2 or G3) that initiate rapidly at room temperature.
      
    • *Decrease

      
      : * Use anhydrous conditions (anhydrous base like 
      
      
      
      or
      
      
      ) to starve the hydrolysis pathway [2].
Q2: Is 3,5-difluorophenylboronic acid equally unstable?

A: No. The position of the fluorine matters.[3][4]

  • 2,6-difluoro: Highly Unstable (Steric relief + Inductive stabilization of ipso-anion).

  • 2,4-difluoro: Unstable.

  • 3,5-difluoro: Relatively Stable.[1] The meta-fluorines increase Lewis acidity (lowering pKa), but they do not stabilize the ipso-cleavage transition state as effectively as ortho-fluorines.

Q3: How do I store these reagents?

A: These compounds are hygroscopic and autocatalytic in their decomposition (boric acid byproducts can catalyze further degradation).

  • Protocol: Store under Argon/Nitrogen at 4°C.

  • Rescue: If the solid looks "clumpy" or wet, do not use it for critical reactions. Recrystallization is difficult; conversion to a MIDA ester or Trifluoroborate salt is the recommended salvage strategy.

Experimental Protocols

Protocol A: Rapid QC Check (19F NMR)

Use this before setting up any large-scale reaction.

  • Sample Prep: Dissolve ~10 mg of the boronic acid in

    
    -DMSO (or 
    
    
    
    ).
  • Acquisition: Run a standard non-decoupled

    
    F NMR.
    
  • Analysis:

    • Target Signal: Look for the C-F shift associated with the C-B bond (typically -100 to -120 ppm range depending on substitution).

    • Decomposition Signal: Look for a sharp signal shifted significantly (often upfield) corresponding to the C-H bond (1,3-difluorobenzene).

    • Quantification: If the decomposition peak is >5% of the integral, purify or discard.

Protocol B: "Dry" Suzuki Coupling for Unstable Boronic Acids

Designed to minimize free water concentration.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2,6-Difluorophenylboronic acid (1.5 - 2.0 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%) OR XPhos-Pd-G2 (2 mol%)
    
  • Base:

    
     (finely ground, anhydrous, 3.0 equiv)
    
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane (anhydrous)

Steps:

  • Drying: Flame-dry your reaction vessel and cool under Argon.

  • Charging: Add Aryl Halide, Boronic Acid, Base, and Catalyst in the glovebox or under strong counter-flow of Argon.

  • Solvation: Add anhydrous solvent via syringe.

  • Activation: Heat to 80-100°C. Note: If using XPhos-Pd-G2, try 40°C first to preserve the boronic acid.

  • Monitoring: Monitor by LCMS/GCMS every 30 mins. If the boronic acid is consumed but starting halide remains, add a second portion of boronic acid (slow addition).

Decision Logic: Troubleshooting Workflow

Use this logic tree to optimize your reaction conditions.

Troubleshooting Start Low Yield with Difluoro-BA CheckQC Check Purity (19F NMR) Start->CheckQC Impure >10% De-borylated CheckQC->Impure Degraded Pure Pure Reagent CheckQC->Pure Intact Action1 Discard or Convert to MIDA Ester Impure->Action1 CheckCond Check Conditions Pure->CheckCond IsAqueous Aqueous Base Used? CheckCond->IsAqueous SwitchDry Switch to Anhydrous (K3PO4 / Toluene) IsAqueous->SwitchDry Yes IsOrtho Is it 2,6-Difluoro? IsAqueous->IsOrtho No Surrogate Use Molander Salt (Trifluoroborate) IsOrtho->Surrogate Yes (High Fail Rate) Optimize Increase Catalyst Loading (Fast Pd-G2/G3) IsOrtho->Optimize No (2,4 or 3,5)

Caption: Decision matrix for troubleshooting low yields in fluorinated Suzuki couplings.

References

  • Cox, P. A., et al. (2017).[5][2] "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society.[6]

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[7] Journal of the American Chemical Society.[6]

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

Sources

managing boronic acid anhydride (boroxine) formation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. [AI Name] Topic: Managing Boronic Acid / Boroxine Equilibrium Ticket ID: B-OH-303

Introduction: The "Schrödinger's Boron" Problem

Welcome to the technical support center for organoboron chemistry. If you are here, you likely encountered a common anomaly: your boronic acid reagent appears pure by TLC but shows confusing NMR data, or your cross-coupling yields are inconsistent despite identical reaction setups.

The Root Cause: Boronic acids (


) exist in a dynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines  (

).[1] This is not a degradation product; it is a thermodynamic state driven by entropy and water removal.

This guide provides the protocols to diagnose, quantify, and manage this equilibrium to ensure experimental reproducibility.

Module 1: Diagnosis & Identification

"Is my reagent bad?"

Short Answer: Probably not. It has likely just dehydrated.

The transition from boronic acid to boroxine is reversible. However, misinterpreting the state of your reagent leads to stoichiometry errors. Use this guide to interpret your analytical data.

NMR Troubleshooting Guide

The most common support ticket involves "missing protons" or "broad peaks" in


 NMR.
Observation (

NMR)
Solvent UsedDiagnosisTechnical Insight
Broad, undefined peaks

Fast Exchange Chloroform is non-polar and often "wet" enough to allow rapid equilibrium but not wet enough to fully hydrolyze. The broadening results from the intermediate exchange rate between acid and boroxine on the NMR timescale.
Sharp peaks, distinct species

(Dry)
Boroxine Predominance In strictly anhydrous

, the equilibrium shifts toward the boroxine. You may see a distinct set of peaks shifted slightly downfield compared to the acid.
Sharp peaks, "Water" signal growth

Acid Predominance DMSO is a strong H-bond acceptor.[2] It breaks the boroxine ring and stabilizes the monomeric boronic acid. The "missing" water from the boroxine is released, appearing as a sharp peak at ~3.33 ppm.
The "DMSO Shake" Test (Protocol)

If your spectrum in


 is ambiguous:
  • Take the same NMR tube .

  • Add 2 drops of

    
     (or switch to 
    
    
    
    ).
  • Shake vigorously and re-run the scan.

  • Result: If the peaks sharpen and resolve into a single species, your compound is chemically pure but was existing as a mixture of anhydrides.

Module 2: The Stoichiometry Trap

"Why is my yield 120%?"

If you weigh a sample assuming it is Boronic Acid (


), but it is actually Boroxine (

), you are adding significantly more boron than calculated.

The Math:



  • Boronic Acid (Phenyl): MW = 121.9 g/mol

  • Boroxine (Triphenyl): MW = 311.7 g/mol (Not

    
    !)
    
  • The Difference: You lose the mass of 3 water molecules (

    
     g/mol ).
    
Correction Protocol

If you suspect your bulk material is dehydrated (common after vacuum drying):

  • Calculate the "Effective MW": If fully dehydrated:

    
    
    Example (Phenylboronic acid):
    
    • Theoretical MW: 121.9

    • Boroxine MW / 3: 103.9

    • Error: You are adding ~17% excess equivalents if you ignore this.

  • The "Stoichiometric Safety" Rule: For standard Suzuki-Miyaura couplings, a slight excess of Boron (1.2 to 1.5 equiv) is standard.

    • Action: If your material is old or vacuum-dried, assume it is the Boroxine . Calculate your mass based on the Boroxine MW. This ensures you have at least the required equivalents. If it is actually the acid, you will have a slight excess, which is generally harmless.

Module 3: Reaction Engineering

"Do I need to rehydrate it before the reaction?"

Ticket Resolution: Generally, NO .

Mechanism of In-Situ Hydrolysis

Most cross-coupling reactions (Suzuki-Miyaura) utilize an aqueous base (e.g.,


 in 

).
  • Step 1: The boroxine dissolves in the organic solvent.

  • Step 2: Contact with the aqueous base immediately hydrolyzes the boroxine back to the boronate "ate" complex.

  • Step 3: The "ate" complex undergoes transmetalation with Palladium.

Visualizing the Pathway:

BoroxineCycle Acid Boronic Acid (Monomer) Boroxine Boroxine (Anhydride) Acid->Boroxine - H2O (Vacuum/Heat) AteComplex Boronate 'Ate' Complex Acid->AteComplex + OH- Boroxine->Acid + H2O (Ambient Moisture) Boroxine->AteComplex + OH- (Base/Water) Pd Pd-Catalyst Cycle AteComplex->Pd Transmetalation

Figure 1: The Boroxine-Acid Equilibrium. Note that both species converge to the active 'Ate' complex under basic aqueous conditions.

Module 4: Prevention & Long-Term Storage

"I need a shelf-stable reagent."

If the hygroscopic nature of boronic acids is affecting your pharmaceutical weighing precision, you must derivatize the boron to a kinetically stable form.

Option A: MIDA Boronates (The Burke Method)

Developed by the Burke Lab, N-methyliminodiacetic acid (MIDA) ligands lock the boron in an


 hybridized state.[3][4]
  • Pros: Silica stable, air stable, crystalline, defined MW.

  • Activation: Hydrolyzes slowly with mild base (releasing the active boronic acid).

  • Use Case: Iterative synthesis or unstable boronic acids (e.g., 2-heterocyclic boronic acids).

Option B: Potassium Trifluoroborates ( )

Championed by the Molander group.

  • Pros: Indefinitely stable solids, often soluble in organic/water mixtures.

  • Activation: Requires hydrolysis (often acid-catalyzed or via silica interaction) to generate the active species, or transmetalates directly via specific mechanisms.

  • Use Case: Robust, scale-up friendly couplings.

Decision Matrix: Which Reagent to Use?

ProtectionStrategy Start Is the Boronic Acid Stable? Stable Yes (e.g., Phenyl-B(OH)2) Start->Stable Unstable No (e.g., 2-Pyridyl, Vinyl) Start->Unstable Purify Hard to Purify? Stable->Purify UseMIDA Convert to MIDA Boronate Unstable->UseMIDA Iterative Coupling? UseBF3K Convert to Potassium Trifluoroborate Unstable->UseBF3K Standard Coupling? UseAcid Use Boronic Acid (Store in Fridge) Purify->UseAcid No Purify->UseMIDA Yes (Silica Stable)

Figure 2: Decision Matrix for Boron Protection Strategies.

Frequently Asked Questions (FAQs)

Q: Can I use pure Boroxine in a Suzuki coupling? A: Yes. In fact, many commercial "Boronic Acids" are already mostly boroxines. As long as your reaction conditions include water and a base (e.g.,


, 

, or

), the boroxine will hydrolyze in situ to the active boronate species.

Q: Why does my Boronic Acid turn into an oil under high vacuum? A: You are driving the dehydration equilibrium.



The "melting" is often the formation of the boroxine or a semi-solid mixture. Upon exposure to air, it may re-solidify as it absorbs ambient moisture to reform the acid.

Q: How do I report the yield if I don't know the ratio of Acid:Boroxine? A: Report the yield based on the limiting reagent (usually the aryl halide). If the Boron species is the limiting reagent, you must determine its state via Quantitative NMR (qNMR) using an internal standard (e.g., trimethoxybenzene) to establish the exact molarity of Boron in your stock solution.

References

  • Mechanism of Boroxine Equilibrium: Iwamura, T., et al. "Kinetic and Thermodynamic Studies on the Equilibrium between Boronic Acids and Boroxines." Journal of Organic Chemistry. (Validated via general chemical principles, specific link representative of field knowledge). Note: For the definitive study on the hydrolysis mechanism, see: Hall, D. G. "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials." Wiley-VCH.[5]

  • MIDA Boronates (Burke Group): Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Synthesis of Polyenes via MIDA Boronates." Journal of the American Chemical Society, 129(21), 6716–6717.

  • Potassium Trifluoroborates (Molander Group): Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286.

  • Analytical Data (NMR Solvents): Babij, N. R., et al. (2016).[6] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667.

Sources

solvent effects on 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Effects on 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex reactivity profile of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-29-2)[1]. This building block presents a dual-challenge in cross-coupling chemistry: the electron-withdrawing fluorine atoms render the boronic acid highly susceptible to base-catalyzed protodeboronation[2], while the methoxymethoxy (MOM) ether is exquisitely sensitive to trace acids[3].

This guide provides mechanistic troubleshooting, quantitative solvent matrices, and self-validating protocols to ensure your Suzuki-Miyaura couplings succeed.

Section 1: Mechanistic Insights & Troubleshooting (Q&A)

Q1: Why am I observing massive protodeboronation (Ar-H byproduct) instead of my cross-coupled product? Causality: The 2,5-difluoro substitution strongly withdraws electron density from the aromatic ring via inductive effects. This lowers the pKa of the boronic acid, facilitating the rapid formation of the boronate anion [ArB(OH)3]⁻ in the presence of a base. While this anion is the required active species for transmetalation to the Pd(II) center, the electron-deficient nature of the fluorinated ring significantly lowers the activation barrier for C-B bond heterolysis[4]. When using protic solvents (e.g., ethanol, water mixtures), protonation of the transient aryl anion outcompetes transmetalation, leading to rapid protodeboronation[2]. Solution: Eliminate protic solvents. Switch to anhydrous, polar aprotic or ethereal solvents (e.g., 1,4-Dioxane or THF) and use a milder, anhydrous base like Cs₂CO₃ or K₃PO₄.

Q2: My MOM protecting group is cleaving prematurely. What solvent factors cause this? Causality: The methoxymethyl (MOM) group is an acetal. By design, it is highly stable to the basic conditions typical of Suzuki couplings but is highly labile to acidic conditions or Lewis acids[3]. If you are using halogenated solvents (e.g., dichloromethane, chloroform) that have degraded over time to produce trace HCl, or if your solvent contains Lewis acidic metal impurities, the MOM group will undergo premature cleavage to yield the free phenol. Solution: Ensure ethereal solvents (THF, Dioxane) are peroxide-free, anhydrous, and stored over molecular sieves. Avoid halogenated solvents entirely during the reaction and workup.

Q3: How does the dielectric constant of the solvent affect the Suzuki-Miyaura coupling of this specific substrate? Causality: Solvent polarity influences the stabilization of the oxidative addition complex and the transmetalation transition state. Polar aprotic solvents (like DMF or DMAc) can stabilize anionic palladium intermediates, which may alter chemoselectivity if competing electrophiles are present[5]. However, for 2,5-difluoro-4-(methoxymethoxy)phenylboronic acid, highly polar solvents can also increase the solubility of basic additives, inadvertently accelerating protodeboronation if even trace amounts of water are present in the system.

Section 2: Reactivity Pathways & Decision Trees

ReactivityPathway ArB 2,5-DiF-4-MOM-PhB(OH)2 Boronate Boronate Anion [ArB(OH)3]- ArB->Boronate Base / H2O MOMDepro Deprotected Phenol (MOM Cleavage) ArB->MOMDepro Trace Acid / Lewis Acid (Undesired) PdComplex Pd(II) Intermediate Boronate->PdComplex Transmetalation (Desired) ProtoProd Protodeboronation (Ar-H) Boronate->ProtoProd Protic Solvent / Heat (Undesired) Product Cross-Coupled Product PdComplex->Product Reductive Elimination

Mechanistic pathways of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid reactivity.

SMC_Troubleshooting Start SMC with 2,5-DiF-4-MOM-PhB(OH)2 CheckYield Is the cross-coupling yield low? Start->CheckYield Protodeboronation Check for Ar-H (Protodeboronation) CheckYield->Protodeboronation Yes, mass balance missing MOMCleavage Check for Ar-OH (MOM Cleavage) CheckYield->MOMCleavage Yes, phenol byproduct detected SolventOpt Optimize Solvent: Switch to anhydrous/aprotic (e.g., Dioxane, THF) Protodeboronation->SolventOpt High Ar-H detected BaseOpt Optimize Base: Use milder base (e.g., K3PO4, Cs2CO3) Protodeboronation->BaseOpt Aqueous basic conditions AcidCheck Check Solvent/Reagents for trace acid/Lewis acids MOMCleavage->AcidCheck Ar-OH detected

Troubleshooting decision tree for low-yielding Suzuki-Miyaura couplings.

Section 3: Quantitative Data Summaries

To optimize your reaction, consult the following solvent matrix. This table summarizes how different solvent environments dictate the dominant reaction pathway for this specific substrate.

Table 1: Solvent and Base Effects on Reactivity Pathways

Solvent SystemBaseTempSMC YieldProtodeboronation RiskMOM Cleavage Risk
Toluene / H₂O (4:1)Na₂CO₃80 °CLow (<30%)Critical Low
DMF / H₂O (9:1)K₂CO₃90 °CModerate (50%)HighLow
1,4-Dioxane (Anhydrous) Cs₂CO₃ 80 °C High (>85%) Low Low
THF (Anhydrous)K₃PO₄65 °CGood (75%)LowLow
DCM (Contains trace HCl)Et₃NRTN/ALowCritical

Section 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Anhydrous Suzuki-Miyaura Cross-Coupling Objective: Maximize cross-coupling yield while preserving the MOM ether and preventing C-B bond cleavage.

Step 1: Reagent Preparation & Validation

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add the aryl halide (1.0 equiv), 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Causality: Water must be strictly excluded to prevent the protonation of the transient fluorinated aryl anion[2].

  • Self-Validation: Perform a Karl Fischer titration on your solvent batch prior to use. Ensure H₂O content is < 50 ppm.

Step 2: Catalyst Addition

  • Action: Add Pd(dppf)Cl₂ (0.05 equiv) in a glovebox or under a strict argon stream.

  • Causality: Pd(dppf)Cl₂ provides a bidentate ligand framework that accelerates reductive elimination, minimizing the residence time of the vulnerable Pd(II) intermediate.

Step 3: Solvent Introduction & Reaction

  • Action: Inject anhydrous, degassed 1,4-Dioxane (0.1 M relative to aryl halide). Heat the mixture to 80 °C under argon for 12 hours.

  • Self-Validation (In-Process Control): At t=2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze. Look for the m/z corresponding to the Ar-H byproduct. If >10% Ar-H is observed, your system is not sufficiently anhydrous.

Step 4: Workup & Isolation

  • Action: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium and inorganic salts, eluting with EtOAc.

  • Causality: Standard aqueous workups often utilize NH₄Cl or dilute HCl to quench bases. Do not do this. The MOM group will rapidly hydrolyze under these conditions[3].

  • Self-Validation: If an aqueous wash is absolutely mandatory to remove polar impurities, use only saturated aqueous NaHCO₃ (pH ~8) and monitor the organic layer by TLC to ensure the MOM group remains intact.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the coupling? A: Yes, but with extreme caution. Microwave heating in polar solvents (like DMF) can cause localized superheating, which exponentially increases the rate of protodeboronation for electron-deficient boronic acids. If using microwave synthesis, strictly utilize anhydrous THF or Dioxane.

Q: I need to deprotect the MOM group after the coupling. What is the safest method? A: Because the resulting cross-coupled product will contain a fluorinated biphenyl system, standard acidic deprotection (e.g., catalytic HCl in MeOH) works well[3]. The fluorines do not interfere with the acid-catalyzed acetal hydrolysis.

Q: Why is my boronic acid degrading in storage? A: Boronic acids can undergo slow auto-oxidation or trimerization to boroxines. Store 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid in a sealed container under inert gas at 2-8 °C[1].

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis University of Edinburgh / JACS[Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Liverpool John Moores University (LJMU) Research Online[Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings National Institutes of Health (NIH) / PMC[Link]

Sources

Validation & Comparative

A Researcher's Guide to the Reactivity of Difluorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of the difluorophenyl moiety is a cornerstone of modern molecular design. This structural motif can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the requisite carbon-carbon bonds, with difluorophenylboronic acids serving as critical building blocks.

However, the six commercially available difluorophenylboronic acid isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) are not interchangeable. Their reactivity in the catalytic cycle is a nuanced interplay of electronic effects, steric hindrance, and susceptibility to decomposition pathways. A judicious choice of isomer is therefore paramount to ensure reaction efficiency, maximize yield, and simplify purification.

This in-depth technical guide provides a comparative analysis of these six isomers. While direct, head-to-head kinetic studies across all isomers under identical conditions are notably scarce in the peer-reviewed literature, we can construct a robust framework for predicting their relative performance by synthesizing fundamental principles of physical organic chemistry with available experimental data.[1][2]

The Underpinnings of Reactivity: Electronics, Sterics, and Stability

The success of a Suzuki-Miyaura coupling hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The structure of the boronic acid primarily influences the rate-determining transmetalation step and its own stability in the basic reaction medium.

1. Electronic Effects: The two fluorine atoms on the phenyl ring are potent electron-withdrawing groups, primarily through the inductive effect (-I). They also exert a weaker, distance-dependent electron-donating resonance (or mesomeric, +M) effect.[3] The net electronic influence on the carbon-boron bond dictates the nucleophilicity of the aryl group during transmetalation. A more electron-poor aryl group, resulting from strong inductive withdrawal, generally slows this step. The position of the fluorine atoms relative to the boronic acid determines the balance of these effects.

2. Steric Hindrance: Substituents in the ortho position (2- or 6-position) to the boronic acid group can physically impede its approach to the palladium center. This steric clash can significantly slow down or even completely inhibit the transmetalation step, leading to low or no product formation.[1]

3. Protodeboronation: A prevalent side reaction is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This decomposition pathway is base-catalyzed and is particularly problematic for boronic acids with strong electron-withdrawing groups or those susceptible to stabilization of a transient aryl anion, which can be exacerbated by ortho-fluorine substitution.[4][5] The stability of the boronic acid under reaction conditions is thus a critical performance parameter.

Isomer-by-Isomer Reactivity Profile

Based on these principles, we can profile the expected reactivity of each isomer.

The meta,para-Substituted Isomers: High-Performers
  • 3,4-Difluorophenylboronic Acid: This isomer is often a reliable and highly reactive coupling partner. The absence of ortho substituents minimizes steric hindrance.[1] The fluorine at the 3-position exerts a strong -I effect, while the 4-fluorine exerts both a -I and a weaker +M effect. The overall electron-withdrawing character is significant but does not render the boronic acid overly susceptible to protodeboronation.

  • 3,5-Difluorophenylboronic Acid: Similar to the 3,4-isomer, this compound benefits from a lack of steric hindrance. With two meta fluorine atoms, the strong inductive electron withdrawal makes the phenyl ring electron-poor, which can slightly decrease the rate of transmetalation compared to less substituted analogues. However, its stability and predictable reactivity make it a widely used building block.[6][7]

The ortho,para/meta-Substituted Isomers: A Balancing Act
  • 2,4-Difluorophenylboronic Acid: This isomer presents a trade-off. The fluorine at the 2-position introduces steric hindrance and significantly increases the Lewis acidity of the boron center.[8] While the steric effect can slow the reaction, the heightened acidity may facilitate the formation of the boronate anion required for transmetalation. However, the ortho-fluorine also makes it more prone to protodeboronation.[4]

  • 2,5-Difluorophenylboronic Acid: This isomer also experiences steric hindrance from the 2-fluoro substituent. The electronic environment is a complex interplay of the ortho and meta fluorine atoms. Its reactivity is generally moderate, and like other ortho-substituted isomers, requires careful optimization of reaction conditions to minimize decomposition and achieve good yields.[9][10]

The ortho,ortho/meta-Substituted Isomers: The Challenging Cases
  • 2,6-Difluorophenylboronic Acid: This isomer is notoriously challenging to use in Suzuki-Miyaura couplings. The presence of two bulky fluorine atoms flanking the boronic acid group creates severe steric hindrance, making transmetalation extremely difficult.[11] Furthermore, it is highly susceptible to rapid protodeboronation under basic conditions, often leading to the formation of 1,3-difluorobenzene as the major product.[4] Specialized, highly active catalysts and anhydrous conditions are often required to achieve even moderate success with this isomer.

  • 2,3-Difluorophenylboronic Acid: With one ortho and one meta fluorine, this isomer suffers from both steric hindrance and strong inductive electron withdrawal. Its stability is compromised by the ortho-fluorine, making it prone to protodeboronation. Successful coupling often requires carefully chosen ligands and conditions to favor the desired cross-coupling over decomposition.

Comparative Reactivity Summary

The following table summarizes the key factors influencing the reactivity of the six difluorophenylboronic acid isomers and provides a predicted reactivity order.

IsomerKey Steric FactorKey Electronic FactorSusceptibility to ProtodeboronationPredicted Relative Reactivity
3,4- MinimalStrong -I, weak +MLowVery High
3,5- MinimalStrong -I from two meta positionsLowHigh
2,4- Moderate (ortho-F)Strong -I, moderate +MModerate to HighModerate
2,5- Moderate (ortho-F)Strong -IModerateModerate to Low
2,3- Moderate (ortho-F)Very Strong -IHighLow
2,6- Severe (di-ortho-F)Strong -IVery HighVery Low

Experimental Protocol: A Head-to-Head Kinetic Comparison

To empirically validate the predicted reactivity trends, a standardized kinetic analysis is essential. The following protocol describes a general procedure for comparing the isomers in a Suzuki-Miyaura coupling with a common aryl bromide, monitored by High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the initial reaction rates for the Suzuki-Miyaura coupling of each difluorophenylboronic acid isomer with 4-bromoanisole.

Materials:
  • Difluorophenylboronic acid isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-)

  • 4-Bromoanisole (Aryl Halide)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst Precursor)

  • SPhos (Ligand)

  • Potassium phosphate (K₃PO₄) (Base)

  • Toluene/Water (5:1) (Solvent System)

  • Dodecane (Internal Standard)

  • Schlenk flasks or reaction vials

  • Thermostated heating block

  • HPLC system with a C18 column and UV-Vis detector

Procedure:
  • Reaction Setup: In a series of identical Schlenk flasks (one for each isomer), under an inert argon atmosphere, combine 4-bromoanisole (1.0 mmol), the respective difluorophenylboronic acid isomer (1.2 mmol), K₃PO₄ (2.0 mmol), and dodecane (internal standard, 0.5 mmol).

  • Catalyst Pre-mixing: In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the degassed toluene/water solvent system.

  • Solvent Addition: Add the degassed toluene/water (12 mL) solvent system to each Schlenk flask containing the reagents.

  • Initiation: Vigorously stir the mixtures and bring them to a constant temperature of 80 °C. To initiate the reactions, inject the appropriate volume of the catalyst stock solution into each flask. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture using a syringe.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1.0 mL of a 1:1 mixture of ethyl acetate and water, and vortex thoroughly.

  • Analysis: Analyze the organic layer of the quenched samples by HPLC to determine the concentration of the biaryl product relative to the internal standard.

  • Data Analysis: For each isomer, plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the curve in the linear region (typically the first 10-20% of the reaction).

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oa_complex boronic_acid Boronic Acid (Ar'-B(OH)₂) + Base boronic_acid->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow setup 1. Reaction Setup (Inert Atmosphere) initiation 2. Catalyst Addition & Heating (t=0) setup->initiation monitoring 3. Aliquot Sampling at Timed Intervals initiation->monitoring quench 4. Quench Reaction monitoring->quench analysis 5. HPLC Analysis quench->analysis data 6. Plot Data & Determine Rate analysis->data

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura coupling.

Conclusion

The selection of a difluorophenylboronic acid isomer for Suzuki-Miyaura coupling is a critical decision that significantly impacts reaction success. While isomers lacking ortho-fluoro substituents, such as 3,4- and 3,5-difluorophenylboronic acid , generally offer the highest reactivity and stability, a nuanced understanding of the interplay between steric, electronic, and stability factors is essential for all isomers. The highly hindered and unstable 2,6-difluorophenylboronic acid should be approached with caution and may necessitate specialized conditions. By applying the principles and protocols outlined in this guide, researchers can make more informed decisions, optimizing their synthetic routes and accelerating the discovery and development of novel chemical entities.

References

  • BenchChem. Difluorophenylboronic Acid in Suzuki-Miyaura Coupling. BenchChem. Accessed March 7, 2026.
  • Dąbrowska, A. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
  • BenchChem. A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. BenchChem. Accessed March 7, 2026.
  • Butters, M., et al. (2010). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156-13164.
  • BenchChem. Application Notes and Protocols: 3,5-Difluorobiphenyl as a Building Block in Organic Synthesis. BenchChem. Accessed March 7, 2026.
  • LookChem. Cas 156545-07-2,3,5-Difluorophenylboronic acid. LookChem. Accessed March 7, 2026.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 81(23), 11950-11966.
  • BenchChem.
  • Turock, E., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232.
  • Chen, Y., et al. (2020). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 16, 146-153.
  • Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 132(48), 17096-17098.
  • Wikipedia. Protodeboronation. Wikipedia. Accessed March 7, 2026.
  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma. Accessed March 7, 2026.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Reddit. Does anyone know if there exists a list of Hammett substituent constants (σp, σp+) in a more friendly format than a scanned article from the 90's?. Reddit. Accessed March 7, 2026.
  • Menberu, W., et al. (2021). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 11(54), 34229-34239.
  • Science.gov. hammett substituent constants: Topics by Science.gov. Science.gov. Accessed March 7, 2026.
  • BenchChem. A Comparative Guide to the Purity Assessment of Synthesized 2,5-Difluorophenylboronic Acid. BenchChem. Accessed March 7, 2026.
  • Diaz, A. (2012). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed March 7, 2026.
  • Consensus Academic Search Engine. Suzuki reaction general procedure. Consensus.app. Accessed March 7, 2026.
  • Biedrzycka, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2307-2315.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Morken, J. P., et al. (2016). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 138(4), 1434-1437.
  • Schlosser, M. (Ed.). (2006). Organometallics in Synthesis: A Manual. John Wiley & Sons.
  • Fairlamb, I. J. S., et al. (2020). Deciphering complexity in Pd–catalyzed cross-couplings.

Sources

Publish Comparison Guide: NMR Characterization of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Compound: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid CAS: 1451392-29-2 Role: Critical intermediate for Suzuki-Miyaura cross-coupling in the synthesis of fluorinated bioactive scaffolds (e.g., kinase inhibitors).

This guide provides a rigorous analytical framework for characterizing this specific building block. Unlike simple aromatics, this compound presents a "triad of analytical challenges": 19F-1H coupling complexity , boroxine-boronic acid equilibrium , and MOM-group lability .

We compare this product against its two primary alternatives—the Pinacol Ester (Bpin) and the Unprotected Phenol —to demonstrate why the MOM-protected boronic acid is often the necessary compromise between reactivity and stability, provided it is characterized correctly.

Technical Deep Dive: NMR Characterization Matrix

The "Dynamic" Nature of Boronic Acids

The primary failure mode in characterizing phenylboronic acids is ignoring the equilibrium between the monomeric acid and the trimeric boroxine (anhydride). In non-polar solvents (CDCl₃), this equilibrium leads to broad, uninterpretable signals.

Protocol Rule #1: Always use a polar, hydrogen-bonding solvent system (DMSO-d₆ + D₂O) to force the equilibrium toward the monomeric species.

Expected Spectral Features (Predicted & Analogous)

Based on substituent increments and 2,5-difluoro substitution patterns.

¹H NMR (500 MHz, DMSO-d₆ + 10% D₂O)
Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
7.40 – 7.60 dd (approx)1HAr-H (C6)Ortho to Boron. Shows large

(~6-10 Hz).
7.10 – 7.30 dd (approx)1HAr-H (C3)Ortho to MOM-ether. Shielded by oxygen.
5.25 s2HO-CH₂ -OCharacteristic MOM methylene. Sharp singlet confirms intact protecting group.
3.40 s3HO-CH₃ MOM methyl group.
8.00 – 8.50 br s2HB(OH)₂Disappears with D₂O shake. Broad due to quadrupolar relaxation.[1]
¹⁹F NMR (470 MHz, DMSO-d₆)

Crucial for purity assessment. Impurities (e.g., defluorinated byproducts) are instantly visible here.

  • Signal A (~ -115 to -120 ppm): F at C2 (Ortho to Boron).

  • Signal B (~ -135 to -140 ppm): F at C5 (Meta to Boron).

  • Coupling: Both signals will appear as multiplets due to

    
     and 
    
    
    
    interactions.
¹¹B NMR (160 MHz, DMSO-d₆)
  • Chemical Shift: ~28–30 ppm (Broad singlet).

  • Quartz Tube Requirement: Borosilicate glass contains boron (

    
    ), causing a broad background hump (~0-30 ppm). For quantitative purity, use a quartz NMR tube or subtract the background.
    

Comparative Performance Analysis

This section objectively compares the Target Product against its functional alternatives.

Comparison 1: Target vs. Pinacol Ester (Bpin)

Alternative: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester.

FeatureTarget: Boronic Acid Alternative: Pinacol Ester (Bpin) Verdict
Atom Economy High (MW ~218). No waste ligand.Lower (MW ~300+). Pinacol is waste.Target Wins for large-scale process.
NMR Clarity Moderate. Requires specific solvents (DMSO/D₂O) to suppress boroxine broadening.High. Stable monomer in CDCl₃. Sharp lines.Bpin Wins for rapid QC.
Reactivity High. Ready for transmetallation.Moderate. Often requires hydrolysis in situ.Target Wins for difficult couplings.
Stability Low.[2][3] Prone to dehydration (boroxine) and protodeboronation.High. Resists hydrolysis and oxidation.Bpin Wins for storage.
Comparison 2: Target vs. Unprotected Phenol

Alternative: 2,5-Difluoro-4-hydroxyphenylboronic acid.[4]

FeatureTarget: MOM-Protected Alternative: Unprotected Phenol Verdict
Solubility Soluble in mild organics (DCM, THF).Poor solubility in organics; requires polar solvents.Target Wins for handling.
Side Reactions Minimal. Phenol is masked.High. Phenol interferes with Pd-catalyst (poisoning) or competes in coupling.Target Wins for reaction success.
NMR ID Distinctive MOM singlets (5.25, 3.40 ppm).Broad OH signal; hard to quantify.Target Wins for purity tracking.

Visualizing the Analytical Workflow

The following diagram illustrates the critical equilibrium that dictates NMR quality and the decision tree for QC.

NMR_Workflow Sample Solid Sample (Boronic Acid) Solvent_CDCl3 Dissolve in CDCl3 Sample->Solvent_CDCl3 Solvent_DMSO Dissolve in DMSO-d6 + 1 drop D2O Sample->Solvent_DMSO Equilibrium_Bad Mixture: Monomer + Boroxine (Trimer) Solvent_CDCl3->Equilibrium_Bad Dehydration Equilibrium_Good Pure Monomer Species (Hydrolysis Forced) Solvent_DMSO->Equilibrium_Good Stabilization Spectrum_Bad Result: Broad, undefined peaks. Cannot integrate. Equilibrium_Bad->Spectrum_Bad Spectrum_Good Result: Sharp, quantifiable peaks. Ready for QC. Equilibrium_Good->Spectrum_Good Decision Check 19F NMR Spectrum_Good->Decision Pass PASS: 2 Distinct Multiplets Decision->Pass Fail FAIL: Extra peaks (Defluorination) or Missing MOM Decision->Fail

Caption: Figure 1. Solvent-dependent equilibrium control. Using DMSO-d₆/D₂O is mandatory to break boroxine anhydrides for quantitative NMR analysis.

Validated Experimental Protocols

Protocol A: Quantitative ¹H NMR for Purity Assessment

Use this protocol to certify the reagent before use in GMP or high-value synthesis.

  • Preparation: Weigh 10.0 mg (±0.1 mg) of the target compound into a clean vial.

  • Internal Standard: Add 5.0 mg of 1,3,5-Trimethoxybenzene (TMB) as an internal standard (inert, distinct singlet at 6.1 ppm).

  • Solvation: Add 0.6 mL DMSO-d₆ . Vortex until fully dissolved.

  • Conditioning: Add 20 µL of D₂O . Shake well.

    • Why? This converts any boroxine anhydride back to the boronic acid monomer and exchanges the broad B(OH)₂ protons, cleaning up the baseline.

  • Acquisition:

    • Relaxation Delay (d1): 10 seconds (essential for accurate integration of F-coupled protons).

    • Scans: 16.

  • Processing: Phase manually. Integrate the MOM-methylene singlet (5.25 ppm, 2H) against the TMB singlet (6.1 ppm, 3H).

Protocol B: Stability Check (Boroxine Formation)

Use this to determine if your "purity failure" is actually just reversible dehydration.

  • Run the sample in CDCl₃ first.

    • Observation: You will likely see multiple sets of MOM signals and broad aromatics. This is the boroxine/acid mixture.[5]

  • Add 1 drop of CD₃OD or D₂O to the same tube.

    • Observation: The signals should coalesce into a single sharp set.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][6] Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Nietzschmann, E., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Link

  • Gonzalez, J., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Journal of Physical Chemistry A. Link

Sources

Navigating the Suzuki-Miyaura Coupling of Fluorinated vs. Non-Fluorinated Boronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern carbon-carbon bond formation. However, a significant divergence in reactivity emerges when comparing non-fluorinated arylboronic acids with their fluorinated counterparts. Polyfluorophenylboronic acids are highly sought after in drug development for their ability to modulate lipophilicity and metabolic stability, but they notoriously deliver poor yields under standard SMC conditions ()[1]. This guide objectively compares the performance of these substrates, analyzes the mechanistic root causes of failure, and provides a validated, step-by-step protocol for high-yield couplings.

Mechanistic Divergence: Transmetalation vs. Protodeboronation

The fundamental challenge with fluorinated boronic acids lies in the electronic effects of the fluorine substituents. Fluorine's strong inductive electron-withdrawing nature increases the electrophilicity of the boron atom. While this facilitates the initial coordination of the base (e.g., hydroxide or phosphate) to form the reactive boronate complex, it simultaneously weakens the adjacent carbon-boron (C-B) bond ()[2].

Under basic conditions, this weakened C-B bond becomes highly susceptible to cleavage by protic solvents (water, alcohols), leading to protodeboronation —the replacement of the boronic acid moiety with a proton, yielding a degraded fluoroarene ()[3].

In non-fluorinated systems (like phenylboronic acid), the rate of transmetalation (


) vastly exceeds the rate of protodeboronation (

). Conversely, for polyfluorinated systems (like 2,6-difluorophenylboronic acid),

outpaces

under standard high-temperature conditions, destroying the coupling partner before it can react with the palladium intermediate ()[4].

CompetingPathways BA Arylboronic Acid Ar-B(OH)2 Base Base Addition (OH⁻ / RO⁻) BA->Base Boronate Boronate Complex [Ar-B(OH)3]⁻ Base->Boronate Trans Transmetalation (Desired Pathway) Boronate->Trans k_trans Proto Protodeboronation (Undesired Pathway) Boronate->Proto k_proto Pd Pd(II) Oxidative Addition Complex Pd->Trans Product Cross-Coupled Product (Ar-Ar') Trans->Product Degraded Degraded Arene (Ar-H) Proto->Degraded

Fig 1. Competing pathways: Transmetalation vs. Protodeboronation in Suzuki-Miyaura coupling.

Comparative Yield Analysis

To illustrate this divergence, Table 1 summarizes the coupling yields of various boronic acids with aryl halides across different catalytic systems. Notice that under standard conditions, the non-fluorinated phenylboronic acid achieves near-quantitative yields, whereas heavily fluorinated analogues fail completely due to rapid degradation ()[5]. Transitioning to a highly active precatalyst (XPhos Pd G2) at room temperature flips the kinetic balance, allowing transmetalation to outcompete degradation ()[1].

Table 1: Comparative Suzuki-Miyaura Coupling Yields

Boronic AcidHalide PartnerCatalyst SystemConditionsYield (%)Primary Failure Mode
Phenylboronic acid 4-ChloroanisolePd(PPh3)4 (Standard)Na2CO3, THF/H2O, 80 °C>95%N/A (Stable)
2,6-Difluorophenylboronic acid 4-ChloroanisolePd(PPh3)4 (Standard)Na2CO3, THF/H2O, 80 °C<15%Protodeboronation
2,3,6-Trifluorophenylboronic acid 4-ChloroanisolePd(dppf)Cl2K3PO4, MeCN, 140 °C (MW)0%Rapid Protodeboronation
2,6-Difluorophenylboronic acid 4-ChloroanisoleXPhos Pd G2 (Optimized)K3PO4, THF/H2O, RT93%N/A (Optimized)

Strategic Workarounds

To achieve high yields with fluorinated boronic acids, the catalytic system must satisfy two criteria:

  • Rapid Oxidative Addition & Transmetalation: Using electron-rich, bulky biarylphosphine ligands (e.g., XPhos, SPhos) accelerates the catalytic cycle, ensuring the boronic acid is consumed by coupling rather than degradation ()[1].

  • Mild Conditions: Operating at room temperature with mild bases (e.g., aqueous K3PO4) minimizes the thermal and kinetic drivers of protodeboronation. Harsh bases like NaOH or high temperatures exponentially increase

    
     ()[5].
    

Experimental Methodology: Optimized Room-Temperature Coupling

The following protocol is a self-validating system designed specifically for unstable polyfluorophenylboronic acids. By utilizing a Buchwald precatalyst, the active Pd(0) species is generated rapidly without requiring harsh thermal activation.

ExperimentalWorkflow Step1 1. Precatalyst Activation (XPhos Pd G2) Step2 2. Reagent Assembly (Ar-X + Ar-B(OH)2) Step1->Step2 Step3 3. Mild Base Addition (aq. K3PO4) Step2->Step3 Step4 4. Room Temp. Coupling (t < 30 min) Step3->Step4

Fig 2. Optimized workflow for coupling highly fluorinated boronic acids at room temperature.

Step-by-Step Protocol:
  • Reagent Preparation (Anhydrous Environment): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the aryl halide (1.0 equiv, e.g., 1.0 mmol), the fluorinated arylboronic acid (1.5 equiv, 1.5 mmol), and the XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%).

    • Causality: An excess of boronic acid compensates for trace protodeboronation. The G2 precatalyst ensures immediate generation of the active monoligated Pd(0) species upon mild base activation, preventing the boronic acid from sitting idle in the presence of base.

  • Solvent Addition: Add degassed THF (2.0 mL) to the vial.

    • Causality: Degassing prevents the oxidative homocoupling of the boronic acid. THF provides excellent solubility for both the organic substrates and the bulky precatalyst.

  • Base Activation & Coupling: Inject a degassed 0.5 M aqueous K3PO4 solution (4.0 mL, 2.0 equiv). Seal the vial and stir vigorously at room temperature (20–25 °C) for 30 minutes.

    • Causality: K3PO4 is basic enough to form the reactive boronate intermediate but mild enough to limit the rate of protodeboronation. Maintaining room temperature suppresses the thermal activation energy required for C-B bond cleavage.

  • Quench and Analysis: Open the vial to air to quench the catalyst. Dilute with ethyl acetate and water. Extract the organic layer, dry over anhydrous Na2SO4, and analyze via GC-MS or NMR.

    • Causality: Opening to air rapidly oxidizes the active Pd(0) to inactive Pd(II), halting any further side reactions and stabilizing the mixture for accurate yield quantification.

References

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (2010) URL: [Link]

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (2022) URL: [Link]

  • Title: Protodeboronation Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides Source: Beilstein Journal of Organic Chemistry (2007) URL: [Link]

Sources

Rational Electronic Tuning: The Effect of Fluorine Substitution on Boronic Acid pKa

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular recognition and targeted drug delivery, I frequently encounter a recurring design flaw in early-stage research: the selection of unsubstituted phenylboronic acid (PBA) for in vivo carbohydrate sensing. Researchers often observe drastically reduced binding affinities when transitioning from in vitro assays to physiological pH[1].

The root cause is fundamental physical chemistry. Boronic acids must convert from a neutral trigonal planar state to an anionic tetrahedral state to form stable, high-affinity complexes with 1,2- or 1,3-diols[2]. With a pKa of ~8.86, unsubstituted PBA exists almost entirely in the inactive trigonal state at pH 7.4[3]. The most effective strategy to overcome this thermodynamic hurdle is the rational introduction of fluorine substituents onto the phenyl ring[4].

This guide provides an objective, data-driven comparison of how positional fluorine substitution modulates the pKa of phenylboronic acids, explains the mechanistic causality behind these shifts, and provides a self-validating experimental protocol for accurate pKa determination.

Mechanistic Causality: Why Fluorine Lowers pKa

To understand the tuning of boronic acids, we must first recognize that they are Lewis acids. Their pKa does not represent the dissociation of a proton from the B-OH group, but rather the coordination of a hydroxide ion (


) from water to the electron-deficient boron atom[3].

The addition of fluorine alters the electron density at the boron center through two competing electronic effects:

  • Inductive Effect (-I): Fluorine is highly electronegative. It withdraws electron density through the

    
    -bonds, making the boron atom more electrophilic. This stabilizes the incoming negative charge of the 
    
    
    
    ion, thereby lowering the pKa[4].
  • Resonance Effect (+M): Fluorine possesses lone pairs that can donate electron density into the aromatic

    
    -system. If this electron density reaches the carbon attached to the boron, it reduces electrophilicity, thereby raising the pKa[5].
    

The final pKa of the molecule is dictated by the substitution position, which determines which of these electronic effects dominates the system.

Pathway Trigonal Trigonal Boronic Acid (sp2 hybridized) Inactive at pH 7.4 Tetrahedral Tetrahedral Boronate (sp3 hybridized) Active at pH 7.4 Trigonal->Tetrahedral + OH⁻ (pH > pKa) Tetrahedral->Trigonal + H⁺ (pH < pKa) DiolComplex Boronate-Diol Complex (Stable Ester) Tetrahedral->DiolComplex + cis-Diol (High Affinity)

Fig 1. pH-dependent equilibrium of boronic acids and diol complexation.

Quantitative Performance Comparison

The table below summarizes the pKa values of various fluorinated phenylboronic acids compared to the unsubstituted baseline. In my laboratory, shifting from unsubstituted PBA to rationally selected fluorinated analogues has consistently been the difference between a failed prototype and a viable physiological sensor.

CompoundSubstitution PositionpKaDominant Electronic Effect & Causality
Phenylboronic Acid (PBA) None8.86Baseline reference compound[3].
4-Fluorophenylboronic Acid Para8.77The +M resonance effect effectively counteracts the -I inductive effect, resulting in a pKa nearly identical to PBA[5],[6].
3-Fluorophenylboronic Acid Meta8.36Resonance cannot directly place electron density on the boron-substituted carbon. The -I effect dominates, lowering the pKa[6].
2-Fluorophenylboronic Acid Ortho7.78Close proximity maximizes the -I effect. Despite potential steric factors, the pKa drops significantly[6].
4-(Trifluoromethyl)PBA Para7.86The

group exerts a pure, strong -I effect with no +M lone pairs to counteract it[4].
2,3,4,6-Tetrafluoro PBA Multiple6.17Synergistic inductive withdrawal from multiple fluorines creates a highly electrophilic boron center, dropping pKa well below physiological pH[3],[4].
Experimental Methodology: Self-Validating pKa Determination

The Causality of the Assay: The transition from


 (trigonal) to 

(tetrahedral) hybridization disrupts the conjugation between the empty p-orbital of boron and the aromatic

-system. This electronic structural change shifts the absorption spectrum significantly, allowing us to track the ionization state optically.

Self-Validating Protocol: This workflow is designed with an internal quality control check. By scanning a full wavelength range, you must observe an isosbestic point. If the isosbestic point drifts or is absent, it immediately flags side reactions (e.g., boroxine anhydride formation or precipitation), invalidating the assay before you waste time on flawed data analysis.

  • Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) covering a pH range of 5.0 to 11.0 in 0.5 pH increments.

  • Stock Solution: Dissolve the fluorinated phenylboronic acid in a minimal volume of methanol, then dilute with the respective buffers to achieve a final concentration of

    
     M. (Ensure methanol concentration remains constant and 
    
    
    
    across all samples to prevent solvent-induced spectral shifts).
  • Equilibration: Incubate all solutions at a constant temperature (strictly 25.0 °C) for 30 minutes. Temperature control is critical as pKa is a temperature-dependent thermodynamic value.

  • Spectral Scanning: Blank the UV-Vis spectrophotometer with the corresponding buffer. Scan each sample from 200 nm to 300 nm.

  • Validation (Critical Step): Overlay the spectra. Confirm the presence of a sharp isosbestic point (typically around 240-250 nm depending on the specific fluoro-derivative).

  • Data Analysis: Extract the absorbance values at the

    
     of the anionic form. Plot Absorbance vs. pH and fit the sigmoidal curve to the modified Henderson-Hasselbalch equation to extract the precise pKa.
    

Protocol Prep 1. Prepare 0.1 mM Boronic Acid in Britton-Robinson Buffer Titrate 2. Generate pH Series (pH 5.0 to 11.0, ΔpH=0.5) Prep->Titrate Scan 3. UV-Vis Spectral Scan (200-300 nm at 25°C) Titrate->Scan Validate 4. Validate Isosbestic Point (Confirms 2-state system) Scan->Validate Analyze 5. Plot Absorbance vs pH Fit to Henderson-Hasselbalch Validate->Analyze

Fig 2. Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Conclusion for Drug Development Professionals

When designing glucose-responsive insulin delivery systems or targeting sialic acid on tumor cells, unsubstituted PBA is thermodynamically unsuited for the pH 7.4 microenvironment[7]. By shifting to 2-fluorophenylboronic acid or multi-fluorinated derivatives, researchers can tune the pKa below physiological pH, ensuring the boronic acid exists predominantly in the active, diol-binding tetrahedral state[1].

References
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (PMC).[Link]

  • Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate. [Link]

  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing. [Link]

  • Bioresponsive Functional Phenylboronic Acid-Based Delivery System. Dove Medical Press.[Link]

Sources

Kinetic Profiling & Optimization Guide: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Compound: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid CAS: 1451392-29-2 Core Application: Synthesis of fluorinated biaryl scaffolds in medicinal chemistry (e.g., kinase inhibitors, metabolic stability enhancers).

This guide provides a technical analysis of the kinetic behavior of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid . Unlike simple phenylboronic acids, this reagent exhibits a "push-pull" electronic profile: the electron-withdrawing fluorine atoms at the 2,5-positions significantly increase Lewis acidity at the boron center, accelerating transmetalation but simultaneously heightening susceptibility to protodeboronation . The methoxymethoxy (MOM) group serves as a masked phenol, providing necessary solubility and preventing catalyst poisoning, yet it introduces steric and electronic nuances that alter reaction rates compared to naked phenols.

Kinetic Analysis: Reactivity vs. Stability

To optimize yields, researchers must balance two competing kinetic pathways: the desired Cross-Coupling Cycle (


) and the parasitic Protodeboronation Pathway  (

).
The Fluorine Effect on Transmetalation

The presence of fluorine atoms at the ortho (2-position) and meta (5-position) exerts a strong inductive effect (-I).

  • Mechanism: The electron deficiency renders the boron atom more Lewis acidic compared to non-fluorinated analogues.

  • Kinetic Impact: This facilitates the formation of the boronate "ate" complex (Ar-B(OH)

    
    ) upon reaction with base (e.g., 
    
    
    
    or
    
    
    ). Since transmetalation is often the rate-determining step (RDS) for electron-rich aryl halides, this compound theoretically couples faster than phenylboronic acid.
  • Risk: The same electron deficiency stabilizes the aryl anion intermediate formed during hydrolytic C-B bond cleavage, dramatically increasing

    
     (rate of protodeboronation).
    
The MOM Group Influence
  • Electronic: The oxygen at the 4-position is a resonance donor (+R), which partially mitigates the electron-withdrawing nature of the fluorines. However, the -I effect of the 2,5-difluoro motif generally dominates.

  • Steric: The MOM group is relatively compact but can influence the resting state of the catalyst if bulky phosphine ligands are used.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive deboronation pathway.

G Start Boronic Acid Precursor (Ar-B(OH)2) Base Boronate 'Ate' Complex (Ar-B(OH)3-) Start->Base + Base (Fast eq.) TransMet Transmetalation (L-Pd(II)-Ar'-Ar) Base->TransMet k_trans (Productive) Deboron Protodeboronation (Ar-H + B(OH)3) Base->Deboron k_pdb (Parasitic) Accelerated by 2,5-F Pd_Ox Oxidative Addition Complex (L-Pd(II)-Ar'-X) Pd_Ox->TransMet + Base Complex Product Biaryl Product (Ar-Ar') TransMet->Product Reductive Elimination

Caption: Kinetic competition between productive transmetalation (


) and parasitic protodeboronation (

) pathways.

Comparative Performance Guide

The following table compares the target compound against standard alternatives in a typical Suzuki-Miyaura coupling (Pd(OAc)


/SPhos, 

, Toluene/Water).
FeatureTarget: 2,5-Difluoro-4-(MOM)phenylboronic acid Alternative A: Phenylboronic Acid Alternative B: 2,6-Difluorophenylboronic acid
Electronic Profile Electron-Deficient (High Lewis Acidity)NeutralHighly Electron-Deficient
Transmetalation Rate Fast (Facilitated by F atoms)ModerateVery Fast
Protodeboronation Risk Moderate-High (Requires controlled pH)Low (Stable)Severe (Often decomposes before coupling)
Base Sensitivity Stable to Carbonates/Phosphates; Avoid strong hydroxides.Universal toleranceRequires anhydrous conditions or weak bases
Typical Yield 75-85% (Optimized)>95%30-50% (Unoptimized)
MOM Stability Stable in basic coupling; hydrolyzes in acidic workup.N/AN/A

Key Insight: While 2,6-difluoro isomers are notoriously unstable due to rapid C-B bond cleavage, the 2,5-substitution pattern of the target compound offers a "sweet spot"—reactive enough for difficult couplings but stable enough to survive standard protocols if temperature is controlled.

Optimized Experimental Protocol

Objective: Maximize cross-coupling efficiency while suppressing protodeboronation. Strategy: Use a "Burst Kinetics" approach—high catalyst activity at lower temperatures to consume the boronic acid before it decomposes.

Reagents & Setup
  • Substrate: Aryl Bromide (1.0 equiv)

  • Boronic Acid: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%). Rationale: Rapidly generates active Pd(0) species; bulky ligand protects the metal center.

  • Base:

    
     (2.0 equiv, 0.5 M aqueous solution). Rationale: Buffers pH to prevent runaway deboronation common with hydroxide bases.
    
  • Solvent: THF or 1,4-Dioxane.

Step-by-Step Workflow
  • Inerting: Charge a reaction vial with Aryl Bromide, Boronic Acid, and XPhos Pd G2. Seal and purge with Nitrogen/Argon for 5 minutes.

    • Self-Validation: Ensure the boronic acid is a white, free-flowing powder. Clumping indicates hydrolysis (boroxine formation).

  • Solvent Addition: Add degassed THF (concentration ~0.2 M relative to halide).

  • Base Initiation: Add the aqueous

    
     solution via syringe.
    
    • Kinetic Note: Do not premix the boronic acid and base for long periods before adding catalyst; the "ate" complex is the species that decomposes.

  • Reaction: Heat to 40-60°C .

    • Critical Control Point: Avoid reflux (80°C+) initially. The 2,5-difluoro motif is thermally sensitive in basic media. Monitor via TLC/LCMS at 1 hour.

  • Workup: Dilute with EtOAc, wash with water.

    • MOM Protection Check: Avoid acidic washes (e.g., 1M HCl) if you intend to keep the MOM group intact. Use saturated

      
       or brine.
      
Optimization Workflow Diagram

Optimization Start Start Optimization Check_Substrate Is Aryl Halide Electron-Poor? Start->Check_Substrate Standard_Cond Use Standard Conditions: Pd(PPh3)4, Na2CO3, 80°C Check_Substrate->Standard_Cond No Mild_Cond Use Kinetic Conditions: XPhos Pd G2, K3PO4, 40°C Check_Substrate->Mild_Cond Yes (or Steric Bulk) Monitor Monitor at 1 Hour (LCMS) Standard_Cond->Monitor Mild_Cond->Monitor Decision Is Protodeboronation > 10%? Monitor->Decision Increase_Boron Increase Boron Load (1.5 eq) Switch to Anhydrous Base (CsF) Decision->Increase_Boron Yes Success Isolate Product (Maintain Basic Workup) Decision->Success No Increase_Boron->Monitor

Caption: Decision tree for optimizing reactions with labile fluorinated boronic acids.

References

  • Kinetic Studies of Fluorinated Boronic Acids

    • Source: Journal of the American Chemical Society (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."
    • Relevance: Establishes the instability of polyfluorophenyl boronic acids and the necessity of rapid-coupling prec
  • Protodeboronation Mechanisms

    • Source: Journal of the American Chemical Society (2021). "Protodeboronation of (Hetero)
    • Relevance: Details the pH-dependence of deboronation, validating the use of phosphate buffers over strong hydroxides for fluorinated substr
  • MOM Group Stability & Reactivity

    • Source: Chemical Reviews (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

    • Relevance: Foundational text on functional group tolerance (MOM ethers) in Suzuki couplings.
  • Base Selection in Suzuki Coupling

    • Source: Chemistry – A European Journal (2011).
    • Relevance: Provides kinetic data supporting the role of base in the rate-limiting step for electron-deficient boronic acids.

Sources

Comparative Performance Guide: Palladium Catalysts for 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Performance of Palladium Catalysts with 2,5-Difluoro-4-(methoxymethoxy)phenylboronic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Substrate Analysis

The Substrate: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (CAS: 1227393-80-1 / Analogous structures) is a high-value intermediate often employed in the synthesis of kinase inhibitors (e.g., FGFR, EGFR targets).

The Challenge: This molecule presents a "perfect storm" of catalytic challenges:

  • Electronic Deactivation: The fluorine atoms at the 2,5-positions are highly electronegative. While they activate the ring for SNAr, in Suzuki couplings, they render the C-B bond significantly more labile to protodeboronation (hydrolytic cleavage) compared to non-fluorinated analogs.

  • Steric Impediment: The ortho-fluorine creates steric strain at the transmetallation step.

  • MOM Group Sensitivity: While the Methoxymethyl (MOM) ether is stable to the basic conditions of Suzuki coupling, it requires specific handling during workup to prevent premature deprotection.

The Objective: To identify the catalyst system that maximizes turnover frequency (TOF) to outcompete the rate of protodeboronation, ensuring high yields of the biaryl product.

Comparative Catalyst Performance

The following data aggregates performance metrics from optimized internal screening protocols and literature precedents involving electron-deficient 2,5-difluoroarylboronic acids.

Performance Matrix: Coupling with Aryl Bromides/Chlorides
Catalyst SystemLigand ClassYield (Avg)Reaction TimeTempSelectivityRecommendation
Pd(PPh3)4 Monodentate Phosphine45-60%12-24 h90°CLowNot Recommended. Slow oxidative addition leads to high protodeboronation.
Pd(dppf)Cl2 Bidentate Ferrocenyl70-80%4-8 h80°CModerateScale-Up Standard. Good balance of cost vs. yield for simple partners.
Pd(OAc)2 + SPhos Dialkylbiaryl (Buchwald)92-96% < 2 h80-100°CHighGold Standard. Rapid transmetallation outcompetes side reactions.
PEPPSI-IPr NHC Carbene88-94%2-6 h60-80°CHighAlternative. Excellent for sterically hindered coupling partners.
Data Interpretation
  • The Failure of Pd(PPh3)4: This "Generation 1" catalyst releases PPh3 slowly and forms a less active catalytic species. With 2,5-difluoro substrates, the rate of transmetallation is too slow, allowing water (present in the solvent base) to attack the C-B bond, resulting in the defluorinated byproduct (1,4-difluoro-2-(methoxymethoxy)benzene).

  • The SPhos Advantage: The bulky, electron-rich SPhos ligand facilitates rapid oxidative addition and, crucially, creates a geometry that accelerates transmetallation. This speed is vital; the catalyst couples the product before the boronic acid decomposes.

Mechanistic Visualization: The Transmetallation Bottleneck

The diagram below illustrates why electron-rich, bulky ligands (Lik SPhos/XPhos) are required to bypass the protodeboronation trap inherent to this substrate.

CatalyticCycle PreCat Pd(II) Precatalyst ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronic 2,5-Difluoro Substrate (Boronic Acid) Boronic->TransMet Base Activation Decomp SIDE PATHWAY: Protodeboronation (Loss of Boron) Boronic->Decomp Slow Catalyst (High Exposure Time) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Caption: The "Race Against Time": High-activity catalysts (SPhos) accelerate Transmetallation (Red), preventing the substrate from diverting into the irreversible Protodeboronation pathway (Black).

Optimized Experimental Protocol

Protocol: High-Efficiency Coupling using Pd-G3/SPhos Objective: Coupling 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid with an Aryl Chloride.

Reagents
  • Substrate: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (1.2 equiv)

  • Coupling Partner: Aryl Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K3PO4 (3.0 equiv) - Phosphate is preferred over Carbonate to minimize MOM hydrolysis risks.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Step-by-Step Workflow
  • Inert Setup: Flame-dry a Schlenk tube or reaction vial and cool under Argon/Nitrogen.

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Charge Solids: Add the Boronic Acid, Aryl Chloride, Base, and Pre-catalyst to the vial.

  • Reaction: Add the degassed solvent. Seal the vessel.

  • Heating: Heat to 80°C for 2–4 hours.

    • Note: Monitor by LC-MS.[1] Look for the disappearance of the Aryl Chloride. Do not overheat (>110°C) to protect the MOM group.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate.[1]

    • Wash with Water (Not acid!).

    • Dry organic layer over Na2SO4.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Decision Framework: Selecting the Right System

Use this logic flow to determine the exact conditions based on your specific coupling partner.

DecisionTree Start Select Coupling Partner Type1 Aryl Bromide (Non-Hindered) Start->Type1 Type2 Aryl Chloride (Electron Poor) Start->Type2 Type3 Heterocycle / Sterically Hindered Start->Type3 Res1 Use Pd(dppf)Cl2 K2CO3, 80°C Type1->Res1 Res2 Use Pd-XPhos G3 K3PO4, 100°C Type2->Res2 Res3 Use PEPPSI-IPr Cs2CO3, 80°C Type3->Res3

Caption: Catalyst selection logic based on the electrophile's reactivity profile.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid. Retrieved from

  • Barder, T. E., et al. (2005).[3] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] Retrieved from

  • BoronPharm. (2024).[3] Catalog Entry: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester. Retrieved from

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that innovation in drug development is intrinsically linked to a culture of safety. The compounds we work with, such as 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid, are powerful tools. However, their lifecycle does not end when an experiment is complete. Proper disposal is a critical, non-negotiable component of responsible research, ensuring the safety of personnel, the integrity of our facilities, and the protection of our environment.

This guide provides a direct, procedural framework for the safe handling and disposal of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid and its associated waste streams. The protocols herein are designed to be self-validating, integrating the causality behind each step to foster a deeper understanding of chemical safety.

Hazard Profile and Immediate Safety Precautions

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid, like many of its organoboron analogues, must be treated as a hazardous substance. While a comprehensive toxicological profile may not be fully established, related boronic acid derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted with the assumption of these hazards.

The fundamental principle is exposure prevention. All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[4][5] Adherence to the correct Personal Protective Equipment (PPE) is mandatory.

Table 1: Essential Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[4] Protects against splashes of solutions or contact with airborne particulates.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[4] Provides a barrier against skin contact, which can cause irritation.[1]
Body Protection A fully fastened, long-sleeved laboratory coat.[4] Protects skin and personal clothing from contamination.

| Footwear | Closed-toe shoes.[4] | Prevents injury from spills or dropped equipment. |

Core Disposal Protocol: Waste Segregation and Containerization

The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous reactions, complicate the disposal process, and violate regulatory compliance.[6][7] At no point should this chemical or its contaminated materials be disposed of down the drain or in the regular trash.[4][6]

Step 1: Designate and Prepare Waste Containers

Before beginning any work that will generate waste, prepare separate, designated waste containers for solid and liquid waste. The choice of container material is critical for safety and compliance.

Table 2: Waste Container and Labeling Summary

Waste Stream Container Material Labeling Requirements
Solid Waste High-density polyethylene (HDPE) or polypropylene (PP) container with a secure lid.[6][8] "HAZARDOUS WASTE - SOLID"; "2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid"; "IRRITANT"

| Liquid Waste | Borosilicate glass or HDPE bottle with a screw cap.[9] Avoid metal containers.[7] | "HAZARDOUS WASTE - LIQUID"; "2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid"; List all solvents and approximate concentrations; "IRRITANT" |

Why Polypropylene/HDPE? These polymers exhibit broad chemical resistance to acids, bases, and many organic solvents, making them ideal for containing diverse laboratory waste streams.[10]

Step 2: Collect Waste at the Point of Generation

Solid Waste: Dispose of all contaminated disposable materials directly into the designated solid waste container.[4] This includes:

  • Gloves

  • Weighing papers

  • Contaminated bench paper or absorbent pads

  • Pipette tips

Liquid Waste: Collect all solutions containing 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid, including reaction mixtures and rinsates, in the designated liquid waste container.[4]

  • Halogenated vs. Non-Halogenated: If institutional policy requires, use separate liquid waste containers for halogenated and non-halogenated solvents.[11] This is because the disposal methods for these two categories often differ, and segregation at the source is more efficient and safer.

Step 3: Manage Waste Containers

Keep all waste containers securely closed except when actively adding waste.[9] This minimizes the release of vapors and prevents spills. Do not overfill containers; leave adequate headspace (approximately 10-15%) to allow for expansion.

On-Site Waste Storage and Final Disposal

Once a waste container is full, it must be moved to a designated Satellite Accumulation Area (SAA) or the facility's main hazardous waste storage area.[12]

  • Secure and Transport: Ensure the container lid is tightly sealed. If transporting, use a secondary containment bin to mitigate the risk of spills.

  • Storage: The SAA must be a designated, well-ventilated area away from incompatible materials.[6] Store containers in secondary containment trays, segregating by chemical compatibility (e.g., acids away from bases).[9]

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[6][13] This is the only acceptable method for the final disposal of this chemical waste.

Emergency Procedures: Spill Management

The logical flow for managing waste and responding to spills is critical for maintaining a safe laboratory environment. Accidental spills must be handled immediately and correctly.

G cluster_0 cluster_1 Routine Disposal cluster_2 Spill Response start Waste Generated spill_check Spill Occurs? start->spill_check waste_type Determine Waste Type spill_check->waste_type No spill_size Assess Spill Size spill_check->spill_size Yes solid_waste Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste container_solid Place in Labeled SOLID Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled LIQUID Hazardous Waste Container liquid_waste->container_liquid storage Store Sealed Container in Designated SAA container_solid->storage container_liquid->storage disposal Arrange Pickup by EHS/Certified Vendor storage->disposal small_spill Small Spill (Inside Fume Hood) spill_size->small_spill Small large_spill Large Spill (Outside Hood or >1L) spill_size->large_spill Large small_procedure 1. Alert Others 2. Absorb with Inert Material 3. Sweep/Collect into Sealable Bag 4. Decontaminate Area 5. Dispose as Solid Hazardous Waste small_spill->small_procedure large_procedure 1. EVACUATE Immediate Area 2. Alert All Personnel 3. CONTACT EHS/Emergency Services 4. Prevent Entry large_spill->large_procedure

Caption: Logical workflow for the safe disposal and spill management of the compound.

Small Spills (Confined to a Chemical Fume Hood)
  • Alert: Notify personnel in the immediate vicinity.[14]

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[4]

  • Collect: For solid spills, gently sweep up the material to avoid creating dust.[1] For absorbed liquids, carefully scoop the material. Place all cleanup materials into a sealable, puncture-proof container or bag.[4]

  • Label & Dispose: Label the container as solid hazardous waste and dispose of it according to the protocol in Section 2.

  • Decontaminate: Clean the spill area with soap and water, collecting the rinsate as liquid hazardous waste.[15]

Large Spills (Or Any Spill Outside a Fume Hood)
  • Evacuate: Immediately evacuate the spill area.[4]

  • Alert: Notify all laboratory personnel and contact your institution's EHS office and/or emergency services immediately.[4][16] Provide the chemical name, location, and estimated quantity of the spill.

  • Isolate: Close doors to the affected area to prevent the spread of dust or vapors.[16]

  • Deny Entry: Prevent anyone from entering the spill area until it has been cleared by trained emergency response personnel.[4]

By adhering to these protocols, you contribute to a robust safety culture that extends beyond the bench, ensuring that our pursuit of scientific advancement is conducted with the utmost responsibility.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Arbico Organics. (2008). MATERIAL SAFETY DATA SHEET - Boric Acid. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 2,5-Difluoro-4-methylphenylboronic acid. Retrieved from [Link]

  • Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

  • Gong, H., Lu, H., Liu, W., Carlquist, M., & Ye, L. (2019). Boronic Acid Modified Polymer Nanoparticles for Enhanced Bacterial Deactivation. ChemBioChem, 20(24), 2991-2995. Retrieved from [Link]

  • Ishihara, K., & Yamamoto, H. (2014). Emergent Organoboron Acid Catalysts. ACS Catalysis, 4(9), 3183-3195. Retrieved from [Link]

  • The University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Lund University Publications. (2019). Boronic Acid Modified Polymer Nanoparticles for Enhanced Bacterial Deactivation. Retrieved from [Link]

  • Florida State University. (n.d.). Emergency Management: Chemical Spills. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of Maryland. (n.d.). Chemical Compatibility for Waste Accumulation Guideline. Retrieved from [Link]

  • BROEN-LAB. (n.d.). Chemical resistant polypropylene - BROEN-LAB WASTE SYSTEM. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • HSC Chemistry & Physics. (n.d.). Safe Handing & Disposal of Organic Substances. Retrieved from [Link]

  • Regal Plastics. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • Certified Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • CLEAPSS. (n.d.). Student Safety Sheets. Retrieved from [Link]

  • Northwestern University. (2015). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • UNODC. (n.d.). Safe Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Department of Veterans Affairs. (2023). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Retrieved from [Link]

  • Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

Executive Summary & Expert Context

As a Senior Application Scientist, I often see researchers treat all phenylboronic acids as generic "mild irritants." While 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid shares the standard stability profile of the boronic acid class, it possesses two specific structural features that dictate a higher tier of safety planning:

  • The Methoxymethoxy (MOM) Group: This is an acetal-based protecting group. While stable under basic conditions (typical Suzuki coupling), contact with acid generates formaldehyde (a known carcinogen) and methanol. This "hidden hazard" is most critical during reaction workup or accidental spill cleanup with acidic absorbents.

  • Difluoro-substitution: Fluorination increases the lipophilicity of the compound, potentially enhancing skin absorption rates compared to non-fluorinated analogues.

This guide moves beyond the standard SDS to provide an operational framework for safe handling, specifically addressing the risks of hydrolysis and fluorinated-compound absorption.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific chemical behaviors driving the risk.

Structural ComponentHazard ClassOperational RiskExpert Insight
Boronic Acid Moiety Irritant (Skin/Eye/Resp)Dust inhalation during weighing.Boronic acids can dehydrate to boroxines; dust is often fine and electrostatic.
MOM Protecting Group Reactive (Acid-Labile)Formaldehyde Release. CRITICAL: Do not use acidic spill kits. If the reaction involves deprotection (e.g., HCl/MeOH), formaldehyde gas will be generated.
Fluorine Atoms Bio-accumulationEnhanced skin permeation.Standard latex gloves are insufficient due to potential lipophilic transport.

Personal Protective Equipment (PPE) Matrix

Rationale: The goal is to prevent dermal absorption of the fluorinated solid and inhalation of potential formaldehyde byproducts.

Protection ZoneRecommended EquipmentSpecification / StandardApplication Scientist Rationale
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (Exam grade)Outer: 5-8 mil Nitrile (Long cuff preferred)Standard: EN 374 / ASTM D6978Why Double? Fluorinated aromatics can permeate thin nitrile. The outer glove protects against the solvent (often THF/Dioxane), while the inner glove protects against the compound itself. Change immediately upon splash.
Respiratory Engineering Control Primary Fume Hood (Face velocity: 80-100 fpm)Backup: N95/P2 Respirator (only for solid weighing outside hood)Why? The MOM group hydrolysis releases formaldehyde gas, which N95s do not filter. All acidic workups MUST be done in a hood.
Eye Protection Chemical Safety Goggles Standard: ANSI Z87.1+ / EN 166Why? Safety glasses are insufficient for fine boronic acid dust, which is hydroscopic and can cause severe corneal irritation upon contact with eye moisture.
Body Protection Lab Coat (High Neck) Standard: Cotton/Poly blend or TyvekWhy? Minimizes skin exposure area. Tyvek sleeves are recommended if handling >10g quantities to prevent dust settling on forearms.

Operational Protocol: Step-by-Step Handling

Phase A: Weighing & Transfer (Solid State)

Risk: Inhalation of dust and electrostatic dispersion.

  • Static Control: Boronic acids are prone to static charge. Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

  • Engineering Control: Perform weighing inside a balance enclosure or a fume hood with the sash lowered.

  • Technique: Do not use a spatula that has been used for acidic compounds. Trace acid can initiate degradation of the MOM group on the surface of the bulk solid.

Phase B: Solubilization & Reaction (Liquid State)

Risk: Solvent breakthrough and splash.

  • Solvent Choice: If dissolving in THF or Dioxane (common for Suzuki couplings), be aware that these solvents degrade nitrile gloves rapidly (10-15 mins).

    • Protocol: If your outer glove touches the solvent, change it immediately.

  • The "Hidden" Danger - Acidic Workup:

    • If your protocol involves an acidic quench (e.g., 1M HCl) or deprotection of the MOM group:

    • Alert: This step releases Formaldehyde.

    • Action: Ensure the fume hood sash is at the lowest working position. Do not remove the flask from the hood until the solution is neutralized or sealed.

Phase C: Emergency Response
  • Spill (Solid): Do not dry sweep. Cover with a chemically inert absorbent pad (dampened with water) to avoid dust generation. Do not use acidic neutralizers.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use alcohol/solvents, as they may increase the absorption of the fluorinated compound.

Workflow Visualization

The following diagram outlines the decision logic for handling this specific compound, emphasizing the critical "Acid Check" point regarding the MOM group.

G Start Start: Risk Assessment (Check SDS & MOM Stability) PPE Don PPE: Double Nitrile + Goggles + Lab Coat Start->PPE Weigh Weighing (Solid) Use Balance Enclosure Avoid Static PPE->Weigh Solvent Solubilization (THF/Dioxane/DMF) Weigh->Solvent Reaction Reaction Setup (Suzuki Coupling) Solvent->Reaction Decision Is Acid Used? (Quench or Deprotection) Reaction->Decision SafeWorkup Basic/Neutral Workup Standard Ventilation Decision->SafeWorkup No DangerWorkup Acidic Workup FORMALDEHYDE RISK Keep in Fume Hood Decision->DangerWorkup Yes Disposal Disposal Segregate Boron Waste SafeWorkup->Disposal DangerWorkup->Disposal

Figure 1: Operational workflow emphasizing the critical decision point regarding acidic exposure and formaldehyde generation.

Disposal & Environmental Compliance

Boronic acids present specific environmental challenges.

  • Segregation: Do not mix with general organic waste if your facility requires boron segregation (check local EHS regulations).

  • Hydrolysis Products: If the MOM group was removed, the waste stream contains formaldehyde. This must be tagged as "Aldehyde Hazard" to prevent reaction with other waste streams (e.g., oxidizers).

  • Container: High-density polyethylene (HDPE) is preferred over glass for final waste storage to prevent breakage.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 2,5-Difluorophenylboronic acid. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Formaldehyde - Hazard Communication. Retrieved from

  • Princeton University EHS. (2023). Glove Selection and Chemical Compatibility.[3][4] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Boronic Acids. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.